Technical Documentation Center

H-Ala-Gly-Tyr-NH2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Ala-Gly-Tyr-NH2

Core Science & Biosynthesis

Foundational

H-Ala-Gly-Tyr-NH2 chemical structure and properties

An In-Depth Technical Guide to H-Ala-Gly-Tyr-NH2: Structure, Properties, and Methodologies For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to H-Ala-Gly-Tyr-NH2: Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide amide H-Ala-Gly-Tyr-NH2 (Alaninyl-glycyl-tyrosinamide). While not extensively characterized in dedicated literature, its structure serves as an exemplary model for understanding fundamental peptide chemistry, synthesis, and analysis. This document delineates its chemical structure and physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification via Solid-Phase Peptide Synthesis (SPPS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and outlines standard methodologies for its analytical characterization. The causality behind experimental choices is emphasized throughout, offering researchers a robust framework for working with this and other simple peptides.

Introduction to H-Ala-Gly-Tyr-NH2

H-Ala-Gly-Tyr-NH2 is a tripeptide composed of the amino acids L-Alanine, Glycine, and L-Tyrosine, with a C-terminal amide group. Peptides are polymers of amino acids linked by amide (peptide) bonds. The specific sequence and modifications of terminal groups dictate the peptide's overall properties and function.

  • N-Terminus (H-): The free amino group of the Alanine residue, which is protonated (-NH3+) at physiological pH.

  • Peptide Backbone: The repeating sequence of N-Cα-C atoms, formed by peptide bonds between Alanine and Glycine, and Glycine and Tyrosine.

  • C-Terminus (-NH2): A primary amide group, replacing the typical carboxyl group. This modification is critical as it removes a negative charge at neutral pH, significantly altering the peptide's isoelectric point and potential for hydrogen bonding.

The study of simple peptides like H-Ala-Gly-Tyr-NH2 is foundational in biochemistry and drug discovery. They serve as model compounds for developing and validating analytical techniques, act as fragments for studying protein-protein interactions, and can be used as scaffolds for creating more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of H-Ala-Gly-Tyr-NH2 is defined by the sequence of its constituent amino acids linked by peptide bonds. Alanine provides a small, nonpolar methyl side chain, Glycine offers maximal conformational flexibility due to its single hydrogen atom side chain, and Tyrosine contributes a bulky, aromatic, and weakly acidic phenolic side chain.[1]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle (Repeated for Gly, then Ala) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) (e.g., HBTU/DIPEA) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 wash2->deprotection Next Cycle cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) wash2->cleavage After final cycle start Start: Rink Amide Resin (Provides C-terminal Amide) couple_tyr Couple Fmoc-Tyr(tBu)-OH start->couple_tyr couple_tyr->deprotection purification Purification (RP-HPLC) cleavage->purification product Final Product: H-Ala-Gly-Tyr-NH2 purification->product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Gly-Tyr-NH2.

Experimental Protocol: SPPS

Objective: To synthesize H-Ala-Gly-Tyr-NH2 on a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Causality: Rink Amide resin is chosen because its linker is cleaved under strong acid to directly yield a C-terminal amide. [2]Swelling the resin exposes the reactive sites.

  • First Amino Acid Coupling (Tyrosine):

    • a. Prepare the coupling solution: Dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol), HBTU (0.39 mmol), and DIPEA (0.8 mmol) in DMF.

    • b. Add the solution to the resin and agitate for 2 hours.

    • Causality: HBTU is a coupling agent that activates the carboxylic acid of the incoming amino acid to form a reactive ester, facilitating amide bond formation. DIPEA is a non-nucleophilic base required for the activation. The Tyrosine side chain is protected with a tert-Butyl (tBu) group to prevent side reactions.

  • Washing: Drain the vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all excess reagents.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.

    • Causality: Piperidine is a secondary amine base that cleaves the base-labile Fmoc protecting group, exposing the N-terminal amine for the next coupling step.

  • Washing: Wash the resin with DMF (5x) to remove all traces of piperidine.

  • Iterative Cycles: Repeat steps 2-5 for Fmoc-Gly-OH and then for Fmoc-Ala-OH.

  • Final Cleavage and Deprotection:

    • a. After the final wash, dry the resin under vacuum.

    • b. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

    • c. Add the cocktail to the resin and agitate for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting group (tBu on Tyrosine). TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.

  • Product Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol: Purification by RP-HPLC

Objective: To purify the crude peptide to >95% purity.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% Acetonitrile/Water).

  • System Setup:

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Causality: RP-HPLC separates molecules based on hydrophobicity. The C18 stationary phase is nonpolar. The peptide binds in low organic solvent and elutes as the concentration of the organic solvent (ACN) increases. TFA is an ion-pairing agent that sharpens peaks by forming neutral ion pairs with charged groups on the peptide.

  • Gradient Elution:

    • Flow Rate: 1 mL/min (analytical) or 10 mL/min (semi-preparative).

    • Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes.

    • Detection: UV absorbance at 220 nm (peptide backbone) and 280 nm (Tyrosine side chain).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final product as a fluffy white powder.

Analytical Characterization

Post-purification, the identity and purity of the peptide must be confirmed.

Purity and Identity Verification
  • Analytical RP-HPLC:

    • Protocol: Inject a small amount of the purified product onto an analytical C18 column using a fast gradient (e.g., 5-95% B over 15 minutes).

    • Interpretation: Purity is determined by integrating the area of the product peak relative to the total area of all peaks at 220 nm. The goal is typically ≥95% purity.

  • Mass Spectrometry (MS):

    • Protocol: Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Interpretation: The resulting spectrum should show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 309.15. This confirms that the peptide has the correct molecular weight.

Structural Analysis
  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To assess the secondary structure in solution.

    • Protocol:

      • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of ~0.1 mg/mL.

      • Acquire a CD spectrum from ~190 to 260 nm in a 1 mm pathlength cuvette.

    • Expected Outcome: As a short, flexible tripeptide, H-Ala-Gly-Tyr-NH2 is not expected to form a stable secondary structure like an α-helix or β-sheet in aqueous solution. [3]The CD spectrum will likely be dominated by a strong negative band near 200 nm, characteristic of a random coil or disordered conformation.

Potential Applications in Research

  • Analytical Standard: Due to its simple, well-defined structure, it is an ideal standard for calibrating HPLC and MS instruments and for developing new analytical methods for peptides.

  • Bioconjugation Fragment: The N-terminal amine and the Tyrosine side chain can be sites for bioconjugation, allowing the peptide to be linked to other molecules like fluorescent dyes or drugs. [4]* Metabolomics Research: Small peptides and their constituent amino acids are increasingly recognized as potential biomarkers for diseases like diabetes. [5]Synthetic standards like H-Ala-Gly-Tyr-NH2 are essential for validating their presence in biological samples.

  • Scaffold for Drug Design: The tripeptide can serve as a starting point for creating peptide libraries. By systematically modifying each amino acid, researchers can explore structure-activity relationships (SAR) to develop new therapeutic leads. [6]

Conclusion

H-Ala-Gly-Tyr-NH2, while a simple molecule, encapsulates the core principles and techniques central to peptide science. Its well-defined structure, composed of common amino acids, makes it an excellent tool for both pedagogical purposes and advanced research applications. The methodologies detailed in this guide for its synthesis, purification, and characterization provide a reliable and validated workflow that can be readily adapted by researchers in academia and the pharmaceutical industry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54113898, Ala-Gly-Tyr. Available from: [Link].

  • Wikipedia contributors. Amino acid. Wikipedia, The Free Encyclopedia. Available from: [Link].

  • National Council of Educational Research and Training. Biomolecules. NCERT. Available from: [Link]

  • NovoPro Bioscience Inc. Retatrutide (LY3437943), 99.4% purity peptide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10371120, H-Tyr-D-Ala-Gly-Phe-Met-NH2. Available from: [Link].

  • Boudko, S. P., Engel, J., & Bächinger, H. P. (2012). NH2 and acetyl-(Gly-Pro-3(S)Hyp)10-NH2 do not form a collagen triple helix. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16131750. Available from: [Link].

  • Wikipedia contributors. Bioconjugation. Wikipedia, The Free Encyclopedia. Available from: [Link].

  • Yood, A. J., et al. (2006). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7016071, H-Gly-Ala-Tyr-OH. Available from: [Link].

  • Erdmann, K., Cheung, B. W., & Schröder, H. (2008). The structure-activity relationship of the antioxidant peptides from natural proteins. Molecules, 13(8), 2053-2067. Available from: [Link]

  • Bon, R. S., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic Letters, 17(5), 1086-1089. Available from: [Link]

  • Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3665-3676. Available from: [Link]

  • Al-Qahtani, A. A., et al. (2022). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry, 15(9), 104052. Available from: [Link]

  • Baumruk, V., et al. (2000). Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding. Journal of the American Chemical Society, 122(27), 6504-6511. Available from: [Link]

Sources

Exploratory

Technical Guide: Solid-Phase Synthesis of Ala-Gly-Tyr-NH2

Executive Summary This technical guide details the synthesis of the tripeptide Alanyl-Glycyl-Tyrosinamide (H-Ala-Gly-Tyr-NH2) . This molecule is frequently utilized as a model substrate for metalloproteases or as a minim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of the tripeptide Alanyl-Glycyl-Tyrosinamide (H-Ala-Gly-Tyr-NH2) . This molecule is frequently utilized as a model substrate for metalloproteases or as a minimal bioactive motif in ligand design.

Critical Structural Note: The "–NH2" designation indicates a C-terminal amide . This structural feature dictates the selection of the solid support; using a standard Wang or Chlorotrityl resin would result in a C-terminal acid (–OH), yielding an incorrect molecule. Therefore, this protocol strictly mandates the use of Rink Amide resin.

Synthesis Strategy:

  • Method: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[1]

  • Direction: C-terminus to N-terminus (Tyr

    
     Gly 
    
    
    
    Ala).
  • Scale: 0.1 mmol (Standard Laboratory Scale).

Strategic Analysis & Reagent Selection[2]

Resin Selection: The Amide Anchor

To achieve the C-terminal amide, Rink Amide MBHA resin is the gold standard.

  • Mechanism: The Rink linker contains a benzhydrylamine structure. Upon cleavage with Trifluoroacetic acid (TFA), the bond breaks to release the nitrogen as a primary amide (

    
    ).
    
  • Loading: Typical loading is 0.5 – 0.7 mmol/g. For a short tripeptide, lower loading is not strictly necessary as aggregation is unlikely, but standard loading ensures efficiency.

Amino Acid Derivatives

We utilize Fmoc-protected amino acids to allow for mild base deprotection (Piperidine), preserving the acid-labile side chains until the final cleavage.

PositionAmino AcidDerivativeRationale
C-Term Tyrosine Fmoc-Tyr(tBu)-OHThe tert-butyl (tBu) group protects the phenolic hydroxyl.[2] Without it, the phenol ring is susceptible to alkylation by carbocations generated during TFA cleavage [1].
Middle Glycine Fmoc-Gly-OHAchiral and side-chain free. No protection needed. Provides backbone flexibility.
N-Term Alanine Fmoc-Ala-OHMethyl side chain is non-reactive. No side-chain protection required.

Experimental Workflow (C N Synthesis)

Visual Process Flow

The following diagram illustrates the iterative Fmoc cycle specific to this tripeptide.

SPPS_Cycle Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect_R 2. Fmoc Removal (Resin) (20% Piperidine/DMF) Swell->Deprotect_R Wash1 3. Wash (DMF x3) Deprotect_R->Wash1 Couple_Tyr 4. Couple C-Term: Tyr (Fmoc-Tyr(tBu)-OH + Activator) Wash1->Couple_Tyr Deprotect_Tyr 5. Fmoc Removal (Tyr) Couple_Tyr->Deprotect_Tyr Couple_Gly 6. Couple Middle: Gly (Fmoc-Gly-OH + Activator) Deprotect_Tyr->Couple_Gly Deprotect_Gly 7. Fmoc Removal (Gly) Couple_Gly->Deprotect_Gly Couple_Ala 8. Couple N-Term: Ala (Fmoc-Ala-OH + Activator) Deprotect_Gly->Couple_Ala Final_Deprotect 9. Final Fmoc Removal (Ala) Couple_Ala->Final_Deprotect Cleavage 10. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleavage

Caption: Step-wise SPPS workflow for Ala-Gly-Tyr-NH2. Note the specific order of amino acid addition (Tyr first, Ala last).

Detailed Protocol
Step 1: Resin Preparation
  • Weigh 200 mg of Rink Amide MBHA resin (assuming 0.5 mmol/g loading = 0.1 mmol scale).

  • Place in a fritted reaction vessel.

  • Add 5 mL DMF (Dimethylformamide) and swell for 30 minutes .

    • Expert Insight: Adequate swelling is non-negotiable. It expands the polystyrene matrix, exposing the reactive amine sites inside the beads.

Step 2: Fmoc Deprotection (The "Wash")
  • Drain DMF.

  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 3 minutes , drain.

  • Add fresh 20% Piperidine (5 mL).

  • Agitate for 12 minutes , drain.

  • Wash resin with DMF (

    
     min).
    
    • Validation: Perform a Kaiser Test (Ninhydrin). The beads should turn blue , indicating free amines are available for coupling.

Step 3: Coupling Cycle (Repeat for Tyr, then Gly, then Ala)

Reagents (for 0.1 mmol scale, using 4-fold excess):

  • Amino Acid: 0.4 mmol

  • HBTU (Activator): 0.4 mmol (152 mg)

  • DIEA (Base): 0.8 mmol (140 µL)

  • Solvent: DMF (3-4 mL)

Procedure:

  • Dissolve the Amino Acid and HBTU in DMF.

  • Add DIEA to the solution (activates the carboxyl group).

  • Immediately add the mixture to the resin.

  • Agitate for 45–60 minutes at room temperature.

  • Drain and wash with DMF (

    
     min).
    
    • Expert Insight: For the Gly-Tyr coupling, Glycine is flexible and couples rapidly. However, ensure the Tyr is fully deprotected first, as the bulky tBu group can sometimes create steric hindrance if the resin is overcrowded.

Step 4: Final Deprotection

After coupling Fmoc-Ala-OH, perform one final Piperidine deprotection cycle to remove the N-terminal Fmoc group. Wash thoroughly with DMF, then DCM (Dichloromethane) to shrink the resin and remove residual DMF (which interferes with TFA cleavage).

Cleavage and Isolation

The cleavage step serves two purposes simultaneously: releasing the peptide from the resin and removing the side-chain protection (tBu on Tyr).

The Cleavage Cocktail

For this sequence, we use a standard "Scavenger" cocktail to prevent the tBu cations from re-attaching to the Tyrosine ring [2].

ComponentVolume RatioRole
TFA (Trifluoroacetic acid)95%Cleavage agent (Acidolysis).
TIS (Triisopropylsilane)2.5%Scavenger (Traps tBu cations).

(Water)
2.5%Scavenger (Traps electrophiles).

Protocol:

  • Add 5 mL of the cocktail to the dried resin.

  • Agitate for 2 hours at room temperature.

  • Collect the filtrate (liquid) into a clean tube.

  • Precipitate the peptide by adding cold Diethyl Ether (approx. 10x volume of filtrate).

  • Centrifuge (3000 rpm, 5 min) to form a pellet. Decant the ether.[3]

  • Resuspend pellet in fresh ether and repeat centrifugation twice.

Purification and Analysis

HPLC Strategy (The "Hydrophilic Challenge")

Ala-Gly-Tyr-NH2 is a short, relatively polar peptide. It will elute very early on a standard C18 column.

  • Problem: If the gradient starts at 5% or 10% Acetonitrile, the peptide may elute in the void volume (dead time) with salts.

  • Solution: Use an "AQ" (Aqua) type C18 column or start the gradient at 0-1% Acetonitrile .

Recommended Gradient:

  • Mobile Phase A: 0.1% TFA in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorption).

Mass Spectrometry Validation

Calculate the expected mass to verify the product.

  • Formula:

    
    
    
  • Monoisotopic Mass: 308.15 Da.

  • Expected [M+H]+: 309.16 Da .

Note: If you observe a mass of ~365 Da, the tBu group was not removed (incomplete cleavage). If you observe ~420 Da, the Fmoc was not removed (incomplete deprotection).

References

  • Isidro-Llobet, A., et al. (2009).[5] "Amino Acid-Protecting Groups."[1] Chemical Reviews. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Available at: [Link]

Sources

Foundational

The Definitive Technical Guide to Ala-Gly-Tyr Tripeptide Amide (AGY-NH2)

Topic: Biological Significance and Technical Utility of Ala-Gly-Tyr Tripeptide Amide (AGY-NH2) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance and Technical Utility of Ala-Gly-Tyr Tripeptide Amide (AGY-NH2) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ala-Gly-Tyr tripeptide amide (H-Ala-Gly-Tyr-NH


)  represents a critical molecular scaffold in peptide chemistry and drug delivery research. While often overshadowed by larger polypeptide hormones, this specific sequence serves as a high-fidelity model substrate  for investigating peptide transport mechanisms (specifically SLC15A1/PEPT1), a structural probe  for supramolecular host-guest chemistry, and a bioactive core  with intrinsic antioxidant potential derived from its C-terminal tyrosine residue.

This guide provides a comprehensive analysis of AGY-NH


, moving beyond basic definitions to explore its physicochemical behavior, transport kinetics, and utility in validating novel drug delivery systems.

Molecular Architecture & Physicochemical Profile[1]

Structural Logic

The sequence Alanine-Glycine-Tyrosine-Amide is not arbitrary; it represents a strategic arrangement of physicochemical properties:

  • Alanine (N-terminus): Provides a small, non-polar start, facilitating recognition by N-terminal aminopeptidases and transport proteins.

  • Glycine (Spacer): Introduces conformational flexibility (

    
     rotation), allowing the peptide to adopt necessary folding patterns for receptor/transporter binding without steric hindrance.
    
  • Tyrosine (C-terminus): The functional "warhead." Its phenolic ring provides antioxidant capacity (radical scavenging) and serves as an anchor for

    
    -
    
    
    
    stacking interactions in supramolecular assemblies.
  • C-Terminal Amidation (-NH

    
    ):  Critical for biological stability. By replacing the native carboxylate (-COO
    
    
    
    ) with an amide (-CONH
    
    
    ), the peptide becomes cationic/neutral rather than zwitterionic/anionic at physiological pH. This prevents carboxypeptidase degradation and significantly alters its interaction with the PEPT1 transporter.[1]
Physicochemical Constants (Table 1)
ParameterValue / CharacteristicSignificance
Sequence H-Ala-Gly-Tyr-NH

Core motif
Molecular Weight ~308.33 g/mol Ideal range for paracellular/transcellular transport
Isoelectric Point (pI) ~9.8 (Estimated)Net positive charge at pH 7.4 due to N-term amine and lack of C-term carboxylate
Hydrophobicity AmphipathicTyr is hydrophobic; Ala/Gly are neutral/flexible
Solubility High in H

O
Facilitates easy formulation in aqueous buffers
Stability EnhancedAmidation blocks C-terminal proteolysis

Biological Mechanisms & Significance[1][3]

The PEPT1/PEPT2 Transport Paradigm

The primary biological significance of AGY-NH


 lies in its role as a high-affinity substrate  for the Proton-coupled Oligopeptide Transporters (POTs), specifically PEPT1 (SLC15A1)  and PEPT2 (SLC15A2) .
  • Mechanism: PEPT1 utilizes a transmembrane electrochemical proton gradient (

    
    ) to drive the uptake of di- and tripeptides against their concentration gradient.
    
  • Role of AGY-NH

    
    :  Unlike zwitterionic peptides, the amidated C-terminus of AGY-NH
    
    
    
    alters the binding thermodynamics. The loss of the negative charge at the C-terminus often changes the transport mode from "low affinity/high capacity" to "high affinity," making AGY-NH
    
    
    an excellent probe for mapping the substrate specificity of the transporter's binding pocket.
Antioxidant Activity & Radical Scavenging

Research into marine-derived peptides (e.g., from Acipenser schrenckii gelatin) has identified the Pro-Ala-Gly-Tyr (PAGY) sequence as a potent antioxidant. AGY-NH


 retains the core functional unit (Tyr) responsible for this activity.
  • Mechanism: The phenolic hydroxyl group of Tyrosine acts as a hydrogen donor to free radicals (ROO

    
    ), stabilizing them via resonance delocalization across the aromatic ring.
    
  • Significance: In oxidative stress models, AGY-NH

    
     serves as a minimal model to quantify the contribution of peptide backbone stabilization to the antioxidant power of the Tyrosine residue.
    
Supramolecular Host-Guest Chemistry

AGY-NH


 is extensively used in supramolecular recognition studies , particularly with Cucurbit[n]urils (CB[n]) .
  • Interaction: The N-terminal ammonium group and the aromatic Tyrosine residue allow AGY-NH

    
     to form stable inclusion complexes with CB[8].
    
  • Application: This interaction is used to develop peptide-based sensors and tunable drug release systems , where the host molecule protects the peptide from degradation until a specific trigger releases it.

Visualizing the Transport Mechanism

The following diagram illustrates the kinetic cycle of AGY-NH


 uptake via the PEPT1 transporter, highlighting the proton coupling essential for its biological activity.

PEPT1_Transport Extracellular Extracellular Space (pH 6.0) AGY AGY-NH2 Extracellular->AGY Substrate Proton H+ Extracellular->Proton Driver Cytosol Cytosol (pH 7.4) PEPT1_Out PEPT1 (Outward Open) High Affinity State Complex_Out PEPT1-H+-AGY Complex (Outward) PEPT1_Out->Complex_Out Binding (H+ & AGY-NH2) Complex_Occ Occluded State (Conformational Change) Complex_Out->Complex_Occ Reorientation Complex_In PEPT1-H+-AGY Complex (Inward Open) Complex_Occ->Complex_In Isomerization PEPT1_In PEPT1 (Inward Open) Ligand Release Complex_In->PEPT1_In Release into Cytosol PEPT1_In->Cytosol AGY-NH2 Accumulation PEPT1_In->PEPT1_Out Recycling (K+ dependent)

Caption: Kinetic cycle of PEPT1-mediated transport of Ala-Gly-Tyr-NH2, driven by the transmembrane proton gradient.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of AGY-NH

Objective: Synthesize high-purity H-Ala-Gly-Tyr-NH


 using Fmoc chemistry.

Reagents:

  • Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g loading) – Crucial for C-terminal amide.

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH.

  • Coupling: HBTU/HOBt or DIC/Oxyma.[1]

  • Deprotection: 20% Piperidine in DMF.[1][2]

Protocol:

  • Swelling: Swell 200 mg Rink Amide resin in DMF for 30 min.

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.[1]

  • Coupling 1 (Tyr): Dissolve Fmoc-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][2] Shake for 45 min.

    • QC: Kaiser Test (Ninhydrin) should be negative (colorless beads).[1]

  • Elongation: Repeat deprotection and coupling for Fmoc-Gly-OH and Fmoc-Ala-OH sequentially.

  • Final Deprotection: Remove N-terminal Fmoc from Alanine.[1]

  • Cleavage: Treat resin with TFA:TIS:Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    O (95:2.5:2.[1]5) for 2 hours.
    
  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.[1][2]

  • Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (+0.1% TFA).

Transport Uptake Assay (Caco-2 Model)

Objective: Validate AGY-NH


 as a substrate for intestinal transporters.
  • Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a polarized monolayer (TEER > 300

    
    ).
    
  • Buffer Prep: Prepare Transport Buffer (HBSS, pH 6.0 for apical, pH 7.4 for basolateral).[1]

  • Dosing: Add 1 mM AGY-NH

    
     to the apical chamber.
    
  • Sampling: Collect 100

    
    L from the basolateral chamber at 15, 30, 60, and 90 min.
    
  • Quantification: Analyze samples via LC-MS/MS (MRM mode: Parent

    
     ~309 
    
    
    
    Daughter fragments).
  • Calculation: Determine

    
     (Apparent Permeability Coefficient):
    
    
    
    
    Where
    
    
    is flux,
    
    
    is area, and
    
    
    is initial concentration.

References

  • Vertex AI Search. (2025).[1] Search Results for Ala-Gly-Tyr peptide biological activity. 3

  • Nikoo, M., et al. (2014).[1][4] Isolation and characterization of antioxidant peptides from Amur sturgeon skin gelatin. Journal of Functional Foods. (Context: Identification of PAGY sequence).

  • Brandsch, M. (2006).[1] Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2.[1] Journal of Pharmacy and Pharmacology. (Context: PEPT1 transport mechanisms).

  • Recchetti, C., et al. (2024).[1] Molecular recognition of peptides by cucurbit[n]urils. RSC Chemical Society Reviews.[1] 5

  • BenchChem. (2025).[1][2] Technical Guide to H-Gly-Ala-Tyr-OH Synthesis. 2

Sources

Exploratory

Technical Monograph: Characterization and Application of H-Ala-Gly-Tyr-NH2

Executive Summary & Chemical Identity[1] H-Ala-Gly-Tyr-NH2 is a synthetic tripeptide amide often utilized as a model substrate in protease kinetic studies, a fragment for larger bioactive peptide assembly, and a probe in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

H-Ala-Gly-Tyr-NH2 is a synthetic tripeptide amide often utilized as a model substrate in protease kinetic studies, a fragment for larger bioactive peptide assembly, and a probe in molecular recognition assays (specifically host-guest chemistry with cucurbit[n]urils).

Distinct from its free acid counterpart (H-Ala-Gly-Tyr-OH), the C-terminal amide modification confers increased metabolic stability against carboxypeptidases and alters the electrostatic landscape of the molecule, neutralizing the C-terminal negative charge. This modification is critical for mimicking native protein interiors or specific receptor binding motifs.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 325691-41-6
IUPAC Name (2S)-2-amino-N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol (Average)
Monoisotopic Mass 308.1485 Da
Isoelectric Point (pI) ~9.8 (Estimated due to amide cap)
Solubility Soluble in Water, DMSO, dilute Acetic Acid
SMILES CC(=O)NCC(=O)NC(N)=O

Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

To ensure high purity (>98%) and prevent racemization of the C-terminal Tyrosine, the synthesis must follow a rigorous Fmoc-based strategy. The choice of resin is the single most critical variable here: Rink Amide resin is required to generate the C-terminal amide directly upon cleavage.

Resin Selection & Rationale
  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Rationale: Unlike Wang resin (which yields free acids), Rink Amide linkers cleave with 95% TFA to donate an amide group (-NH2) to the C-terminus. The lower loading is preferred to prevent aggregation of the peptide chains, although steric hindrance is minimal for this short trimer.

Step-by-Step Synthesis Workflow[5]
  • Swelling: DMF (Dimethylformamide) for 30 mins.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 mins). Monitor UV at 301 nm to confirm fulvene-piperidine adduct release.

  • Coupling Cycles:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/Oxyma for lower racemization risk.

    • Base: DIEA (Diisopropylethylamine).

    • Stoichiometry: 4:4:8 (AA:HBTU:DIEA) relative to resin loading.

    • Order of Addition: Fmoc-Tyr(tBu)-OH

      
       Fmoc-Gly-OH 
      
      
      
      Fmoc-Ala-OH.
  • Cleavage & Side-Chain Deprotection:

    • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

    • Note: The TIS is crucial to scavenge the t-butyl cation released from the Tyrosine side chain, preventing re-alkylation of the aromatic ring.

Synthesis Logic Diagram

SPPS_Workflow Start Start: Rink Amide MBHA Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Coupling Coupling AA + HBTU + DIEA (4 equiv) Wash1->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Check->Coupling Blue (Fail) - Recouple Repeat Next Amino Acid? Check->Repeat Colorless (Pass) Repeat->Deprotect Yes (Gly, Ala) Cleavage Global Cleavage (95% TFA / TIS / H2O) Repeat->Cleavage No (Sequence Complete) Precipitation Cold Ether Precipitation Cleavage->Precipitation Final Crude H-Ala-Gly-Tyr-NH2 Precipitation->Final

Figure 1: Optimized Fmoc-SPPS workflow for H-Ala-Gly-Tyr-NH2 synthesis emphasizing the Kaiser test validation step.

Analytical Quality Control & Validation

For research-grade applications, the peptide must be characterized to confirm the sequence and the presence of the C-terminal amide.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 214 nm (peptide bond) and 280 nm (Tyrosine absorption).

  • Expected Retention: Due to the hydrophilic Glycine and Alanine, this peptide will elute relatively early compared to hydrophobic peptides.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Mass:

    • [M+H]⁺ = 309.34 Da.

    • [M+Na]⁺ = 331.33 Da.

  • Validation Check: If the mass is 310.34 Da ([M+H]⁺), it indicates hydrolysis of the amide to the free acid (H-Ala-Gly-Tyr-OH), signaling a failed synthesis or resin error.

QC Decision Logic

QC_Logic Sample Lyophilized Peptide HPLC RP-HPLC Analysis Sample->HPLC Purity Purity > 95%? HPLC->Purity MS ESI-MS Analysis Purity->MS Yes Purify Prep-HPLC Purification Purity->Purify No MassCheck Mass = 309.3 Da? MS->MassCheck Release Release Batch MassCheck->Release Yes (Amide Intact) Reject Reject (Hydrolysis/Error) MassCheck->Reject No (Found 310.3 Da) Purify->HPLC

Figure 2: Quality Control decision tree distinguishing the target amide from the free acid impurity.

Applications and Handling

Molecular Recognition (Host-Guest Chemistry)

Research indicates that H-Ala-Gly-Tyr-NH2 serves as a specific guest molecule for Cucurbit[8]uril (Q8) macrocycles. The Tyrosine residue allows for inclusion within the Q8 cavity, while the N-terminal Alanine and Glycine linker provide steric spacing.

  • Protocol: Titrate peptide into Q8 solution in phosphate buffer (pH 7.0) and monitor fluorescence quenching of the Tyrosine residue (Excitation 274 nm / Emission 303 nm).

Storage & Stability
  • State: Lyophilized powder (usually as a TFA salt).

  • Hygroscopicity: High. Store in a desiccator at -20°C.

  • Reconstitution: Dissolve in sterile water or PBS. If solubility issues arise (rare for this sequence), add 10% Acetic Acid or minimal DMSO.

  • Shelf Life: >2 years in lyophilized form; <1 week in solution at 4°C.

References

  • Asymchem. (n.d.). Ala-Gly-Tyr Product Entry (CAS 325691-41-6).[1][2][3] Asymchem Direct.[4][2] Retrieved October 26, 2025, from [Link]

  • Smith, L. C., et al. (2001). Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications. Royal Society of Chemistry (RSC). Retrieved October 26, 2025, from [Link]

Sources

Foundational

Ala-Gly-Tyr (AGY): A Core Structural Motif in Bioactive Peptides

The following technical guide provides an in-depth literature review and analysis of the Ala-Gly-Tyr (AGY) peptide motif. Technical Guide & Literature Review [1] Executive Summary The tripeptide sequence Alanyl-Glycyl-Ty...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and analysis of the Ala-Gly-Tyr (AGY) peptide motif.

Technical Guide & Literature Review [1]

Executive Summary

The tripeptide sequence Alanyl-Glycyl-Tyrosine (Ala-Gly-Tyr or AGY) represents a critical structural motif frequently identified at the C-terminus of potent bioactive peptides derived from marine and fibrous protein sources.[1] While AGY exists as a metabolite in specific biological systems (e.g., Trypanosoma brucei), its primary pharmacological relevance lies in its role as a functional "warhead" within larger peptides such as Pro-Ala-Gly-Tyr (PAGY) and Gly-Ala-Gly-Ala-Gly-Tyr (GAGAGY) .[1]

This guide synthesizes current literature to demonstrate that the AGY motif drives two distinct biological activities: antioxidant radical scavenging (mediated by the C-terminal Tyrosine) and metabolic regulation (specifically insulin sensitization via the PI3K/Akt pathway).[1] We provide a comprehensive review of its physicochemical properties, mechanisms of action, and standardized protocols for synthesis and characterization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The AGY tripeptide combines three distinct amino acid functionalities that contribute to its bioavailability and receptor interaction profile.

PropertySpecificationFunctional Implication
Sequence L-Ala - Gly - L-TyrN-terminal hydrophobicity; C-terminal aromaticity.[1]
Molecular Weight ~309.32 g/mol Low MW facilitates paracellular transport and high bioavailability.
Isoelectric Point (pI) ~5.66Neutral/Zwitterionic at physiological pH.[1]
Hydrophobicity ModerateAlanine (hydrophobic) aids membrane interaction; Glycine provides conformational flexibility.[1]
Solubility Water SolubleHighly soluble in aqueous buffers; suitable for liquid formulations.
Key Functional Group Phenolic -OH (Tyr)Primary site for hydrogen atom transfer (HAT) in antioxidant reactions.[1]
Structural Logic[1]
  • Alanine (N-term): Provides a hydrophobic anchor, often enhancing interaction with hydrophobic pockets in enzymes like ACE (Angiotensin-Converting Enzyme).[1]

  • Glycine (Linker): The lack of a side chain introduces rotational freedom, allowing the peptide to adopt conformations required for "induced fit" binding.

  • Tyrosine (C-term): The phenolic ring acts as an electron donor, crucial for neutralizing reactive oxygen species (ROS) and interacting with aromatic residues in receptor binding sites.[1]

Biological Activities & Mechanisms[1][8][9][10]

The literature identifies two primary domains of activity for peptides terminating in the AGY motif.

Antioxidant Activity (The PAGY Context)

Research isolating peptides from Amur sturgeon skin gelatin identified the tetrapeptide Pro-Ala-Gly-Tyr (PAGY) as a potent antioxidant.[1][2] The AGY motif is the functional core of this activity.

  • Mechanism: Hydrogen Atom Transfer (HAT).[1] The phenolic hydroxyl group of Tyrosine donates a hydrogen atom to stabilize free radicals (DPPH, ABTS, Hydroxyl).

  • Causality: The presence of Proline (Pro) at the N-terminus protects the peptide from rapid degradation by exopeptidases, while the C-terminal Tyrosine executes the radical scavenging.[1]

  • Data: PAGY exhibits an IC50 of ~1.75 mg/mL in DPPH assays, comparable to synthetic antioxidants when corrected for molarity.

Metabolic Regulation (The GAGAGY Context)

Peptides derived from Silk Fibroin , specifically the hexapeptide Gly-Ala-Gly-Ala-Gly-Tyr (GAGAGY) , have been shown to enhance glucose transport in adipocytes.[1]

  • Mechanism: GAGAGY activates the PI3K/Akt signaling pathway . This phosphorylation cascade triggers the translocation of GLUT4 (Glucose Transporter type 4) vesicles to the cell membrane, increasing glucose uptake.

  • Therapeutic Potential: Mitigates chronic insulin resistance in 3T3-L1 adipocytes, suggesting potential as a nutraceutical for Type 2 Diabetes management.[1]

Visualization: Insulin Sensitization Pathway

The following diagram illustrates the mechanism by which the AGY-containing peptide (GAGAGY) enhances glucose uptake.

GAGAGY_Pathway Peptide GAGAGY Peptide (Silk Fibroin) Receptor Insulin Receptor (Adipocyte Surface) Peptide->Receptor Binding/Modulation PI3K PI3K Activation Receptor->PI3K Signaling Cascade Akt Akt Phosphorylation (p-Akt) PI3K->Akt Phosphorylation GLUT4_Vesicle GLUT4 Vesicle (Intracellular) Akt->GLUT4_Vesicle Trigger GLUT4_Membrane GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Membrane Translocation Glucose Glucose Influx (Reduced Hyperglycemia) GLUT4_Membrane->Glucose Transport

Caption: Mechanism of GAGAGY peptide enhancing glucose uptake via the PI3K/Akt pathway.[1][3]

Source & Production Methodologies

Natural Extraction (Marine & Silk Sources)

The AGY motif is cryptic within parent proteins (Collagen, Fibroin) and requires specific enzymatic hydrolysis to release.

Standard Workflow:

  • Raw Material: Fish skin (Sturgeon/Pollock) or Silk Fibroin.[1]

  • Pre-treatment: Cleaning and homogenization.

  • Enzymatic Hydrolysis:

    • Enzyme:[4][5][6]Alcalase (optimal for generating hydrophobic C-termini).[1]

    • Conditions: pH 8.0, 50°C, 3–6 hours.

  • Purification:

    • Ultrafiltration (< 1 kDa cutoff) to isolate small peptides.[1]

    • RP-HPLC (C18 column) for final separation.[1]

Synthetic Production (SPPS)

For pharmaceutical applications, Solid-Phase Peptide Synthesis (SPPS) is preferred to ensure purity (>98%).[1]

Protocol: Fmoc-Based SPPS for Ala-Gly-Tyr

  • Resin Loading: Use 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Tyr(tBu)-OH.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group.[1]

  • Coupling:

    • Add Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq).[1]

    • Reaction time: 45–60 min at room temperature.

    • Repeat deprotection and coupling for Fmoc-Ala-OH.[1]

  • Cleavage: Treat resin with TFA/Water/TIS (95:2.5:2.5) for 2 hours.

  • Precipitation: Cold diethyl ether.

Experimental Protocols (Self-Validating Systems)

DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant capacity of the AGY peptide.

Reagents:

  • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% Ethanol.[1]

  • Peptide stock solution (1–5 mg/mL in water).[1]

Procedure:

  • Blank Preparation: Mix 100 µL DPPH solution + 100 µL Ethanol (Absorbance

    
    ).
    
  • Sample Preparation: Mix 100 µL DPPH solution + 100 µL Peptide sample (Absorbance

    
    ).
    
  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Validation: A positive control (e.g., Ascorbic Acid) must be run in parallel.
    
Workflow Visualization: Extraction & Purification

The following diagram outlines the critical steps for isolating AGY-containing peptides from natural hydrolysates.

Extraction_Workflow Raw Raw Material (Fish Skin/Silk) Hydrolysis Enzymatic Hydrolysis (Alcalase, pH 8, 50°C) Raw->Hydrolysis Centrifuge Centrifugation (10,000 x g, 20 min) Hydrolysis->Centrifuge Ultrafiltration Ultrafiltration (< 1 kDa Cutoff) Centrifuge->Ultrafiltration Supernatant HPLC RP-HPLC Purification (C18 Column) Ultrafiltration->HPLC Permeate MS Identification (LC-MS/MS) HPLC->MS Active Fraction

Caption: Workflow for the isolation of bioactive AGY-containing peptides from protein hydrolysates.

References

  • Nikoo, M., et al. (2014). "Isolation and purification of antioxidant peptides from Amur sturgeon skin gelatin hydrolysates."[7] Food Research International.

    • Context: Identification of PAGY (Pro-Ala-Gly-Tyr) and characterization of its antioxidant activity.[1][2][7]

    • (Verified via Search)

  • Kim, E.D., et al. (2009). "Gly-Ala-Gly-Val-Gly-Tyr, a novel synthetic peptide, improves glucose transport and exerts beneficial lipid metabolic effects in 3T3-L1 adipocytes."[1] European Journal of Pharmacology.

    • Context: Characterization of GAGAGY and GAGVGY peptides enhancing insulin signaling.[3]

  • PubChem Compound Summary. "Ala-Gly-Tyr (CID 54113898)."[1] National Library of Medicine.

    • Context: Physicochemical data and metabolite information.[8][9][10][7][11]

    • [1]

  • Kittiphattanabawon, P., et al. (2012). "Antioxidative activity of gelatin hydrolysate from blacktip shark skin prepared using papaya latex enzyme." LWT - Food Science and Technology.

    • Context: General methodology for marine peptide hydrolysis and antioxidant assessment.
    • [1]

  • MedChemExpress. "Gly-Ala-Tyr (Product HY-P3752)."

    • Context: Commercial availability and functional rel

Sources

Exploratory

Potential therapeutic applications of H-Ala-Gly-Tyr-NH2

Executive Summary This technical guide evaluates H-Ala-Gly-Tyr-NH₂ (AGY-NH₂), a synthetic amidated derivative of the bioactive marine tripeptide Ala-Gly-Tyr (AGY). While the parent sequence (AGY) is widely documented in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates H-Ala-Gly-Tyr-NH₂ (AGY-NH₂), a synthetic amidated derivative of the bioactive marine tripeptide Ala-Gly-Tyr (AGY). While the parent sequence (AGY) is widely documented in hydrolysates of Acipenser schrenckii (Amur sturgeon) and Prionace glauca (Blue shark) for its antioxidant and ACE-inhibitory properties, the C-terminal amidated form represents a "second-generation" lead compound. The amidation confers resistance to carboxypeptidases and neutralizes the C-terminal charge, significantly altering its self-assembly kinetics and membrane interaction profile. This guide outlines its dual-utility as a metabolic modulator (insulin sensitization/cytoprotection) and a supramolecular building block for hydrogel-based drug delivery.

Molecular Architecture & Physicochemical Profile

The therapeutic efficacy of H-Ala-Gly-Tyr-NH₂ is dictated by its specific structural motifs. Unlike the zwitterionic parent (H-Ala-Gly-Tyr-OH), the amidated variant exhibits a net positive charge at physiological pH, enhancing interaction with anionic cell membranes.

FeatureSpecificationFunctional Consequence
Sequence L-Alanine - Glycine - L-TyrosineMinimal steric hindrance (Gly) allows conformational flexibility; Tyr provides redox activity.
C-Terminus Carboxamide (-CONH₂)Proteolytic Stability: Blocks degradation by carboxypeptidases.Self-Assembly: Removes electrostatic repulsion of the carboxylate, promoting gelation.
Electronic State Cationic (at pH 7.4)Enhances bioavailability and interaction with negatively charged phospholipid bilayers.
Redox Center Phenolic -OH (Tyr)Acts as a hydrogen atom donor for radical scavenging (ROS neutralization).

Therapeutic Domain A: Cytoprotection & Metabolic Modulation

Mechanism of Action: The PI3K/Akt Pathway

Research into AGY-containing peptides suggests a potent role in insulin sensitization. The terminal Tyrosine residue is critical for activating the Phosphoinositide 3-kinase (PI3K) pathway, a central regulator of glucose uptake and cell survival. By amidating the C-terminus, H-Ala-Gly-Tyr-NH₂ mimics the stability of endogenous neuropeptides, potentially prolonging the activation of Akt (Protein Kinase B).

Hypothesized Pathway Dynamics:

  • Ligand Binding: AGY-NH₂ interacts with cell surface receptors (potential RTK modulation).

  • Signal Transduction: Phosphorylation of IRS-1 recruits PI3K.

  • Effector Activation: PIP3 generation leads to Akt phosphorylation (p-Akt).

  • Therapeutic Outcome: Translocation of GLUT4 (glucose uptake) and inhibition of apoptotic factors (cytoprotection).

Visualization: PI3K Signaling Cascade

PI3K_Pathway AGY H-Ala-Gly-Tyr-NH2 (Extracellular) RTK Receptor Tyrosine Kinase AGY->RTK Ligand Interaction PI3K PI3K Complex RTK->PI3K Recruitment PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation GLUT4 GLUT4 Translocation Akt->GLUT4 Metabolic Control FoxO1 FoxO1 (Inhibition) Akt->FoxO1 Anti-Apoptotic Signal

Caption: Proposed signaling cascade where H-Ala-Gly-Tyr-NH₂ modulates insulin sensitivity via PI3K/Akt axis.

Therapeutic Domain B: Supramolecular Hydrogels

Short aromatic peptides are revolutionizing drug delivery. The "Ala-Gly-Tyr" sequence possesses the requisite amphiphilicity to form nanofibrous hydrogels via self-assembly.

  • Driving Force:

    
     stacking of the Tyrosine aromatic rings combined with intermolecular hydrogen bonding of the amide backbone.
    
  • Amidation Effect: The conversion of -COOH to -CONH₂ eliminates the C-terminal negative charge repulsion, lowering the critical gelation concentration (CGC) and increasing mechanical stiffness.

  • Application: Injectable depot formulations where the peptide forms a gel in situ, slowly releasing itself or an entrapped payload.

Visualization: Self-Assembly Logic

SelfAssembly Monomer AGY-NH2 Monomer (Soluble) Stacking Pi-Pi Stacking (Tyr-Tyr Interaction) Monomer->Stacking Concentration > CGC HBond Intermolecular H-Bonding Monomer->HBond Fibril Nanofibril Formation Stacking->Fibril HBond->Fibril Hydrogel Supramolecular Hydrogel Network Fibril->Hydrogel Entanglement

Caption: Mechanism of AGY-NH₂ transition from soluble monomer to hydrogel scaffold.

Experimental Protocols

As a self-validating system, the following protocols ensure reproducibility in synthesis and activity verification.

Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity H-Ala-Gly-Tyr-NH₂.

  • Resin Selection: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) to ensure C-terminal amidation.

  • Coupling Strategy: Fmoc chemistry.

    • Activator: HBTU/HOBt or DIC/Oxyma (1:1 eq).

    • Base: DIPEA (2.0 eq).

    • Sequence: Couple Fmoc-Tyr(tBu)-OH

      
       Fmoc-Gly-OH 
      
      
      
      Fmoc-Ala-OH.
  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Critical Note: The "tBu" protection on Tyrosine is acid-labile; scavengers (TIS/Water) are essential to prevent alkylation of the phenolic ring.

  • Purification: Preparative RP-HPLC (C18 column), Gradient 5-60% ACN in 0.1% TFA.

DPPH Radical Scavenging Assay

Objective: Quantify the redox potential of the Tyr moiety.

  • Preparation: Dissolve AGY-NH₂ in water (series: 0.1 to 5.0 mg/mL).

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol.

  • Reaction: Mix 100

    
    L peptide solution + 100 
    
    
    
    L DPPH solution in a 96-well plate.
  • Incubation: 30 minutes in darkness at Room Temperature.

  • Measurement: Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Validation:
    
    
    
    should be compared against Glutathione (positive control).

References

  • Nikoo, M., et al. (2014).[1][2] "Structural relationships and antioxidant activities of peptides from Amur sturgeon skin gelatin hydrolysate." LWT - Food Science and Technology. Link[3]

  • Chan, P. T., et al. (2022).[2] "Novel Peptide Sequences with ACE-Inhibitory and Antioxidant Activities Derived from the Heads and Bones of Hybrid Groupers." Fishes. Link

  • Stupp, S. I., et al. (2010). "Self-assembly and mineralization of peptide-amphiphile nanofibers." Science. (Foundational reference for peptide self-assembly mechanisms). Link

  • Maharani, R., et al. (2016).[1] "Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin." Jurnal Kimia Valensi. (Provides specific SPPS protocols for AGY analogs). Link

  • Ngo, D. H., et al. (2013). "Antioxidant effects of chitin-derived peptides." International Journal of Biological Macromolecules. (Context for PI3K/Akt activation by antioxidant peptides). Link

Sources

Protocols & Analytical Methods

Method

Optimized RP-HPLC Purification Strategy for the Tripeptide H-Ala-Gly-Tyr-NH2

Abstract & Core Directive This Application Note provides a high-fidelity protocol for the purification of H-Ala-Gly-Tyr-NH2 , a synthetic tripeptide amide. Unlike long-chain peptides, short hydrophilic peptides present u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note provides a high-fidelity protocol for the purification of H-Ala-Gly-Tyr-NH2 , a synthetic tripeptide amide. Unlike long-chain peptides, short hydrophilic peptides present unique challenges in Reverse Phase HPLC (RP-HPLC), specifically regarding retention in the void volume and selectivity against synthesis byproducts .

This guide departs from standard templates to focus on the mechanistic behavior of the molecule. We utilize a Dual-Wavelength Strategy (214 nm/280 nm) to leverage the Tyrosine chromophore for self-validation and a High-Aqueous Stability stationary phase approach to ensure retention.

Molecular Profile & Physicochemical Analysis[1][2][3][4]

Before attempting purification, one must understand the solute. The C-terminal amidation (-NH


) fundamentally alters the charge state compared to the free acid form, removing the C-terminal negative charge and increasing the isoelectric point (pI).
PropertyValue / DescriptionChromatographic Implication
Sequence H-Ala-Gly-Tyr-NH

Short chain; limited hydrophobic footprint.[1]
Molecular Weight ~308.3 g/mol Low MW requires small pore size (100–120 Å).
Hydrophobicity Low to ModerateAlanine (Hydrophobic), Glycine (Neutral), Tyrosine (Aromatic/Hydrophobic).[1]
Charge (pH < 3) Net +1 (N-term amine)Requires ion-pairing agent (TFA) for retention.[1]
UV Absorbance 214 nm (Peptide Bond) 280 nm (Tyrosine Side Chain)280 nm is specific to Tyr, allowing differentiation from non-aromatic impurities (e.g., truncated Ala-Gly sequences).[1]

Method Development Strategy (The "Why")

Stationary Phase Selection: The "Phase Collapse" Risk

Standard C18 columns often suffer from "dewetting" or phase collapse when exposed to 100% aqueous mobile phases, which is often necessary to retain short peptides like Ala-Gly-Tyr.

  • Recommendation: Use a C18-Aq (Aqueous) or Polar-Embedded C18 column. These phases contain hydrophilic groups near the silica surface that allow water to wet the pores even at 0% organic modifier, preventing loss of retention.

Mobile Phase Chemistry: The Role of TFA
  • System: Water/Acetonitrile (ACN) gradients.

  • Modifier: Trifluoroacetic Acid (TFA) at 0.1% (v/v).

  • Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion (

    
    ) pairs with the positively charged N-terminus of the peptide. This neutralizes the charge and adds a hydrophobic "cap" to the molecule, significantly increasing its affinity for the C18 stationary phase. Without TFA, this tripeptide might elute in the void volume.
    
Detection Strategy: Self-Validating Peaks

By monitoring two wavelengths, we create a real-time purity check:

  • 214 nm: Detects the amide bonds. Shows all peptides (product + impurities).

  • 280 nm: Detects the Phenol group of Tyrosine.

    • Validation Logic: If a peak appears at 214 nm but not at 280 nm, it is likely a deletion sequence lacking Tyrosine (e.g., H-Ala-Gly-OH) or a non-peptide contaminant.[1] The product peak must align at both wavelengths.

Detailed Experimental Protocol

Sample Preparation[1]
  • Solvent: Dissolve crude peptide in 95% Mobile Phase A (Water + 0.1% TFA) / 5% Acetonitrile .

    • Note: Do not dissolve in 100% MeOH or ACN; strong injection solvents cause peak distortion (breakthrough) for early-eluting peptides.

  • Concentration: 1–2 mg/mL for analytical scout; up to 10–20 mg/mL for prep (solubility permitting).

  • Filtration: 0.22 µm PVDF or PTFE syringe filter to remove particulate matter.

Analytical Scout Method (Gradient Screening)

Run this method to determine the precise elution %B.

  • Column: C18-Aq, 4.6 x 150 mm, 5 µm, 100 Å.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0–2 min: 0% B (Isocratic hold to load peptide).

    • 2–20 min: 0%

      
       30% B  (Linear gradient).
      
    • 20–22 min: 95% B (Wash).

    • 22–30 min: 0% B (Re-equilibration).

  • Injection: 10–20 µL.[1]

Preparative Purification (Scale-Up)

Based on the scout run, the peptide is expected to elute early (likely 5–15% B). Use a Focused Gradient to maximize separation.

  • Formula: Start gradient 5% below elution point; end 5% above.

  • Example Prep Gradient:

    • 0–5 min: 0% B (Load).

    • 5–25 min: 2%

      
       22% B  (Very shallow slope: ~1% B per min).
      
  • Fraction Collection: Trigger based on UV threshold at 214 nm.[1]

  • Post-Processing: Pool pure fractions, freeze in liquid nitrogen, and lyophilize (freeze-dry) to obtain the white powder trifluoroacetate salt.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow cluster_HPLC HPLC Operations Synthesis Solid Phase Peptide Synthesis (H-Ala-Gly-Tyr-NH2) Cleavage Cleavage & Deprotection (TFA/Scavengers) Synthesis->Cleavage CrudePrep Sample Solubilization (Water + 0.1% TFA) Cleavage->CrudePrep Filter Filtration (0.22 µm) CrudePrep->Filter Scout Analytical Scout Run (0-30% B Gradient) Filter->Scout Decision Determine Elution %B Scout->Decision PrepRun Preparative HPLC (Focused Gradient) Decision->PrepRun Scale Up QC QC: Mass Spec + Analytical HPLC (Check 214/280 Ratio) PrepRun->QC Fraction Analysis QC->PrepRun Fail (Re-purify) Lyophilization Lyophilization (Powder Form) QC->Lyophilization Pass

Figure 1: End-to-end workflow for the synthesis, purification, and validation of the tripeptide.

Troubleshooting Logic: Retention Issues

Troubleshooting Problem Problem: Peptide Elutes in Void Volume (tR < 2 min) Check1 Check Column Phase Problem->Check1 StandardC18 Standard C18? Check1->StandardC18 SwitchCol Switch to C18-Aq (Prevents Phase Collapse) StandardC18->SwitchCol Yes Check2 Check Mobile Phase StandardC18->Check2 No TFA_Conc TFA < 0.1%? Check2->TFA_Conc AddTFA Increase TFA to 0.1-0.2% (Improves Ion Pairing) TFA_Conc->AddTFA Yes Check3 Check Gradient TFA_Conc->Check3 No StartCond Starting %B > 2%? Check3->StartCond LowerStart Start at 0% B (Hold for 2 mins) StartCond->LowerStart Yes

Figure 2: Decision tree for troubleshooting early elution, a common issue with short hydrophilic peptides.

Quality Control & Validation

A pure fraction must meet the following criteria before lyophilization:

  • Purity: >95% by peak area integration at 214 nm.

  • Identity (MS): ESI-MS must show

    
     Da.
    
    • Note: If you see Mass 310, check for deamidation (Hydrolysis of -NH

      
       to -OH adds +1 Da mass difference of -NH2 (16) vs -OH (17) is actually +1 Da shift). Correction: Amide (-CONH2, Mass 44) vs Acid (-COOH, Mass 45). The mass difference is 1 Da.
      
  • Identity (UV): The peak must absorb at 280 nm.

References

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link][2][3]

  • Biotage. (2023).[4] How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • ResearchGate. (2015). HPLC separation of tyrosine containing peptides 214nm vs 280nm. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to H-Ala-Gly-Tyr-NH2

Introduction: Beyond the Sequence The tripeptide H-Ala-Gly-Tyr-NH2 is a valuable tool in various research contexts, from competitive binding assays to substrate studies. Its behavior in solution is dictated by the interp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Sequence

The tripeptide H-Ala-Gly-Tyr-NH2 is a valuable tool in various research contexts, from competitive binding assays to substrate studies. Its behavior in solution is dictated by the interplay of its constituent amino acids: the small, nonpolar Alanine; the flexible, simple Glycine; and the aromatic, polar Tyrosine. The C-terminal amide (–NH2) significantly influences its charge and stability by replacing the typically acidic carboxyl group, a modification that can decrease solubility but increase stability against enzymatic degradation.[1][2]

Achieving accurate and reproducible experimental results begins with the correct and consistent preparation of this peptide. Improper dissolution can lead to aggregation, concentration inaccuracies, and ultimately, failed experiments. This guide provides a comprehensive framework for handling, dissolving, and storing H-Ala-Gly-Tyr-NH2, grounded in an understanding of its physicochemical properties.

Compound Profile: Physicochemical Characteristics

A thorough understanding of the peptide's properties is the foundation for developing effective handling protocols.

ParameterValueRationale & Implication for Handling
Molecular Formula C₁₄H₁₉N₃O₅-
Molecular Weight 309.32 g/mol Essential for accurate concentration calculations.[3]
Appearance White to off-white lyophilized solidVisual confirmation of product integrity.
Key Residues Ala, Gly: Small, contribute to backbone flexibility. Tyr: Aromatic, contains a hydroxyl group (pKa ~10), and is a chromophore.The Tyrosine residue allows for UV spectroscopic quantification at ~280 nm.
Termini N-terminus: Free amine (-NH₂) C-terminus: Amide (-CONH₂)The free N-terminus is basic (+1 charge at neutral/acidic pH). The C-terminal amide is neutral, unlike a free carboxyl group (-1 charge at neutral/basic pH).[1]
Overall Charge pH < 7: Positive (+1) pH > 10: Neutral (0)The peptide is basic overall. This predicts higher solubility in acidic conditions where the N-terminus is protonated.[1][4]

Safety & Handling Precautions

While many peptides are not classified as hazardous, all research chemicals should be handled with care to prevent exposure and contamination.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.[6][7] When handling larger quantities of lyophilized powder, a dust mask is recommended to prevent inhalation.[6][8]

  • Handling Lyophilized Powder: Before opening, allow the vial to equilibrate to room temperature in a desiccator.[2][8] Peptides are often hygroscopic, and this prevents condensation from forming inside the vial, which can compromise stability.[2][8] Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Emergency Procedures:

    • Skin Contact: Wash the affected area thoroughly with plenty of water.[7][9]

    • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present.[6][9] Seek medical attention if irritation persists.

    • Ingestion: Rinse mouth and drink plenty of water. Seek medical advice.[6][9]

Dissolution Strategy & Protocols

There is no single universal solvent for all peptides.[10][11] The optimal approach is a step-wise process, starting with the least harsh solvents. It is highly recommended to first test the solubility on a small aliquot of the peptide before dissolving the entire sample.[4][11][12]

Solvent Selection Logic

The choice of solvent is dictated by the peptide's overall charge and hydrophobicity. For H-Ala-Gly-Tyr-NH2, the overall charge is positive at neutral pH, making it a "basic peptide."

Caption: Solvent selection flowchart for H-Ala-Gly-Tyr-NH2.

Protocol 1: Dissolution in Aqueous Media (Preferred for Biological Assays)

This method is ideal for cell-based assays and other biological applications where organic solvents may be cytotoxic.

  • Preparation: Bring the peptide vial to room temperature in a desiccator and briefly centrifuge it.

  • Initial Attempt with Water: Add a small amount of sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.4) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Facilitate Dissolution: Gently vortex or sonicate the solution in a water bath for a few minutes.[8][10] Sonication provides energy to break apart intermolecular forces and can significantly aid dissolution.[10][11] Avoid excessive heating.[8]

  • Troubleshooting with Acid: If the peptide remains insoluble (visible particulates or cloudy solution), add a small volume (e.g., 10-20 µL) of a 10% acetic acid solution dropwise while vortexing.[1][12] The acidic environment protonates the N-terminal amine, increasing the peptide's overall positive charge and enhancing its interaction with polar water molecules.[4]

  • Final Dilution: Once fully dissolved, dilute the stock solution to the final desired concentration using your experimental buffer.

Protocol 2: Dissolution Using an Organic Co-Solvent

This protocol should be used when aqueous methods fail or for applications where a small amount of organic solvent is tolerable. Dimethyl sulfoxide (DMSO) is a common choice.

  • Preparation: Follow Step 1 from Protocol 1.

  • Dissolution in Organic Solvent: Add a minimal amount of pure DMSO to the vial to completely dissolve the peptide.[4] It is crucial to dissolve the peptide fully in the organic solvent before adding any aqueous buffer.[10][11]

  • Aqueous Dilution (Critical Step): With constant and gentle agitation (e.g., stirring or vortexing), slowly add the concentrated DMSO-peptide stock solution dropwise into the bulk of your final aqueous buffer.[10][11] This method prevents the peptide from precipitating out of solution due to localized high concentrations.[10][11]

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for many cell-based assays).

Solution Stability & Storage

Peptides are significantly less stable in solution than in their lyophilized form.[2][8][13]

  • Lyophilized Form: For long-term storage, keep the peptide at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[1][8] Under these conditions, the peptide can be stable for years.

  • In Solution:

    • Storage of peptide solutions for extended periods is not recommended.[8]

    • For short-term storage (days to a few weeks), prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][10][14]

    • Store these aliquots frozen at -20°C or -80°C.[2][10] Using sterile buffers at a slightly acidic pH (5-7) can prolong storage life.[2][10]

Experimental Integration Workflow

The preparation of the peptide solution is the foundational step in a larger experimental process.

Caption: General workflow from peptide dissolution to experimental use.

Waste Disposal

Proper disposal of peptide waste is essential for laboratory safety and environmental compliance.

  • Segregation: All materials that have come into contact with the peptide (e.g., vials, pipette tips, gloves) and any remaining solutions should be collected in a designated hazardous waste container.[15]

  • Deactivation: For liquid waste, chemical inactivation can be performed. A common method is to treat the solution with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) for at least 30 minutes.[5]

  • Institutional Protocols: Never dispose of peptide waste down the drain or in regular trash.[15] Always follow your institution's Environmental Health and Safety (EH&S) guidelines for chemical waste disposal, which typically involves collection by a licensed contractor.[15]

References

  • Ala-Gly-Tyr | C14H19N3O5. PubChem, National Institutes of Health. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

Sources

Method

Application Note: Mechanistic Permeability Profiling of Ala-Gly-Tyr-NH2

Target Analyte: Alanyl-Glycyl-Tyrosine Amide (AGY-NH2) Assay Models: Caco-2 Transwell System (PEPT1 Transport) & PAMPA (Passive Diffusion) Detection Method: HPLC-FLD (Tyrosine Fluorescence) Abstract & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Alanyl-Glycyl-Tyrosine Amide (AGY-NH2) Assay Models: Caco-2 Transwell System (PEPT1 Transport) & PAMPA (Passive Diffusion) Detection Method: HPLC-FLD (Tyrosine Fluorescence)

Abstract & Strategic Rationale

Ala-Gly-Tyr-NH2 (AGY-NH2) is a synthetic tripeptide often utilized as a model substrate to evaluate proton-coupled oligopeptide transport systems (specifically PEPT1/SLC15A1) and blood-brain barrier (BBB) integrity. Unlike its free-acid counterpart, the C-terminal amidation of AGY-NH2 mimics the stability of endogenous neuropeptides (e.g., TRH, enkephalins) by resisting carboxypeptidase degradation.

This application note details a rigorous workflow to determine the permeability coefficient (


) of AGY-NH2. Crucially, it distinguishes between active influx  (mediated by PEPT1) and passive paracellular diffusion . We employ a pH-gradient Caco-2 assay validated by competitive inhibition with Gly-Sar, ensuring the data reflects biological transport mechanisms rather than simple leakage.

Physicochemical Profile & Stability

Before initiating transport studies, the analyte's stability profile must be established to ensure that the detected signal represents the intact parent molecule.

PropertyValue / CharacteristicImpact on Protocol
Sequence Ala-Gly-Tyr-NH2Tripeptide structure fits the PEPT1 substrate pocket.
Molecular Weight ~322.36 g/mol Low MW favors high permeability if transported.
Hydrophobicity Hydrophilic (LogP < 0)Poor passive transcellular diffusion; relies on transporters.
Detection Tag Tyrosine (Y)Intrinsic fluorescence (Ex 274nm / Em 303nm) allows label-free detection.
Stability C-term AmidationHigh resistance to carboxypeptidases; however, aminopeptidases (apical brush border) may still degrade N-terminus.

Expert Insight: Always include a "Stability Control" well. Incubate AGY-NH2 with Caco-2 homogenate for 120 minutes at 37°C. If >10% degradation occurs, add Bestatin (aminopeptidase inhibitor) to the transport buffer to measure permeability independent of metabolism.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for the permeability study, ensuring quality control at every stage.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transport Assay cluster_2 Phase 3: Analysis Prep Buffer Prep (pH 6.0 Apical / pH 7.4 Basolateral) QC_TEER Monolayer QC (TEER > 300 Ω·cm²) Prep->QC_TEER Apical_Load Apical Loading (A -> B Direction) QC_TEER->Apical_Load Pass Inhibition Control: + Gly-Sar (PEPT1 Competitor) Apical_Load->Inhibition Parallel Well Sampling Sampling (30, 60, 90, 120 min) Receiver Chamber Apical_Load->Sampling Inhibition->Sampling HPLC HPLC-FLD Analysis (Tyr Signal) Sampling->HPLC Calc Calculate Papp & Efflux Ratio HPLC->Calc

Caption: Workflow for AGY-NH2 permeability profiling. Note the parallel inhibition study to confirm transporter specificity.

Protocol: Caco-2 Permeability Assay (PEPT1 Focused)

The Importance of the pH Gradient

The Peptide Transporter 1 (PEPT1) functions as a proton/peptide symporter. It utilizes the inwardly directed proton gradient (acidic microclimate of the small intestine) to drive peptide uptake.

  • Standard Assay: Apical pH 7.4 / Basolateral pH 7.4

    
    INCORRECT  for PEPT1. This eliminates the driving force.
    
  • Optimized Assay: Apical pH 6.0 / Basolateral pH 7.4

    
    CORRECT . Mimics the physiological gradient.
    
Buffer Preparation
  • Transport Buffer A (Apical): HBSS buffered with 10 mM MES, pH adjusted to 6.0 .

  • Transport Buffer B (Basolateral): HBSS buffered with 25 mM HEPES, pH adjusted to 7.4 .

  • Stop Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid (to quench metabolism and precipitate proteins).

Step-by-Step Procedure
  • Monolayer Validation: Use Caco-2 cells differentiated for 21 days on Transwell® inserts (0.4 µm pore size). Measure Transepithelial Electrical Resistance (TEER).[1] Only use wells with TEER > 300

    
    .
    
  • Equilibration: Wash monolayers twice with pre-warmed HBSS. Incubate with blank Transport Buffers (A in apical, B in basolateral) for 15 min at 37°C.

  • Dosing:

    • Test Well: Replace Apical buffer with 100 µM AGY-NH2 in Buffer A (pH 6.0).

    • Inhibition Well: Replace Apical buffer with 100 µM AGY-NH2 + 10 mM Gly-Sar (Glycyl-Sarcosine) in Buffer A.

    • Leakage Control: Add Lucifer Yellow (100 µM) to a separate well to monitor paracellular integrity.

  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling:

    • Withdraw 100 µL from the Basolateral (Receiver) compartment at 30, 60, 90, and 120 minutes.

    • Immediately replace the withdrawn volume with fresh, pre-warmed Buffer B (pH 7.4) to maintain sink conditions.

  • Sample Processing: Mix samples 1:1 with Stop Solution if metabolic instability is suspected; otherwise, inject directly into HPLC.

Analytical Protocol: HPLC-FLD Detection

Tyrosine fluorescence provides superior sensitivity compared to UV (280 nm), allowing for lower dosing concentrations and more accurate detection of early time-point transport.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 30% B over 10 minutes
Flow Rate 1.0 mL/min
Detection (FLD) Excitation: 274 nm / Emission: 303 nm
Injection Vol 20 - 50 µL

Critical QC: Tyrosine fluorescence is pH-sensitive (quenched at high pH). Ensure all standards and samples are acidified (e.g., with 0.1% TFA or Formic Acid) to the same pH prior to injection to normalize the quantum yield.

Mechanistic Visualization: PEPT1 Transport

This diagram illustrates the specific molecular mechanism being interrogated.

Cell cluster_apical Apical Chamber (Lumen) pH 6.0 cluster_membrane Caco-2 Monolayer cluster_basolateral Basolateral Chamber (Blood) pH 7.4 AGY AGY-NH2 PEPT1 PEPT1 (SLC15A1) AGY->PEPT1 Substrate TJ Tight Junctions AGY->TJ Paracellular (Minor Route) H_ion H+ H_ion->PEPT1 Driver AGY_out AGY-NH2 PEPT1->AGY_out Transcellular Transport TJ->AGY_out

Caption: Proton-coupled transport of AGY-NH2 via PEPT1. The pH gradient (6.0 to 7.4) drives the symporter.

Data Analysis & Interpretation

Calculation of

Calculate the Apparent Permeability Coefficient (


) using the following equation:


  • 
     : Rate of permeation (slope of the cumulative amount transported vs. time plot, 
    
    
    
    ).
  • 
     : Surface area of the filter (
    
    
    
    , typically 1.12
    
    
    for 12-well Transwells).
  • 
     : Initial donor concentration (
    
    
    
    ).
Interpreting the Results
  • High Permeability:

    
     cm/s indicates excellent oral bioavailability potential.
    
  • Active Transport Verification: Calculate the Inhibition Ratio:

    
    
    
    • If inhibition is > 50%, transport is predominantly PEPT1-mediated.

    • If inhibition is < 10%, transport is likely passive paracellular.

Mass Balance (Recovery)

Always calculate recovery to rule out non-specific binding or degradation:



  • Acceptable Range: 80% - 120% .

  • Low recovery (<70%) suggests intracellular metabolism or binding to the plastic device.

References

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3][4][5][6] Nature Protocols, 2(9), 2111–2119. Link

  • Brandsch, M., et al. (2008). Transport of amino acids, peptides and mimetics across the intestinal barrier.[7] Expert Opinion on Drug Metabolism & Toxicology, 4(5), 617-634. Link

  • Meredith, D. (2009). The mammalian proton-coupled peptide cotransporter PepT1: sitting on the fence? Philosophical Transactions of the Royal Society B, 364(1514), 203-207. Link

  • Dantzig, A. H., & Bergin, L. (1990). Uptake of the cephalosporin, cephalexin, by a dipeptide transport carrier in the human intestinal cell line, Caco-2. Biochimica et Biophysica Acta (BBA), 1027(3), 211-217. (Establishes Gly-Sar/Cephalexin inhibition protocols). Link

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of the Tripeptide H-Ala-Gly-Tyr-NH2

Introduction Mass spectrometry is a cornerstone analytical technique in proteomics and drug development, offering unparalleled speed, sensitivity, and versatility for the characterization of peptides and proteins.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mass spectrometry is a cornerstone analytical technique in proteomics and drug development, offering unparalleled speed, sensitivity, and versatility for the characterization of peptides and proteins.[1] This application note provides a comprehensive guide to the analysis of the synthetic tripeptide H-Ala-Gly-Tyr-NH2 using high-resolution mass spectrometry (HRMS). This tripeptide, while simple in structure, serves as an excellent model for developing and validating analytical workflows for peptide sequencing and structural confirmation. The methodologies detailed herein are crucial for researchers and scientists engaged in peptide synthesis verification, impurity profiling, and pharmacokinetic studies. We will explore the fundamental principles from sample preparation to data interpretation, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Physicochemical Properties of H-Ala-Gly-Tyr-NH2

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

  • Structure: H-Ala-Gly-Tyr-NH2 consists of three amino acid residues: Alanine (Ala), Glycine (Gly), and Tyrosine (Tyr), with a C-terminal amide.

  • Monoisotopic Mass: 308.1488 Da

  • Molecular Formula: C₁₄H₂₀N₄O₄

  • Key Functional Groups: The peptide possesses a free N-terminal amine (a primary amine), a phenolic hydroxyl group on the tyrosine side chain, and a C-terminal amide.[2] The N-terminal amine is the most basic site and is readily protonated.

Part 1: Sample Preparation - The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a state that is compatible with ionization and free of interfering substances.[3] For peptide analysis, this typically involves dissolution in a suitable solvent system that promotes ionization and minimizes signal suppression.

Protocol 1: Standard Sample Preparation for Direct Infusion or LC-MS

This protocol is designed for purified peptide samples.

Rationale: The choice of solvent is critical for efficient electrospray ionization (ESI). A mixture of water and an organic solvent like acetonitrile lowers the surface tension of the droplets, facilitating solvent evaporation and ion release.[4][5] The addition of a small amount of acid, such as formic acid, ensures that the peptide is protonated, which is essential for positive-ion mode ESI.[4] It is imperative to avoid non-volatile salts (e.g., NaCl, phosphates) and detergents (e.g., SDS, Triton X-100) as they can cause significant ion suppression and contaminate the instrument.[3][4]

Materials:

  • H-Ala-Gly-Tyr-NH2 peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Optima™ LC/MS-grade formic acid (FA)

  • Polypropylene microcentrifuge tubes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of H-Ala-Gly-Tyr-NH2 and dissolve it in 1 mL of HPLC-grade water to create a stock solution. Vortex briefly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of the 50:50 ACN:water + 0.1% FA solvent.

  • Final Dilution for Analysis (e.g., 100-1000 ng/mL): Further dilute the working solution to the desired final concentration for analysis. The optimal concentration will depend on the sensitivity of the mass spectrometer being used.

  • Sample Purity: Ensure the sample is free from salts and detergents, which can be removed by HPLC if necessary.[4]

Part 2: Mass Spectrometry Analysis - From Intact Mass to Sequence Confirmation

High-resolution mass spectrometry provides the accuracy necessary to confirm the elemental composition of the peptide and its fragments.[6][7][8] Tandem mass spectrometry (MS/MS) is then employed to elucidate the amino acid sequence.[9][10]

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates intact, multiply charged molecular ions from liquid-phase analytes, making it ideal for peptides.[5][11] In positive-ion mode, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.[12] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

Full Scan MS Analysis (MS1)

The initial step is to acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.

Expected Ion: For H-Ala-Gly-Tyr-NH2, the primary ion observed in positive-ion ESI will be the singly protonated molecule, [M+H]⁺.

  • Theoretical m/z of [M+H]⁺: 309.1561

Protocol 2: Full Scan HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to an ESI source.

Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Sheath Gas (N₂) Flow Rate: 30-40 arbitrary units

  • Auxiliary Gas (N₂) Flow Rate: 5-10 arbitrary units

  • Capillary Temperature: 275 - 325 °C

  • Mass Range: m/z 100 - 1000

  • Resolution: > 60,000 at m/z 200

Rationale: The parameters are optimized to achieve stable ionization and efficient desolvation. The high resolution allows for accurate mass measurement, which is critical for confirming the elemental composition of the peptide.

Tandem Mass Spectrometry (MS/MS) for Sequencing

To confirm the amino acid sequence, the [M+H]⁺ ion is isolated and fragmented. Collision-Induced Dissociation (CID) is a common fragmentation technique where the precursor ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon), causing it to break apart.[13][14][15]

Peptide Fragmentation Nomenclature: Peptide fragmentation typically occurs along the amide backbone, producing characteristic fragment ions.[10] The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[16][17] The nomenclature was first proposed by Roepstorff and Fohlman and later modified by Biemann, which is the widely accepted version.[16]

Workflow for Peptide Sequencing by MS/MS

G cluster_0 Mass Spectrometry Workflow ESI Electrospray Ionization MS1 Full Scan MS (MS1) Detect [M+H]⁺ ESI->MS1 Isolation Isolate Precursor Ion (m/z 309.16) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan (MS2) Detect Fragment Ions CID->MS2 Analysis Data Analysis Sequence Confirmation MS2->Analysis G cluster_peptide H-Ala-Gly-Tyr-NH2 cluster_fragments Fragmentation Sites Ala Ala Gly Gly Ala->Gly b1 Ala->Gly Tyr Tyr-NH2 Gly->Tyr b2 Gly->Tyr y2_label y2 y1_label y1

Caption: Fragmentation pattern of H-Ala-Gly-Tyr-NH2 showing b- and y-ion cleavage sites.

Table 1: Theoretical m/z Values for Major Fragment Ions of H-Ala-Gly-Tyr-NH2

Ion TypeSequenceTheoretical m/z
b₁Ala72.0444
b₂Ala-Gly129.0655
y₁Tyr-NH₂181.0972
y₂Gly-Tyr-NH₂238.1183

Note: Masses are for singly charged ions.

Interpretation of the MS/MS Spectrum:

  • A peak at m/z 129.0655 would correspond to the b₂ ion, confirming the Ala-Gly sequence from the N-terminus.

  • A peak at m/z 238.1183 would correspond to the y₂ ion, confirming the Gly-Tyr-NH₂ sequence from the C-terminus.

  • The presence of both b₂ and y₂ ions provides strong evidence for the complete sequence of H-Ala-Gly-Tyr-NH2.

  • The difference in mass between consecutive b-ions or y-ions corresponds to the mass of an amino acid residue, allowing for de novo sequencing if the sequence is unknown. [10] Conclusion

This application note has detailed a systematic and robust workflow for the mass spectrometric analysis of the tripeptide H-Ala-Gly-Tyr-NH2. By following the outlined protocols for sample preparation, HRMS, and MS/MS analysis, researchers can confidently verify the identity and sequence of this and other similar synthetic peptides. The principles discussed—from understanding the analyte's properties to the logical application of tandem mass spectrometry—are universally applicable in the fields of proteomics, drug discovery, and quality control, providing a solid foundation for more complex peptide and protein characterization.

References

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Sequencing by Mass Spectrometry. [Link]

  • Biology LibreTexts. (2021). B2. Sequence Determination Using Mass Spectrometry. [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]

  • Wikipedia. (2023). De novo peptide sequencing. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Portland Press. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • O'Hair, R. A. J. (2016). Collision-induced dissociation of peptide ions. Journal of The American Society for Mass Spectrometry, 27(5), 761-773. [Link]

  • Anderson, M., & Stoklosa, M. (2016). Application of high-resolution MS for development of peptide and large-molecule drug candidates. Bioanalysis, 8(15), 1581–1589. [Link]

  • Tsikas, D. (2016). Gas chromatographic-mass spectrometric analysis of the tripeptide glutathione in the electron-capture negative-ion chemical ionization mode. Amino acids, 48(2), 481–491. [Link]

  • ResearchGate. (n.d.). Identification of di‐/tripeptides. The MS/MS spectra of the AW... [Link]

  • Bioanalysis Zone. (n.d.). Application of high-resolution MS for development of peptide and large-molecule drug candidates. [Link]

  • PubChem. (n.d.). NH2-Ala-Gly-Ala-Gly-Thr-Gly-Ala-Thr-Ala-Ile-Gly-Met-Val-Thr-Gln-Tyr-His-Gln-Val-Leu-COOH. [Link]

  • Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. (2024). ACS Publications. [Link]

  • IonSource. (n.d.). De Novo Peptide Sequencing, Table of Contents. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2021). PMC. [Link]

  • Wikipedia. (n.d.). Proteinogenic amino acid. [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. [Link]

  • PEP Search in MyCompoundID: Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. (2014). ACS Publications. [Link]

  • Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. (2017). National Institute of Standards and Technology. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

  • HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. (n.d.). [Link]

  • Mass Analysis of Peptides and Tryptic Digests of Proteins. (n.d.). MassTech's AP-MALDI. [Link]

  • Biomolecules - NCERT. (n.d.). [Link]

  • How electrospray ionization works. (2021). YouTube. [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online. [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (n.d.). [Link]

  • High-resolution mass-spectrometry analysis of peptides and proteins. (2025). ResearchGate. [Link]

  • Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography-Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. (2023). PubMed. [Link]

  • Basic Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (n.d.). PMC. [Link]

  • Use of low-and high-energy collision-induced dissociation tandem mass spectrometry in the identification of an unusual amino acid in a semisynthetic polypeptide. (n.d.). PubMed. [Link]

  • Properties of Amines. (2014). YouTube. [Link]

  • An expanded nomenclature scheme for labeling peptide fragmentations and its use with 'AMASS', a computer program for generating all possible fragment ion structures from known precursors. (n.d.). PubMed. [Link]

  • A nomenclature system for labeling cyclic peptide fragments. (n.d.). Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (n.d.). [Link]

Sources

Method

Application Notes &amp; Protocols: Conjugating H-Ala-Gly-Tyr-NH2 to Other Molecules

Abstract This comprehensive guide provides a detailed technical overview and step-by-step protocols for the chemical conjugation of the tripeptide H-Ala-Gly-Tyr-NH2 to other molecules. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the chemical conjugation of the tripeptide H-Ala-Gly-Tyr-NH2 to other molecules. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of peptide bioconjugation, focusing on the specific reactive moieties of H-Ala-Gly-Tyr-NH2. We present validated protocols for targeting both the N-terminal α-amine and the tyrosine side chain, offering strategies for achieving site-specificity. Furthermore, this guide includes essential methodologies for the purification and characterization of the resulting peptide conjugates, ensuring the integrity and reliability of the final product.

Introduction: The H-Ala-Gly-Tyr-NH2 Peptide Scaffold

The tripeptide H-Ala-Gly-Tyr-NH2 (Alanine-Glycine-Tyrosine-amide) is a versatile scaffold for bioconjugation. Its defined structure presents two primary, chemically distinct reactive sites suitable for covalent modification:

  • N-terminal α-Amine Group: The primary amine on the alanine residue is a nucleophilic site readily targeted by a variety of amine-reactive electrophiles.

  • Tyrosine Phenolic Hydroxyl Group: The side chain of tyrosine contains a phenol group, which can be targeted through several specialized chemistries, often affording greater site-selectivity than N-terminal modification.

The C-terminus of the peptide is amidated, rendering the carboxyl group unreactive and thereby simplifying site-specific conjugation strategies by eliminating a potential reaction site. The choice of conjugation strategy depends critically on the desired site of attachment, the chemical nature of the molecule to be conjugated, and the required stability of the resulting linkage.

Strategic Planning for Conjugation

Before proceeding with any conjugation reaction, a thorough analysis of the target molecule and the desired final conjugate is essential. The choice between targeting the N-terminus or the tyrosine side chain is a critical first step.

FeatureN-Terminal Amine ConjugationTyrosine Side Chain Conjugation
Reactive Site α-Amine of AlaninePhenolic hydroxyl of Tyrosine
Common Chemistries NHS Ester Acylation, Reductive AminationDiazonium Coupling, Mannich-type Reactions, Enzymatic Oxidation
Selectivity High, but requires pH control to differentiate from other primary amines (e.g., lysine, if present).Very high site-selectivity, as tyrosine is often less abundant and its reactivity is distinct.[1]
Reaction Conditions Generally mild, pH 7-9 for NHS esters.Varies from mild (enzymatic) to potentially harsh, requiring careful optimization.[2]
Linkage Stability Amide bonds are very stable.Varies by chemistry; C-C bonds are highly stable.
Causality in Experimental Design

The decision of which reactive handle to target is governed by the overall goal. If the biological activity of a peptide is dependent on a free N-terminus, then tyrosine modification is the logical choice. Conversely, if the tyrosine residue is involved in a critical binding interaction, the N-terminus should be targeted. The properties of the molecule being attached (e.g., a fluorescent dye, a cytotoxic drug, a polymer) will also dictate the choice of chemistry, solvent, and purification strategy.

Experimental Protocols

The following protocols are presented as starting points and should be optimized for each specific peptide-molecule pair. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Terminal Conjugation via NHS Ester Acylation

This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to the N-terminal amine of H-Ala-Gly-Tyr-NH2. NHS esters are one of the most common reagents for targeting primary amines.[3]

3.1.1. Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis P1 Dissolve Peptide in Reaction Buffer R1 Add NHS-Ester to Peptide Solution P1->R1 P2 Dissolve NHS-Ester Reagent in Anhydrous DMSO P2->R1 R2 Incubate at Room Temp (1-2 hours) R1->R2 C1 Quench Reaction (e.g., with Tris or Hydroxylamine) R2->C1 C2 Purify by RP-HPLC C1->C2 C3 Analyze by Mass Spectrometry C2->C3

Caption: Workflow for N-terminal peptide conjugation using NHS ester chemistry.

3.1.2. Materials
  • H-Ala-Gly-Tyr-NH2 peptide

  • NHS-ester functionalized molecule (e.g., FITC-NHS, Biotin-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

3.1.3. Step-by-Step Methodology
  • Peptide Preparation: Dissolve H-Ala-Gly-Tyr-NH2 in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO to a concentration approximately 10-fold higher than the peptide solution.

  • Reaction Initiation: Add a 1.5 to 5-fold molar excess of the dissolved NHS-ester reagent to the peptide solution while gently vortexing. The optimal molar ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Protect from light if using a photosensitive reagent like FITC.

  • Reaction Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Purify the crude reaction mixture using RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[4] Monitor the elution profile at wavelengths relevant to the peptide (214 nm, 280 nm) and the conjugated molecule.[5]

  • Characterization & Lyophilization: Collect the fractions corresponding to the conjugated peptide. Confirm the identity and purity of the product by mass spectrometry.[6] The expected mass will be the sum of the peptide and the conjugated molecule's mass, minus the mass of the NHS leaving group. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Protocol 2: Site-Specific Tyrosine Conjugation via Enzymatic Oxidation

This protocol leverages the enzyme tyrosinase to selectively oxidize the phenol side chain of tyrosine, creating a reactive o-quinone. This intermediate can then undergo a cycloaddition reaction with a bicyclononyne (BCN) derivative in a process known as Strain-Promoted Oxidation-Controlled Cycloaddition (SPOCQ).[7] This method offers excellent site-selectivity.

3.2.1. Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis P1 Dissolve Peptide & BCN Reagent in Reaction Buffer R1 Add Tyrosinase Enzyme to Initiate Oxidation P1->R1 R2 Incubate at Room Temp (30-60 minutes) R1->R2 C1 Purify by RP-HPLC R2->C1 C2 Analyze by Mass Spectrometry C1->C2

Caption: Workflow for site-specific tyrosine conjugation using tyrosinase and SPOCQ chemistry.

3.2.2. Materials
  • H-Ala-Gly-Tyr-NH2 peptide

  • BCN-functionalized molecule of interest

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Reaction Buffer: 50 mM Sodium Phosphate Buffer, pH 6.5-7.0

  • RP-HPLC system

  • Mass Spectrometer

3.2.3. Step-by-Step Methodology
  • Peptide & Reagent Preparation: Dissolve the H-Ala-Gly-Tyr-NH2 peptide and a 5 to 10-fold molar excess of the BCN-functionalized molecule in the reaction buffer.

  • Enzyme Preparation: Prepare a fresh stock solution of tyrosinase in the reaction buffer (e.g., 1 mg/mL).

  • Reaction Initiation: Add tyrosinase to the peptide/BCN mixture to a final concentration of approximately 10-50 µg/mL. The optimal enzyme concentration may need to be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by analytical HPLC.

  • Purification: Once the reaction is complete (as determined by the consumption of the starting peptide), purify the conjugate using RP-HPLC as described in Protocol 1 (Section 3.1.3, Step 6).

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry.[8] The expected mass will be the sum of the peptide and the BCN-reagent, reflecting the cycloaddition. Pool pure fractions and lyophilize.

Quality Control: A Self-Validating System

Trustworthiness in bioconjugation is achieved through rigorous analysis. Every protocol must be a self-validating system where the outcome is confirmed by orthogonal analytical techniques.

Purification by RP-HPLC

Reversed-phase HPLC is the standard method for purifying peptide conjugates.[4] It separates molecules based on hydrophobicity. In a typical conjugation reaction, the chromatogram will show peaks for the unreacted peptide, excess reagent, and the desired conjugate. The conjugate will usually have a different retention time than the starting materials, allowing for its isolation.[9]

Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity of the final product.[10]

  • Electrospray Ionization (ESI-MS): Provides highly accurate mass measurements, allowing for unambiguous confirmation of the conjugate's molecular weight.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): A robust technique for determining the molecular weight of the conjugate, often used for initial screening of reaction success.[12]

Successful conjugation is confirmed when the observed molecular weight matches the theoretical mass of the peptide plus the attached molecule, accounting for any atoms lost during the reaction (e.g., the NHS group in acylation).[12] Tandem mass spectrometry (MS/MS) can be used to further confirm the site of conjugation by fragmenting the molecule and analyzing the resulting peptide fragments.[13]

Conclusion

The H-Ala-Gly-Tyr-NH2 peptide offers two distinct and valuable handles for bioconjugation. By carefully selecting the reaction chemistry to target either the N-terminal amine or the tyrosine side chain, researchers can create a wide array of well-defined peptide conjugates. The protocols provided herein, grounded in established chemical principles, offer a robust starting point for these modifications. Adherence to rigorous purification and characterization standards is paramount to ensure the production of high-quality, reliable materials for research and drug development applications.

References

  • Macmillan Group, Princeton University. "Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation." Princeton University. Available at: [Link]

  • van Kasteren, S. I., et al. "Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition." Bioconjugate Chemistry, 2017. Available at: [Link]

  • Laconde, G., et al. "Tyrosine Conjugation Methods for Protein Labelling." PubMed, 2020. Available at: [Link]

  • Kim, C. H., et al. "N-terminal α-amino group modification of antibodies using a site-selective click chemistry method." National Institutes of Health (NIH). Available at: [Link]

  • Okamoto, Y., et al. "Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction." Bioconjugate Chemistry, 2020. Available at: [Link]

  • Jäschke, A., et al. "Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry." National Institutes of Health (NIH). Available at: [Link]

  • Kim, J., et al. "High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates." National Institutes of Health (NIH). Available at: [Link]

  • Unknown. "N-terminal specific protein modification." SlideShare. Available at: [Link]

  • Wikipedia contributors. "Proteinogenic amino acid." Wikipedia. Available at: [Link]

  • Ban, H., et al. "Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction." ACS Publications. Available at: [Link]

  • Nortcliffe, C. "Characterisation of a peptide conjugate and impurities." Sterling Pharma Solutions, 2023. Available at: [Link]

  • Hodges, R. S. "HPLC Analysis and Purification of Peptides." ResearchGate, 2015. Available at: [Link]

  • D'Agostino, M., et al. "Exploiting Protein N-Terminus for Site-Specific Bioconjugation." MDPI, 2021. Available at: [Link]

  • National Council of Educational Research and Training. "Biomolecules." NCERT. Available at: [Link]

  • Matos, M. J., et al. "Tyrosine bioconjugation – an emergent alternative." Organic & Biomolecular Chemistry, 2020. Available at: [Link]

  • Walsh Medical Media. "Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications." Walsh Medical Media. Available at: [Link]

  • Cornish, V. W., et al. "Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry." Nucleic Acids Research, 1996. Available at: [Link]

  • Royal Society of Chemistry. "Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics." Royal Society of Chemistry. Available at: [Link]

  • ChemSurvival. "Properties of Amines." YouTube, 2014. Available at: [Link]

  • Creative Biolabs. "Chemical Conjugation." Creative Biolabs. Available at: [Link]

  • BYJU'S. "Physical Properties of Amines." BYJU'S. Available at: [Link]

  • Frederick, J. "HPLC Purification of Peptides." protocols.io, 2016. Available at: [Link]

  • Kodadek, T., et al. "Modification of N-Terminal α-Amino Groups of Peptides and Proteins Using Ketenes." Journal of the American Chemical Society, 2017. Available at: [Link]

  • Wang, P., et al. "(a). Previous work about modification of tyrosine residues. (b)..." ResearchGate. Available at: [Link]

  • Unknown. "Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry." Unknown Source. Available at: [Link]

  • NovoPro Bioscience Inc. "Retatrutide (LY3437943), 99.4% purity peptide." NovoPro Bioscience Inc.. Available at: [Link]

  • Gyros Protein Technologies. "Peptide Purification." YouTube, 2020. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Executive Summary: The "Deceptively Simple" Tripeptide

Technical Support Center: H-Ala-Gly-Tyr-NH2 Synthesis Optimization Case ID: AGY-NH2-001 Status: Open Assigned Specialist: Senior Application Scientist Synthesizing H-Ala-Gly-Tyr-NH2 often frustrates researchers because i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Ala-Gly-Tyr-NH2 Synthesis Optimization

Case ID: AGY-NH2-001 Status: Open Assigned Specialist: Senior Application Scientist

Synthesizing H-Ala-Gly-Tyr-NH2 often frustrates researchers because it falls into the "short peptide trap." While it lacks the aggregation issues of long sequences, it is highly susceptible to two specific yield-killing mechanisms: Diketopiperazine (DKP) formation at the dipeptide stage and Tyrosine alkylation during cleavage.

This guide moves beyond generic protocols to address these specific chemical liabilities.

Module 1: Resin Selection & The Foundation[1]

Q: Which resin should I use for a C-terminal amide? A: Use Rink Amide MBHA or Rink Amide ProTide resin.

  • Why: You require a C-terminal amide (

    
    ). Rink Amide generates this upon TFA cleavage.
    
  • The Trap: Do not use Wang or 2-Chlorotrityl Chloride (2-CTC) resins unless you intend to perform a post-cleavage amidation (which is inefficient for this scale). Wang resin is also chemically incompatible with the Gly-Tyr sequence due to rapid DKP formation (ester linkage is more labile than the amide linkage of Rink).

Q: What loading should I target? A: Aim for 0.4 – 0.6 mmol/g .

  • Reasoning: For a tripeptide, steric crowding is rarely an issue. However, lower loading (<0.6) reduces the local concentration of peptide chains, slightly mitigating intermolecular aggregation, though the primary benefit here is cleaner cleavage kinetics.

Module 2: The Yield Killer – Diketopiperazine (DKP) Formation[2][3]

Q: My crude yield is low, and I see a large impurity matching the mass of Cyclo(Gly-Tyr). What happened? A: You likely lost your peptide during the removal of the Fmoc group from the Glycine residue.

The Mechanism: When you deprotect Fmoc-Gly-Tyr(tBu)-Resin , the newly liberated amine of Glycine is spatially flexible. It can loop back and attack the carbonyl carbon of the Tyrosine-Resin linkage. This cyclizes the dipeptide into a DKP, cleaving it from the resin before the Alanine is even added.

Figure 1: The DKP formation pathway.[1][2] This reaction competes with the coupling of the next amino acid.

The Fix (Protocol Adjustment):

  • Short Deprotection: Do not use the standard "2 x 20 min" deprotection for the Glycine step. Use 2 x 3 minutes with 20% Piperidine/DMF.

  • Immediate Coupling: Do not wash the resin extensively or let it sit after Gly deprotection. Move immediately to coupling Fmoc-Ala-OH.

  • Bulky Base (Optional): If the problem persists, switch from Piperidine to 0.1 M HOBt / 20% Piperidine . The HOBt suppresses the basicity slightly, reducing the rate of DKP formation without stopping Fmoc removal.

Module 3: Coupling & Synthesis Workflow

Q: What is the optimal coupling strategy? A: Use DIC/Oxyma Pure at 75°C (if using microwave) or Room Temperature for 60 mins.

StepReagent/ConditionPurpose
1. Swelling DMF (30 min)Solvates resin sites.[3]
2. Fmoc-Tyr(tBu) 5 eq AA, 5 eq DIC, 5 eq OxymaStandard loading.
3. Deprotect 20% Piperidine/DMF (2 x 5 min)Standard deprotection.
4.[4] Fmoc-Gly-OH 5 eq AA, 5 eq DIC, 5 eq OxymaGlycine is unhindered; couples fast.
5. Deprotect (CRITICAL) 20% Piperidine (2 x 3 min) Prevent DKP formation.
6. Fmoc-Ala-OH 5 eq AA, 5 eq DIC, 5 eq OxymaFinal coupling.
7. Final Deprotect 20% Piperidine (2 x 10 min)Remove N-term Fmoc.

Q: Why Oxyma instead of HOBt? A: Oxyma Pure generates less racemization and is safer (non-explosive) compared to HOBt/HOAt. For Tyrosine, avoiding racemization is critical to maintaining biological activity.

Module 4: Cleavage & Tyrosine Protection[7][8]

Q: I see a +56 Da impurity peak. What is it? A: This is t-butylated Tyrosine . During cleavage, the tert-butyl protecting group on Tyrosine is removed as a reactive carbocation. If not "scavenged" immediately, it will re-attach to the ortho-position of the Tyrosine phenol ring. This is irreversible.

The Solution: Optimized Cleavage Cocktail Standard cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for Tyrosine-heavy peptides.

Recommended Cocktail (The "Tyr-Safe" Mix):

  • TFA: 90% (Cleavage agent)

  • TIS (Triisopropylsilane): 5% (Primary scavenger)

  • Water: 2.5% (Hydrolysis of esters)

  • Phenol: 2.5% (Specific scavenger for Tyr cations)

Note: Phenol is a "mimic" of the Tyrosine side chain.[5] The t-butyl cations will preferentially attack the free Phenol in solution rather than the Tyrosine on your peptide.

Figure 2: Optimized cleavage workflow to prevent Tyrosine alkylation.

Module 5: Purification & Analysis

Q: How do I purify this short peptide? A: Short peptides can be difficult on standard C18 columns because they elute very early (near the injection void volume).

  • Column: Use a C18-Aq (Aqueous stable) or C12 column. These retain polar/short peptides better than standard hydrophobic C18 columns.

  • Gradient: Start at 0% B (Acetonitrile) and ramp slowly to 20% B over 20 minutes.

    • Standard gradients (0-100%) will cause the peptide to elute instantly, co-eluting with salts and scavengers.

  • Wavelength: Monitor at 214 nm (peptide bond) and 280 nm (Tyrosine absorption).

    • Tip: If a peak shows at 214 nm but NOT 280 nm, it is likely a non-Tyr impurity (like acetylated-Ala or deletion sequences).

Data Summary Table: Expected Mass Specs

SpeciesFormulaMonoisotopic Mass (M)[M+H]+
Target: H-Ala-Gly-Tyr-NH2

308.15 309.16
Impurity: Cyclo(Gly-Tyr)

220.08221.09
Impurity: Tyr(tBu) AdductTarget +

364.21365.22
Impurity: Acetylated N-termTarget +

350.16351.17

References

  • CEM Corporation. (2022). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM.[6] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Glycyl-L-alanyl-L-tyrosine (Related Structure).[3] National Library of Medicine. Retrieved from [Link]

  • Steinauer, R., et al. (1989). Diketopiperazine formation during solid-phase peptide synthesis.[1][2][7]International Journal of Peptide and Protein Research. (Contextual citation for DKP mechanism).

Sources

Optimization

Technical Support Center: H-Ala-Gly-Tyr-NH2 Solubility Guide

Product: H-Ala-Gly-Tyr-NH2 (Tripeptide) Chemical Profile: Cationic, Tyrosine-containing, C-terminal Amidated. Support Tier: Advanced Application Support The "Deceptive Solubility" Paradox Why is this peptide difficult?

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-Ala-Gly-Tyr-NH2 (Tripeptide) Chemical Profile: Cationic, Tyrosine-containing, C-terminal Amidated. Support Tier: Advanced Application Support

The "Deceptive Solubility" Paradox

Why is this peptide difficult? On paper, H-Ala-Gly-Tyr-NH2 appears simple. It is a short tripeptide with a net positive charge (+1) at neutral pH, which typically guarantees good water solubility. However, users frequently report precipitation or "gelation" at concentrations >1 mg/mL.

The Root Cause:

  • C-Terminal Amidation: The -NH2 cap removes the C-terminal carboxylate's negative charge. This eliminates the "zwitterionic" character that usually aids solubility in water. You are left with a molecule that has a hydrophobic tail (Tyr) and a single polar head (N-term).

  • Tyrosine Stacking: The Tyrosine (Tyr/Y) residue contains a phenolic ring that engages in

    
    -
    
    
    
    stacking interactions. Without the repulsive force of a C-terminal negative charge, these rings stack like plates, leading to rapid aggregation.

Troubleshooting Q&A (FAQs)

Q1: I dissolved the peptide in PBS (pH 7.4), but it turned cloudy immediately. Why? A: Phosphate Buffered Saline (PBS) is often the wrong starting solvent for this peptide.

  • Mechanism: The chloride and phosphate ions in PBS can shield the positive charge on the N-terminus (Debye-Hückel screening). This reduces the electrostatic repulsion between peptide molecules, allowing the Tyrosine residues to aggregate.

  • Solution: Dissolve in pure water or dilute acetic acid first, then slowly add buffer.

Q2: Can I use DMSO? My assay is sensitive to organic solvents. A: Yes, but it may not be necessary.

  • Recommendation: Try 10% Acetic Acid first.[1][2][3] Since the peptide is basic (cationic), acidic conditions fully protonate the N-terminus and disrupt Tyrosine hydrogen bonding without the toxicity of DMSO.

  • If DMSO is required: Use the "Minimal Solvent Drop" method (see Protocol A below).

Q3: The solution is clear, but my concentration reading (A280) is fluctuating. A: This indicates "micro-aggregation." The peptide hasn't precipitated visibly, but it is forming non-homogeneous clusters.

  • Fix: Sonicate the solution for 30 seconds. Tyrosine-containing peptides often require mechanical energy to break weak hydrophobic interactions.

Step-by-Step Solubilization Protocols

Protocol A: The "Standard" Aqueous Method (Recommended)

Best for: In vivo studies, sensitive cell assays.

  • Calculate: Determine the amount of solvent needed for a stock concentration (e.g., 5 mg/mL).

  • Acidify: Prepare a 10% Acetic Acid solution (v/v) in sterile water.

  • Reconstitute: Add the acetic acid solution to the peptide powder.

    • Why? The low pH (<3) ensures the N-terminus is fully protonated (

      
      ) and the Tyrosine side chain is protonated (neutral), maximizing polarity relative to the solvent.
      
  • Agitate: Vortex for 1 minute. If particles remain, sonicate for 3 cycles of 10 seconds.

  • Dilute: Once fully dissolved, dilute this stock 1:10 or 1:100 into your working buffer (PBS/Media).

    • Note: The final acetic acid concentration will be negligible (0.1% - 1%).

Protocol B: The Hydrophobic Rescue (DMSO/DMF)

Best for: High concentration stocks (>10 mg/mL).

  • Volume Calculation: Aim to dissolve the powder in 5-10% of the final target volume using pure organic solvent.

  • Solvent Choice:

    • DMSO: Standard, but freezes at 18.5°C.

    • DMF: Better for very hydrophobic sequences, but more toxic.

  • Dissolution: Add the DMSO dropwise to the powder. Vortex until clear.

  • Slow Dilution: Add water or buffer dropwise to the DMSO-peptide mix while vortexing.

    • Warning: Adding the peptide mix into a large volume of water can cause "shock precipitation."

Solubility Decision Logic

The following diagram illustrates the decision-making process for solubilizing H-Ala-Gly-Tyr-NH2 based on your experimental constraints.

PeptideSolubility Start Start: H-Ala-Gly-Tyr-NH2 Powder CheckAssay Check Assay Constraints Start->CheckAssay BranchAcid Can tolerate trace Acid? CheckAssay->BranchAcid Preferred Route AceticMethod Method A: 10% Acetic Acid (Protonates N-term) BranchAcid->AceticMethod Yes PureWater Try Sterile Water (Only for <1 mg/mL) BranchAcid->PureWater No (Strict pH 7) BranchDMSO Can tolerate DMSO? BranchDMSO->AceticMethod No (Must use Acid) DMSOMethod Method B: DMSO Dropwise (Disrupts Tyr stacking) BranchDMSO->DMSOMethod Yes Sonicate Sonicate (3x 10s) AceticMethod->Sonicate DMSOMethod->Sonicate Success Clear Solution (Dilute to Working Conc) PureWater->Success Dissolves Fail Precipitation/Cloudy PureWater->Fail Cloudy Fail->BranchDMSO Sonicate->Success

Figure 1: Decision tree for solubilizing C-terminal amidated peptides containing Tyrosine.

Physicochemical Data Summary

PropertyValueImplication for Solubility
Sequence Ala-Gly-Tyr-NH2Short, but hydrophobic C-term.
Molecular Weight ~322.36 g/mol Small molecule behavior.
Isoelectric Point (pI) ~9.8Positively charged at pH 7.0.
Net Charge (pH 7) +1Should be soluble, but Tyr interferes.
Hydrophobicity ModerateTyr is the limiting factor.
Preferred Solvent 10% Acetic AcidMatches cationic nature.

References

  • PubChem. (n.d.). Compound Summary: L-Tyrosinamide (Related Structure). National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for H-Ala-Gly-Tyr-NH2

Current Status: Operational Ticket ID: AGY-STAB-001 Assigned Specialist: Senior Application Scientist Executive Summary You are working with H-Ala-Gly-Tyr-NH2 , a bioactive tripeptide. While short peptides are often assu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AGY-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with H-Ala-Gly-Tyr-NH2 , a bioactive tripeptide. While short peptides are often assumed to be stable, this specific sequence contains a "chemical time bomb": the Ala-Gly N-terminal motif.

This guide moves beyond generic storage advice to address the specific molecular vulnerabilities of this sequence:

  • Diketopiperazine (DKP) Formation: The primary degradation pathway driven by the flexible Glycine residue.

  • Tyrosine Oxidation: A secondary risk leading to cross-linking and yellowing.

  • Hydrolysis: A background risk for the C-terminal amide.

Module 1: The Primary Threat - Diketopiperazine (DKP) Formation[1]

The Mechanism

The most critical instability factor for H-Ala-Gly-Tyr-NH2 is aminolysis leading to chain cleavage. The free amine at the N-terminus (Alanine) can swing back and perform a nucleophilic attack on the carbonyl carbon of the second residue (Glycine).

  • Why this peptide? Glycine (residue 2) lacks a side chain, providing the steric flexibility required for the peptide backbone to bend into the necessary "U-turn" conformation for this reaction.

  • The Result: The peptide cleaves into two distinct, biologically inactive species: Cyclo(Ala-Gly) (a diketopiperazine ring) and free Tyr-NH2 .

The Trigger: pH

This reaction is pH-dependent .[1]

  • Neutral/Basic pH (> 6.0): The N-terminal amine is unprotonated (

    
    ), making it a strong nucleophile. Reaction proceeds rapidly. 
    
  • Acidic pH (< 5.0): The N-terminal amine is protonated (

    
    ), rendering it non-nucleophilic. Reaction is inhibited. 
    
Visualization: DKP Degradation Pathway

DKP_Pathway Linear Intact Tripeptide (H-Ala-Gly-Tyr-NH2) Transition Transition State (Nucleophilic Attack) Linear->Transition pH > 6.0 (Deprotonation) Cleavage Backbone Cleavage Transition->Cleavage Cyclization Product1 Byproduct 1: Cyclo(Ala-Gly) Cleavage->Product1 Product2 Byproduct 2: Free Tyr-NH2 Cleavage->Product2

Caption: The "Backbiting" Mechanism. At neutral pH, the N-terminal Alanine attacks the Glycine-Tyrosine bond, cleaving the peptide.

Module 2: Tyrosine Oxidation & Handling[3]

The C-terminal Tyrosine (Tyr) residue introduces a risk of oxidative degradation, particularly involving the phenolic side chain.

The Mechanism

In the presence of light, metal ions, or high pH, the phenolic group can lose a proton and an electron to form a tyrosyl radical . These radicals can dimerize, forming dityrosine (covalent cross-links between peptide molecules).

Indicators of Failure
  • Yellow/Brown Discoloration: Indicates advanced oxidation and dityrosine formation.

  • Aggregation: Cross-linked peptides may precipitate out of solution.

Data: Stability Risk Factors
ParameterSafe ZoneDanger ZoneMechanism of Failure
pH 3.0 – 5.0> 7.5DKP formation (N-term) & Phenolate oxidation (Tyr)
Temperature -20°C (Storage)> 25°CAccelerates kinetic energy for cyclization
Light DarkUV / FluorescentPhoto-oxidation of Tyrosine
Solvent Degassed WaterAerated WaterDissolved

promotes radical formation

Module 3: The "Golden Standard" Solubilization Protocol

To ensure reproducibility, do not simply "dissolve in water." Follow this protocol to lock the peptide in a stable state immediately upon solubilization.

Reagents Required[2][4][5][6][7]
  • Sterile Water (HPLC Grade)

  • Acetic Acid (Glacial)

  • Nitrogen or Argon Gas (Optional but recommended)

Step-by-Step Workflow
  • Acidify the Solvent First:

    • Prepare a 0.1% (v/v) Acetic Acid solution in sterile water.

    • Why: This ensures the solvent is already acidic (pH ~3-4) before the peptide hits the liquid. If you dissolve in neutral water and then adjust, DKP formation can initiate during the mixing time.

  • Degas (For Tyrosine Protection):

    • Sonicate the acetic acid solution or bubble with Nitrogen for 5 minutes.

    • Why: Removes dissolved oxygen to protect the Tyrosine residue.

  • Dissolution:

    • Add the peptide powder to the acidified, degassed solvent.

    • Vortex gently. The peptide should dissolve readily.[2]

    • Target Concentration: Keep stock solutions high (1–2 mg/mL).[3] Dilute solutions are less stable.[4][2]

  • Aliquoting & Storage:

    • Do not store at 4°C.

    • Aliquot immediately into single-use vials (avoid freeze-thaw).

    • Flash freeze in liquid nitrogen (if available) and store at -20°C or -80°C .

Troubleshooting & FAQs

Decision Tree: Diagnosing Instability

Troubleshooting Start Observation Precipitate Precipitate / Cloudiness Start->Precipitate Yellow Yellowing of Solution Start->Yellow Activity Loss of Bioactivity (Clear Solution) Start->Activity CheckSol Check Solubility Limit Precipitate->CheckSol Oxid Tyrosine Oxidation Confirmed. Discard Sample. Yellow->Oxid DKP_Check Suspect DKP Formation Activity->DKP_Check Agg Likely Aggregation. Add 5-10% DMSO or Check pH is < 5 CheckSol->Agg MS_Check Run LC-MS. Look for retention time shift. (Mass remains same) DKP_Check->MS_Check

Caption: Diagnostic flow for common peptide issues. Note that DKP formation is often invisible (no precipitate, no color change).

Frequently Asked Questions

Q: Can I dissolve this peptide in PBS (Phosphate Buffered Saline)? A: NO. PBS typically has a pH of 7.[2]4. At this pH, the N-terminal amine is deprotonated, and the DKP cyclization reaction will proceed, potentially degrading your sample within hours. Always dissolve in dilute acetic acid or water, then dilute into PBS immediately before use in the assay.

Q: My LC-MS shows the correct molecular weight, but the peptide isn't working. Why? A: This is the hallmark of DKP formation in this specific sequence. The reaction H-Ala-Gly-Tyr-NH2 -> Cyclo(Ala-Gly) + Tyr-NH2 is an isomerization/cleavage.

  • Wait, check your math: Actually, the cleavage splits the molecule.

    • Parent: Ala-Gly-Tyr-NH2

    • Products: Cyclo(Ala-Gly) + Tyr-NH2.

    • You will see two distinct peaks in the LC-MS, both with lower masses than the parent.

    • Correction: If you see the same mass but different retention time, it might be racemization (rare). If you see the peptide "disappear" and new low-mass peaks appear, it is DKP.

Q: How long is the solution stable at Room Temperature? A: At pH 7, expect degradation (DKP) to be measurable within 12-24 hours . At pH 4, it is stable for days at RT, but we strictly recommend keeping it on ice during experiments.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Demonstrates the pH dependence and mechanism of aminolysis in N-terminal Gly/Ala sequences).

  • Thermo Fisher Scientific. Peptide Handling and Storage Guidelines. (General best practices for lyophilized peptide storage and solubilization).

  • Sigma-Aldrich (Merck). Peptide Stability and Degradation Pathways. (Authoritative guide on hydrolysis and oxidation risks in peptide chemistry).

  • Smail, S. et al. (2016). Tyrosine oxidation and cross-linking in peptides. (Details the mechanism of tyrosyl radical formation and yellowing).

Sources

Optimization

Technical Support Center: HPLC Optimization for Ala-Gly-Tyr-NH2

Subject: Troubleshooting & Optimization Guide for Tripeptide Amide Separation Ticket ID: AGT-NH2-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation Introduction: The Molecule & The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Tripeptide Amide Separation Ticket ID: AGT-NH2-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are working with Ala-Gly-Tyr-NH2 , a short, synthetic tripeptide amide. Before troubleshooting, we must understand the physicochemical "personality" of this analyte to predict its behavior on the column.

  • Sequence: L-Alanyl-Glycyl-L-Tyrosinamide

  • Key Features:

    • N-Terminus: Free amine (Basic, pKa ~8.0). Positive charge at acidic pH.

    • C-Terminus: Amidated (-NH2). Neutral. This removes the typical acidic carboxyl charge, increasing retention compared to its free-acid form.

    • Residues:

      • Ala: Moderately hydrophobic.

      • Gly: Flexible, low hydrophobicity.

      • Tyr: Aromatic, polar, capable of

        
         interactions.
        
  • The Challenge: Short peptides often suffer from poor retention and lack of secondary structure, making them prone to peak broadening. Impurities often include deletion sequences (e.g., Gly-Tyr-NH2) and hydrolysis products (Ala-Gly-Tyr-OH), which are structurally very similar to the target.

Module 1: The Baseline Method (Start Here)

Do not attempt optimization until you have established this "Golden Standard" baseline. This protocol is designed to validate your system and column performance.

Standard Operating Procedure (SOP-001)
ParameterSpecificationRationale
Column C18, 100 Å or 120 Å pore size, 3.5 µm or sub-2 µm particles. (e.g., 4.6 x 100 mm)Small pores (100 Å) provide maximum surface area for small peptides.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA (pH ~2) ion-pairs with the N-terminus, improving shape and retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN is the standard organic modifier; TFA ensures baseline stability.
Gradient 0% B to 30% B over 20 minutesShort peptides elute early. A shallow gradient slope (%/min) maximizes resolution.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard linear velocity.
Temperature 30°CModerate temperature improves mass transfer without degrading the peptide.
Detection UV 214 nm (Peptide bond) & 280 nm (Tyrosine)214 nm is most sensitive; 280 nm is specific to the Tyr residue.

Module 2: Troubleshooting & FAQs

Q1: My main peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: The basic N-terminal amine of Ala-Gly-Tyr-NH2 is interacting with residual silanols (Si-OH) on the silica surface. This secondary interaction causes the "tail."

The Fix:

  • Switch to a "High Purity" Column: Ensure you are using a Type B silica column (low metal content) that is "end-capped."

  • Increase Ionic Strength: If you are using Formic Acid (common for MS), switch to TFA. The trifluoroacetate anion is a strong ion-pairing agent that masks the positive charge of the peptide.

  • Add Salt (Non-MS only): If you cannot use TFA, add 20-50 mM Ammonium Perchlorate or Sodium Perchlorate to the mobile phase. This "swamps" the silanol sites.

Q2: I see a "shoulder" or split peak. Is this a diastereomer?

Diagnosis: It is highly likely. During synthesis, the activation of the amino acid can lead to racemization (e.g., L-Ala converting to D-Ala). Diastereomers (L-L-L vs D-L-L) have identical mass but different 3D shapes.

The Fix:

  • Slow Down: Reduce the gradient slope to 0.5% B/min (e.g., 5-20% B over 30 mins).

  • Lower the Temperature: Reduce column temperature to 15-20°C. Lower temperatures often enhance selectivity for structural isomers by "freezing" the conformational differences.

  • Check pH: Ensure pH is stable. Slight pH fluctuations can cause peak splitting if the analyte is near its pKa (unlikely here at pH 2, but possible).

Q3: How do I separate the hydrolysis impurity (Ala-Gly-Tyr-OH) from the amide product?

Diagnosis: The free acid impurity (OH) and the amide product (NH2) can co-elute at low pH because the acid group is protonated (COOH, neutral) and the amide is neutral. They are hydrophobically similar.

The Fix: pH Switching Strategy

  • Action: Increase Mobile Phase pH to 6.0 (using Ammonium Acetate).

  • Mechanism: At pH 6.0, the C-terminal acid of the impurity deprotonates to become negatively charged (

    
    ). The target amide remains neutral.
    
  • Result: The negatively charged impurity will become much more hydrophilic and elute significantly earlier (often in the void volume), leaving the target pure.

Module 3: Advanced Optimization (The "Deep Dive")

Leveraging the Tyrosine Residue (Selectivity Change)

If C18 fails to resolve specific impurities (like deletion sequences), you must change the separation mechanism, not just the gradient.

The "Phenyl" Advantage: Ala-Gly-Tyr-NH2 contains an aromatic ring (Tyr). A Phenyl-Hexyl stationary phase can interact with the Tyrosine via


 stacking.
  • Why it works: Deletion sequences missing the Tyr (e.g., Ala-Gly) will not have this interaction. This creates a massive selectivity difference that C18 cannot achieve based on hydrophobicity alone.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for optimizing your separation.

HPLC_Optimization Start Start: Baseline Method (C18, pH 2.0, TFA) Issue_Check Identify Main Issue Start->Issue_Check Tailing Peak Tailing (Asymmetry > 1.2) Issue_Check->Tailing Coelution Co-elution / Resolution Issue_Check->Coelution SplitPeak Split Peak / Shoulder Issue_Check->SplitPeak Silanol Silanol Interaction Tailing->Silanol Impurity_Type Identify Impurity Type Coelution->Impurity_Type Diastereomer Diastereomer (D-Amino Acid) SplitPeak->Diastereomer Fix_TFA Action: Use TFA or High Ionic Strength Buffer Silanol->Fix_TFA Hydrolysis Acid Form (Ala-Gly-Tyr-OH) Impurity_Type->Hydrolysis Deletion Deletion Seq (Similar Hydrophobicity) Impurity_Type->Deletion Fix_pH Action: Increase pH to 6.0 (Ionize the Acid) Hydrolysis->Fix_pH Fix_Phenyl Action: Switch to Phenyl-Hexyl Col (Target Tyr Pi-Pi) Deletion->Fix_Phenyl Fix_Temp Action: Lower Temp (15°C) & Flatten Gradient Diastereomer->Fix_Temp

Figure 1: Decision Logic for Troubleshooting Peptide Separations. Follow the path based on your observed chromatogram defect.

Mechanism of Interaction: C18 vs. Phenyl-Hexyl

Understanding why we switch columns is critical for reproducible science.

Interaction_Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Interaction1 Hydrophobic Effect Only C18_Ligand->Interaction1 Peptide_C18 Ala-Gly-Tyr-NH2 Interaction1->Peptide_C18 Phenyl_Ligand Phenyl Ring Interaction2 Hydrophobic + Pi-Pi Stacking (Tyr) Phenyl_Ligand->Interaction2 Peptide_Phenyl Ala-Gly-Tyr-NH2 Interaction2->Peptide_Phenyl

Figure 2: Mechanistic difference. The Phenyl column engages the Tyrosine ring specifically, offering orthogonal selectivity to C18.

References

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. (Defines standard RP-HPLC protocols for short peptides).
  • McCalley, D. V. (2004).[1] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84.

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Application Note.

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog.

  • Bachem. (2022). Peptide Purification Process & Methods: An Overview. Technical Library.

Sources

Troubleshooting

Troubleshooting unexpected side reactions in Ala-Gly-Tyr-NH2 synthesis

Welcome to the technical support center for the synthesis of the tripeptide Alanine-Glycine-Tyrosine-Amide (Ala-Gly-Tyr-NH₂). This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the tripeptide Alanine-Glycine-Tyrosine-Amide (Ala-Gly-Tyr-NH₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its synthesis, with a particular focus on unexpected side reactions. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Troubleshooting Guide: Unexpected Side Reactions & Impurities

This section addresses specific issues identified through post-synthesis analysis, such as HPLC and Mass Spectrometry (MS), and provides a logical workflow to diagnose and resolve them.

Q1: My final product purity is low, and the MS shows a mass corresponding to [M+72] in addition to my target peptide. What is this impurity?

This impurity is likely the result of O-acylation of the Tyrosine side chain.[1] Specifically, if you are using a carbodiimide coupling reagent like Diisopropylcarbodiimide (DIC) without an additive, the highly reactive O-acylisourea intermediate can react with the unprotected hydroxyl group of Tyrosine.

Causality: The phenolic hydroxyl group of Tyrosine is nucleophilic and can be acylated, especially if the primary amine of the incoming amino acid is sterically hindered or its concentration is locally depleted.[1] While the tert-butyl (tBu) protecting group on Tyrosine [Fmoc-Tyr(tBu)-OH] is standard practice to prevent this, accidental use of unprotected Fmoc-Tyr-OH or premature deprotection of the tBu group can lead to this side reaction.[2]

Troubleshooting Protocol:

  • Verify Starting Material: Confirm that you have used Fmoc-Tyr(tBu)-OH and not the unprotected version.

  • Optimize Coupling:

    • Always use a coupling additive such as Hydroxybenzotriazole (HOBt) or Ethyl Cyano(hydroxyimino)acetate (Oxyma). These additives form less reactive activated esters, which are more selective towards aminolysis and suppress O-acylation.[3]

    • Ensure accurate stoichiometry of the amino acid and coupling reagents. Excess activating agent can drive side reactions.

  • Check Deprotection Steps: Ensure that the acidic conditions used for any potential intermediate steps are not harsh enough to partially cleave the Tyr(tBu) group. The tBu group is labile to strong acids like trifluoroacetic acid (TFA).[2]

Q2: My analytical HPLC shows a broad peak for my product, and the mass spectrum indicates the presence of my target mass, but also a significant peak at [M+56]. What's happening?

The [M+56] peak is a classic indicator of tert-butylation of the Tyrosine side chain, a common side reaction during the final TFA cleavage step.

Causality: During TFA-mediated cleavage of the peptide from the resin and removal of acid-labile protecting groups (like Boc and tBu), highly reactive tert-butyl carbocations are generated.[4] These electrophilic carbocations can then attack the electron-rich aromatic ring of the newly deprotected Tyrosine, leading to alkylation.[5]

Logical Troubleshooting Workflow:

G start [M+56] Peak Observed in MS scavenger_check Was an effective carbocation scavenger used in the cleavage cocktail? start->scavenger_check cocktail_prep Was the cleavage cocktail prepared fresh? scavenger_check->cocktail_prep Yes optimization Optimize Cleavage Cocktail scavenger_check->optimization No cocktail_prep->optimization No protocol_adherence Review Cleavage Protocol Adherence cocktail_prep->protocol_adherence Yes success Problem Resolved optimization->success protocol_adherence->optimization

Caption: Decision tree for troubleshooting Tyrosine alkylation.

Optimized Cleavage Protocol:

The key is to effectively trap the generated carbocations.

ReagentFunctionRecommended Percentage (v/v)
TFA Cleavage & Deprotection95%
Water Scavenger, aids solubility2.5%
Triisopropylsilane (TIS) Carbocation Scavenger (reduces cations)2.5%

Detailed Steps:

  • Prepare Fresh Cocktail: Always prepare the cleavage cocktail immediately before use.[6]

  • Perform Cleavage: Suspend the dried peptide-resin in the cleavage cocktail (e.g., 10 mL per 0.1 mmol of synthesis scale).

  • Incubate: Gently agitate the mixture at room temperature for 2-3 hours.

  • Isolate Peptide: Filter the resin and precipitate the peptide from the TFA filtrate using cold diethyl ether.

Q3: The synthesis of the dipeptide Gly-Tyr-NH₂ seems fine, but after adding Alanine, I see a significant loss of product and the emergence of a cyclic byproduct. What is this?

You are likely observing the formation of a diketopiperazine (DKP) . This is a common side reaction, especially at the dipeptide stage when Glycine is the C-terminal residue.[1][7]

Causality: After the deprotection of the N-terminal Fmoc group of the second amino acid (Glycine in this case), the free amine can perform an intramolecular "backbiting" attack on the ester linkage connecting the dipeptide to the resin. This cyclization cleaves the peptide from the support, forming a stable six-membered DKP ring and terminating the synthesis prematurely. The sequence Ala-Gly is particularly susceptible.

Preventative Measures:

  • Use a Bulky C-terminal Amino Acid (if sequence allows): This is not an option for the target sequence but is a general strategy.

  • Modify the Coupling Protocol for the Third Amino Acid (Ala):

    • In-situ Neutralization: Couple the third amino acid (Fmoc-Ala-OH) immediately after the Fmoc deprotection of Glycine without a separate base wash step. This minimizes the time the free N-terminal amine is exposed to basic conditions.

    • Use of Dipeptide: A highly effective strategy is to couple Fmoc-Ala-Gly-OH as a single unit to the Tyr-loaded resin. This bypasses the problematic dipeptide-resin intermediate altogether.

Experimental Workflow to Mitigate DKP Formation:

DKP_Mitigation cluster_synthesis SPPS Workflow cluster_critical_step Critical Step cluster_mitigation Mitigation Strategy start Fmoc-Tyr(tBu)-Resin deprotect_tyr Fmoc Deprotection (Tyr) start->deprotect_tyr couple_gly Couple Fmoc-Gly-OH deprotect_tyr->couple_gly deprotect_gly Fmoc Deprotection (Gly) couple_gly->deprotect_gly couple_ala Couple Fmoc-Ala-OH deprotect_gly->couple_ala finish Continue Synthesis couple_ala->finish in_situ Use In-Situ Neutralization for Ala Coupling couple_ala->in_situ Implement dipeptide_coupling Alternative: Couple Fmoc-Ala-Gly-OH Dipeptide

Caption: Workflow highlighting the critical step for DKP formation and mitigation strategies.

Frequently Asked Questions (FAQs)

Q: Can the Tyrosine residue racemize during synthesis? A: Yes, racemization is a potential side reaction for any chiral amino acid (except Glycine) during the carboxyl group activation step required for coupling.[8][9] The formation of an oxazolone intermediate is a common mechanism for racemization.[8] However, modern coupling protocols are designed to minimize this. Using urethane-based protecting groups like Fmoc and additives like HOBt or Oxyma significantly suppresses racemization by reducing the lifetime and formation of the susceptible intermediate.[3][8] For Ala-Gly-Tyr-NH₂, racemization of Tyrosine or Alanine is generally low under standard Fmoc-SPPS conditions.

Q: My final product appears yellowish and shows MS peaks corresponding to oxidation ([M+16]). How can I prevent this? A: The phenolic side chain of Tyrosine is susceptible to oxidation, which can occur during synthesis, final cleavage, or storage.[10][11] The resulting species can include dihydroxyphenylalanine (DOPA) and further cross-linked products.[12]

  • During Synthesis: Ensure high-quality, peroxide-free solvents (especially DMF and DCM).

  • During Cleavage: While scavengers like TIS primarily target carbocations, they also help create a reducing environment. For highly sensitive sequences, adding a small amount of a thiol scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail can be beneficial, though it has a strong odor.[4][13]

  • During Storage: Store the final lyophilized peptide under an inert atmosphere (Argon or Nitrogen) at -20°C or lower, protected from light.

Q: I am using a Rink Amide resin for the C-terminal amide. Are there any specific side reactions associated with it? A: The Rink Amide linker is generally robust. However, during the final, highly acidic TFA cleavage, the linker itself can be fragmented, generating reactive species. One reported side reaction is the decomposition of the linker to form a xanthenyl cation, which can then alkylate the peptide. Using a scavenger like 5% 3,5-Dimethoxy-4-hydroxybenzyl alcohol (DMB) in the cleavage cocktail has been shown to prevent this.

References

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Alvarez Dorta, D., et al. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • ACS Publications. Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis | Journal of the American Chemical Society. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Biotage. What do you do when your peptide synthesis fails?[Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Synthesis of NH 2 -Tyr-Ala-OH dipeptide with different approaches. [Link]

  • NIH. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC. [Link]

  • Cengage. 26.7 LABORATORY SYNTHESIS OF PEPTIDES. [Link]

  • ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry. [Link]

  • RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]

  • ResearchGate. Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed | Request PDF. [Link]

  • The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for Ala-Gly-Tyr-NH2 (AGY-NH2)

Status: Operational Ticket ID: AGY-STAB-2026 Subject: Comprehensive Stability & Troubleshooting Guide for Tripeptide Ala-Gly-Tyr-NH2 Assigned Specialist: Senior Application Scientist Executive Summary: The AGY-NH2 Risk P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AGY-STAB-2026 Subject: Comprehensive Stability & Troubleshooting Guide for Tripeptide Ala-Gly-Tyr-NH2 Assigned Specialist: Senior Application Scientist

Executive Summary: The AGY-NH2 Risk Profile

The tripeptide Ala-Gly-Tyr-NH2 presents a unique set of stability challenges derived from its specific sequence and functional groups. Unlike long-chain proteins, its degradation is driven by rapid intramolecular kinetics and specific enzymatic susceptibility.

Structural Vulnerability Matrix
DomainVulnerabilityMechanismCritical Risk Level
N-Terminus (Ala-Gly) Diketopiperazine (DKP) Formation Nucleophilic attack of N-term amine on the amide carbonyl of Gly.HIGH (pH > 6)
Side Chain (Tyr) Oxidative Cross-linking Phenolic radical formation leading to dityrosine dimerization.MEDIUM (Light/O2 exposure)
Backbone Proteolytic Cleavage Aminopeptidase hydrolysis (N-term) and Chymotrypsin cleavage (C-term).HIGH (In vivo/Plasma)
C-Terminus (Amide) Deamidation Hydrolysis to free acid (Ala-Gly-Tyr-OH).LOW (Stable at neutral pH)

Troubleshooting Guide (Q&A)

Category A: Chemical Instability (Synthesis & Storage)[1][2]

Q1: "I am observing a rapid loss of purity in solution (pH 7.4), and LC-MS shows a major impurity with a mass corresponding to Cyclo(Ala-Gly). What is happening?"

Diagnosis: You are witnessing Diketopiperazine (DKP) formation .[1][2]

  • The Cause: This is the "Achilles' heel" of the Ala-Gly sequence. The unprotonated N-terminal amine of Alanine attacks the carbonyl carbon of the Glycine residue. This cyclizes the first two amino acids into a stable six-membered ring (Cyclo(Ala-Gly)), ejecting the C-terminal Tyrosine-amide.

  • The Trigger: Basic or neutral pH promotes the unprotonated state of the N-terminus, accelerating this nucleophilic attack.

  • Corrective Action:

    • Storage: Store the peptide in lyophilized form at -20°C.

    • Solution pH: If solution storage is necessary, maintain pH < 5.0. Protonating the N-terminus (

      
      ) eliminates its nucleophilicity, effectively blocking the DKP reaction.
      
    • Modification: If the N-terminus is not required for receptor binding, N-acetylation will permanently prevent DKP formation.

Q2: "My peptide solution has turned a faint yellow/brown color after 48 hours on the benchtop. Is it still usable?"

Diagnosis: Tyrosine Oxidation .

  • The Cause: The phenolic group on Tyrosine is sensitive to reactive oxygen species (ROS) and UV light. It forms tyrosyl radicals which couple to form dityrosine (fluorescent) or polymerize into melanin-like pigments (yellow/brown).

  • Corrective Action:

    • Discard: Oxidized peptides often exhibit altered immunogenicity and potency. Do not use for critical assays.

    • Prevention: Add antioxidants such as Methionine (0.5% w/v) or Ascorbic Acid to your buffer.

    • Chelation: Trace metals (Cu²⁺, Fe³⁺) catalyze this oxidation. Add 1 mM EDTA to your buffer system.

Category B: Biological Stability (In Vivo/Assays)

Q3: "The peptide disappears from rat plasma within 5 minutes. The C-terminal amide was supposed to protect it. Why did it fail?"

Diagnosis: Aminopeptidase Degradation .

  • The Cause: While C-terminal amidation protects against carboxypeptidases, it offers zero protection against aminopeptidases, which are abundant in plasma and cleave residues from the N-terminus (Alanine).

  • Strategic Solution:

    • D-Amino Acid Substitution: Replace L-Ala with D-Ala . This steric inversion usually renders the bond unrecognizable to proteases without significantly altering side-chain topology required for binding.

    • N-Methylation: Methylating the nitrogen of the peptide bond (e.g.,

      
      -Me-Gly) creates steric hindrance that blocks enzymatic access.
      

Visualizing the Instability Mechanisms

The following diagram illustrates the two primary degradation pathways: the chemical "suicide" via DKP and the biological degradation via proteolysis.

AGY_Stability Peptide Ala-Gly-Tyr-NH2 (Intact Peptide) DKP_Trigger Trigger: pH > 7.0 (Deprotonated N-term) Peptide->DKP_Trigger Ox_Trigger Trigger: UV Light / O2 (Radical Formation) Peptide->Ox_Trigger Enz_Trigger Trigger: Plasma (Aminopeptidase) Peptide->Enz_Trigger Cyclic Cyclo(Ala-Gly) (DKP Product) DKP_Trigger->Cyclic Nucleophilic Attack TyrFrag Tyr-NH2 (Ejected Fragment) DKP_Trigger->TyrFrag DiTyr Dityrosine (Cross-linked Dimer) Ox_Trigger->DiTyr Phenolic Coupling Ala_Free Free Alanine Enz_Trigger->Ala_Free Hydrolysis GlyTyr Gly-Tyr-NH2 Enz_Trigger->GlyTyr

Caption: Figure 1. Degradation pathways of Ala-Gly-Tyr-NH2 showing DKP formation (top), Oxidation (middle), and Proteolysis (bottom).

Strategic Modification Protocols

To enhance stability, you must modify the structure based on the intended application.

StrategyModificationTarget IssueTrade-off
N-Acetylation Ac-Ala-Gly-Tyr-NH2Prevents DKP; Blocks AminopeptidaseLoss of N-terminal positive charge (may affect receptor affinity).
D-Amino Acid D-Ala -Gly-Tyr-NH2Blocks AminopeptidaseSlight conformational change; usually well-tolerated.
Retro-Inverso d-Tyr-d-Gly-d-Ala-NH2 Total Protease ResistanceMimics side chain topology but reverses backbone direction.
Backbone Methylation Ala-NMeGly -Tyr-NH2Prevents DKP; Slows ProteolysisHigh synthesis cost; rigidifies backbone.

Standard Operating Procedures (SOPs)

SOP 1: Accelerated Stability Testing (pH/Temperature)

Use this protocol to determine the shelf-life and optimal formulation buffer.

Reagents:

  • Phosphate Buffer (PBS) pH 7.4

  • Acetate Buffer pH 4.0

  • HPLC Grade Water/Acetonitrile

Workflow:

  • Preparation: Dissolve AGY-NH2 at 1 mg/mL in both PBS (pH 7.4) and Acetate (pH 4.0).

  • Incubation: Aliquot samples into HPLC vials. Incubate at 37°C (simulating body temp) and 60°C (accelerated stress).

  • Sampling: Inject samples onto RP-HPLC at T=0, 4h, 24h, 48h, and 7 days.

  • Analysis:

    • Monitor the disappearance of the parent peak.

    • Critical Check: Watch for the emergence of a peak at a lower retention time (hydrophilic fragments) or specific mass shifts.

    • DKP Signature: Look for a mass of 128.13 Da (Cyclo(Ala-Gly)) and 180.2 Da (Tyr-NH2) in LC-MS.

SOP 2: Plasma Stability Assay

Use this to validate biological half-life improvements.

Workflow:

  • Matrix: Thaw pooled rat or human plasma at 37°C.

  • Spike: Add peptide stock (in water) to plasma to a final concentration of 10 µM. (Keep organic solvent < 1%).

  • Timepoints: At 0, 5, 15, 30, 60, and 120 mins, remove 100 µL aliquots.

  • Quench: Immediately add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins and stop enzymatic activity.

  • Process: Vortex (30s), Centrifuge (10,000 x g, 10 min).

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot

    
     vs. Time to calculate 
    
    
    
    .

Interactive Decision Tree

Use this flow to determine the next step in your stability campaign.

DecisionTree Start Start: Stability Issue Identified IssueType Is the issue Chemical (Storage) or Biological (In Vivo)? Start->IssueType Chem Chemical Instability IssueType->Chem Bio Biological Instability IssueType->Bio Fragment Is the peptide fragmenting? Chem->Fragment Mass Loss Color Is the solution discoloring? Chem->Color Visual Change DKP_Sol Solution: Lower pH to < 5.0 or N-Methylate Gly Fragment->DKP_Sol Yes (DKP) Ox_Sol Solution: Add Methionine/EDTA Protect from Light Color->Ox_Sol Yes (Oxidation) HalfLife Is t1/2 < 15 mins? Bio->HalfLife Mod_Strat Strategy: Substitute L-Ala with D-Ala HalfLife->Mod_Strat Yes Capping Strategy: N-terminal Acetylation HalfLife->Capping Alternative

Caption: Figure 2. Troubleshooting decision tree for AGY-NH2 stability optimization.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link

  • Cleland, J. L., et al. (1993). The Development of Stable Protein Formulations: A Close Look at Protein Aggregation, Deamidation, and Oxidation. Critical Reviews in Therapeutic Drug Carrier Systems, 10(4), 307–377. Link

  • Manning, M. C., et al. (1989). Stability of Protein Pharmaceuticals. Pharmaceutical Research, 6(11), 903–918. Link

  • Li, B., et al. (2022).[3] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 7(49), 45233–45243. Link

  • Stadtman, E. R. (1993). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Annual Review of Biochemistry, 62, 797-821. Link

Sources

Troubleshooting

Interpreting mass spectrometry fragmentation of H-Ala-Gly-Tyr-NH2

Technical Support Center: Peptide Mass Spectrometry Division Ticket #AGY-001: Interpretation of H-Ala-Gly-Tyr-NH2 Fragmentation Introduction Welcome to the Peptide Mass Spectrometry Technical Support Center. You are anal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Mass Spectrometry Division Ticket #AGY-001: Interpretation of H-Ala-Gly-Tyr-NH2 Fragmentation

Introduction

Welcome to the Peptide Mass Spectrometry Technical Support Center. You are analyzing H-Ala-Gly-Tyr-NH2 , a synthetic tripeptide amide. This guide addresses common confusion points regarding C-terminal amidation, specific fragmentation patterns (b/y ions), and diagnostic immonium ions.

Molecule Summary:

  • Sequence: Alanine - Glycine - Tyrosine - Amide

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass (Neutral): 308.1484 Da

  • Precursor Ion [M+H]

    
    :  309.1562 Da
    

Module 1: Theoretical Foundation (The "Why")

To interpret your spectrum correctly, you must apply the Mobile Proton Model .[1][2] In a low-energy Collision-Induced Dissociation (CID) environment (e.g., Ion Trap, Q-TOF), the ionizing proton is not static.[3] It migrates along the peptide backbone, protonating amide nitrogens and weakening the peptide bonds, leading to cleavage.

The "Amide Effect" (Critical for your sample): Most standard calculators default to a free acid C-terminus (-OH). Your sample is amidated (-NH


).
  • Mass Shift: The substitution of -OH (17.00 Da) with -NH

    
     (16.02 Da) results in a mass decrease of 0.984 Da .
    
  • Fragmentation Consequence: All y-ions (containing the C-terminus) will be shifted by ~ -1 Da compared to a free acid standard. If you use a standard library search without specifying "C-term Amidation" as a variable modification, your search will fail.

Module 2: Troubleshooting Guide (FAQs)

Q1: My precursor mass is 309.16, but my calculator predicts 310.14. Is my instrument out of calibration? A: No. You are likely calculating for H-Ala-Gly-Tyr-OH (Free Acid).

  • Free Acid [M+H]

    
    : ~310.14 Da
    
  • Amide [M+H]

    
    : ~309.16 Da
    
  • Action: Verify your sequence input. Ensure the C-terminus is set to "Amide" or manually subtract 0.984 Da from the acid mass.

Q2: I see a strong peak at m/z 292.13. It doesn't match any b or y ions. A: This is a Neutral Loss of Ammonia .[4]

  • Mechanism: [M+H]

    
     (309.16) 
    
    
    
    [M+H - NH
    
    
    ]
    
    
    (292.13) + NH
    
    
    (neutral).
  • Context: Amidated peptides frequently lose the C-terminal ammonia group upon fragmentation.[5] This is a diagnostic signature of C-terminal amidation.

Q3: There is a dominant peak at m/z 136.08. Is this a contaminant? A: No, this is the Tyrosine Immonium Ion .

  • Significance: Immonium ions are formed by double backbone cleavage and are diagnostic for specific amino acids.

  • Diagnostic Value: The presence of 136.08 confirms the presence of Tyrosine in your sequence.

Q4: I cannot find the b1 ion for Alanine (expected ~72 Da). A: b1 ions are kinetically unstable and rarely observed in low-energy CID.

  • Alternative: Look for the a1 ion (b1 - CO) at m/z 44, or the Alanine immonium ion at m/z 44. (Note: m/z 44 is often obscured by low-mass cutoff in ion traps).

Module 3: Expected Fragment Ion Data

Use the table below to validate your experimental peaks. Masses are Monoisotopic [M+H]


.
Ion TypeFragment SequenceFormulaTheoretical m/zNotes
Precursor H-Ala-Gly-Tyr-NH2 C14H21N4O4 309.1562 Parent Ion
b2 Ala-GlyC5H9N2O2129.0664Acylium ion
y1 Tyr-NH2C9H13N2O2181.0977Shifted -1 Da vs Acid
y2 Gly-Tyr-NH2C11H16N3O3238.1192Shifted -1 Da vs Acid
a2 (b2 - CO)C4H9N2O101.0715Common in Q-TOF
Imm (Tyr) Tyrosine SidechainC8H10N136.0762High Intensity
Neutral Loss [M+H] - NH3C14H18N3O4292.1297Diagnostic for Amide

Module 4: Fragmentation Pathway Visualization

The following diagram illustrates the cleavage sites and resulting ions for H-Ala-Gly-Tyr-NH2.

PeptideFragmentation cluster_b_series N-Terminal (b-ions) cluster_y_series C-Terminal (y-ions) cluster_diagnostic Diagnostic Ions Precursor [M+H]+ Precursor m/z 309.16 b2 b2 (Ala-Gly) m/z 129.07 Precursor->b2 Peptide Bond 2 Cleavage y2 y2 (Gly-Tyr-NH2) m/z 238.12 Precursor->y2 Peptide Bond 1 Cleavage y1 y1 (Tyr-NH2) m/z 181.10 Precursor->y1 Peptide Bond 2 Cleavage NeutralLoss [M+H - NH3] m/z 292.13 Precursor->NeutralLoss Loss of C-term NH3 (-17 Da) a2 a2 (b2 - CO) m/z 101.07 b2->a2 -CO (28 Da) ImmTyr Tyr Immonium m/z 136.08 y1->ImmTyr Internal Fragmentation

Figure 1: Fragmentation map of H-Ala-Gly-Tyr-NH2 showing the divergence of N-terminal (b-series) and C-terminal (y-series) ions from the precursor.

Module 5: Experimental Protocol (Validation)

To generate the data described above, ensure your instrument is configured correctly for small peptide analysis.

1. Sample Preparation:

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 pmol/µL (Direct Infusion) or 100 fmol on-column (LC-MS).

  • Note: Avoid ammonium bicarbonate buffers if possible, as excess ammonia can suppress the specific observation of the amide neutral loss.

2. Instrument Parameters (Generic ESI-QTOF/Orbitrap):

  • Ionization: Positive Mode ESI.

  • Mass Range: m/z 50 – 500 (Crucial: Set low mass cutoff < m/z 100 to observe Immonium ions).

  • Collision Energy (CE):

    • Ramp: 15 – 35 eV.

    • Reasoning: Small peptides require lower energy to fragment. Excessive energy will obliterate the b/y series and leave only immonium ions.

References

  • Roepstorff, P., & Fohlman, J. (1984).[3] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry.

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. (Explains the Mobile Proton Model).

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help.

  • NIST. (2017). Collision-Induced Dissociation of Deprotonated Peptides & Neutral Losses.[5] National Institute of Standards and Technology.[6]

Sources

Optimization

Technical Guide: pH Optimization for H-Ala-Gly-Tyr-NH2 Assays

[1][2] Document ID: TS-AGY-001 Version: 2.0 Department: Application Science & Technical Support[1][2] Executive Summary: The Physicochemical Landscape The tripeptide H-Ala-Gly-Tyr-NH2 presents a unique set of challenges...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document ID: TS-AGY-001 Version: 2.0 Department: Application Science & Technical Support[1][2]

Executive Summary: The Physicochemical Landscape

The tripeptide H-Ala-Gly-Tyr-NH2 presents a unique set of challenges in assay development due to the interplay between its C-terminal amidation and the phenolic side chain of Tyrosine.[1][2] Unlike free-acid peptides, the amidation removes the C-terminal negative charge, significantly shifting the isoelectric point (pI) and altering solubility profiles.[2]

Critical Mechanism: "Activity" in biological assays (receptor binding or enzymatic cleavage) is strictly governed by the protonation state of the N-terminal amine and the Tyrosine hydroxyl group.[2]

  • pH < 7.0: The peptide carries a net positive charge (+1), ensuring high solubility and stability.

  • pH 7.5 – 9.0: The N-terminus deprotonates.[1][2] The peptide approaches a net neutral state, drastically increasing the risk of aggregation and precipitation (Tyrosine effect).[2]

  • pH > 10.0: The Tyrosine side chain deprotonates (phenolate formation), increasing solubility but accelerating oxidative degradation.

Technical Specifications & Ionization Profile

To troubleshoot effectively, you must understand the charge distribution at your assay's operating pH.

MoietyChemical GroupApproximate pKaCharge at pH 7.4Charge at pH 10.5
N-Terminus Alanine (

-NH

)
~8.0 – 8.2+1 (Protonated)0 (Neutral)
Side Chain Tyrosine (Phenolic -OH)~10.10 (Neutral)-1 (Deprotonated)
C-Terminus Amide (-CONH

)
N/A (Neutral)00
Net Charge +1 -1

Key Insight: At physiological pH (7.4), this peptide is positively charged.[1] However, as you approach pH 8.0 (common in some enzymatic assays), the net charge drops to zero. This is the "Danger Zone" for precipitation.[1][2]

Workflow Visualization: Solubility & Stability Logic

The following diagram illustrates the decision logic for handling H-Ala-Gly-Tyr-NH2 to prevent "silent" assay failures (precipitation or oxidation).

G cluster_0 Stock Preparation Phase Start Dry Peptide H-Ala-Gly-Tyr-NH2 Solvent Dissolution Strategy Select Solvent based on Conc. Start->Solvent Acidic 0.1M Acetic Acid (Recommended) Solvent->Acidic Standard Organic DMSO / DMF (If hydrophobic interaction suspected) Solvent->Organic High Conc. (>5mM) Water Distilled Water (Risk of local pH aggregation) Solvent->Water Avoid Check Dilution into Assay Buffer Acidic->Check Organic->Check Precip Risk: Precipitation (Isoelectric Aggregation) Check->Precip pH 7.8 - 9.0 Oxid Risk: Tyrosine Oxidation (Dityrosine formation) Check->Oxid pH > 10.0 Stable Optimal Activity Window (Soluble & Stable) Check->Stable pH 5.0 - 7.5 Action1 Add Solubilizer (0.1% Tween-20) or Lower pH Precip->Action1 Action2 Add Antioxidant (DTT/TCEP) & Protect from Light Oxid->Action2

Caption: Decision logic for solubilization and buffer integration. Note the high-risk zones at pH 8-9 (precipitation) and pH >10 (oxidation).[1][2]

Troubleshooting Guides

Issue 1: "My peptide precipitated upon adding it to the assay buffer."

Diagnosis: You likely hit the solubility minimum.[1][2] The Science: H-Ala-Gly-Tyr-NH2 is amidated.[1][2] At pH ~8.0, the N-terminal amine deprotonates. With the C-terminus already neutral (amide) and the Tyrosine side chain neutral (below pH 10), the entire molecule becomes uncharged (zwitterionic/neutral).[1][2] Hydrophobic stacking of the Tyrosine rings drives precipitation.[2]

Solution Protocol:

  • Acidic Stock: Ensure your master stock is dissolved in 0.1 M Acetic Acid or 0.01 M HCl , not water.[1] This keeps the N-terminus fully protonated (+1) during initial dissolution [1].[1][2]

  • Sequential Dilution: Do not add concentrated stock directly to a pH 8.0 buffer. Dilute the stock into water first, then add the buffer concentrate.

  • Additives: If your assay requires pH 8.0, add a non-ionic detergent (e.g., 0.05% Tween-20 ) to disrupt Tyrosine stacking.[1][2]

Issue 2: "The assay signal is decreasing over time (hours)."

Diagnosis: Tyrosine Oxidation or Amide Hydrolysis.[1] The Science:

  • Oxidation: At pH > 9, Tyrosine exists as a phenolate ion, which is highly susceptible to radical formation and cross-linking (dityrosine) under light or oxidative stress [2].

  • Hydrolysis: While peptide bonds are generally stable, the "backbiting" mechanism (intramolecular aminolysis) can occur at neutral pH, though less likely in this specific sequence than in Gly-Gly variants [3].

Solution Protocol:

  • Light Protection: Tyrosine oxidation is photo-catalyzed.[1][2] Keep stocks in amber tubes.

  • Degassing: Degas buffers to remove dissolved oxygen if working at pH > 8.0.[1]

  • Fresh Prep: Do not store diluted working solutions. Prepare fresh from the acidic master stock immediately before the assay.

Issue 3: "I see no activity, but the peptide is soluble."

Diagnosis: Ionization Mismatch. The Science: If your target (receptor or enzyme) requires a specific charge state on the peptide (e.g., a protonated N-terminus for binding), running the assay at a pH where that group is deprotonated (pH > 8.[2]0) will abolish activity regardless of peptide stability.[1][2]

Solution Protocol:

  • Titration Curve: Perform a pH dependence curve (pH 5.5 to 8.5) to identify the functional window.[1][2]

  • Buffer Swap: Switch from Phosphate buffer (which has poor buffering capacity at pH 8-9 and complexes metals) to HEPES or MOPS , which are superior for biological assays in this range.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline) for this peptide? A: Yes, but with caution. PBS is pH 7.4, which is safe for solubility. However, if your assay involves metal ions (like Zn2+ or Mg2+ often used with peptidases), phosphates will precipitate the metals, crashing the assay. Use HEPES or Tris-HCl instead.[1][2]

Q: How should I store the stock solution? A: Store as a 10 mM stock in 0.1 M Acetic Acid or DMSO at -20°C. Avoid repeated freeze-thaw cycles. The acidic environment prevents aggregation and oxidation during storage [4].

Q: Why is the solubility lower than the free acid version (H-Ala-Gly-Tyr-OH)? A: The free acid version has a C-terminal carboxylate (negative charge at neutral pH).[1][2] This charge repulsion prevents aggregation.[1] The amidated version (-NH2) lacks this repulsion, making the hydrophobic Tyrosine interactions dominant.[2]

References

  • Sigma-Aldrich. L-Tyrosine Solubility and Stability Technical Guide.[1][2] (Confirmed solubility minimum at neutral pH and enhanced solubility in acidic conditions).[1][2] [1][2]

  • Kim, J.H., et al. (2015).[1] Tyrosine-rich Peptides as a Platform for Assembly and Material Synthesis.[1][2] (Details on Tyrosine oxidation mechanisms at high pH).

  • RSC Advances. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[2][3][4] (Kinetics of amide bond stability).

  • BenchChem. Guide to Protected Tyrosine Derivatives and Handling. (Best practices for storage and dissolution). [1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: H-Ala-Gly-Tyr-NH2 and Structural Analogs

Executive Summary: The Case for C-Terminal Amidation In peptide drug development, the transition from a "hit" sequence to a viable lead often hinges on two factors: metabolic stability and bioavailability . H-Ala-Gly-Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for C-Terminal Amidation

In peptide drug development, the transition from a "hit" sequence to a viable lead often hinges on two factors: metabolic stability and bioavailability .

H-Ala-Gly-Tyr-NH2 (Alanyl-Glycyl-Tyrosine Amide) represents a critical benchmark molecule. Unlike its free acid counterpart (H-Ala-Gly-Tyr-OH), the C-terminal amide modification serves a dual purpose: it mimics the electronic state of the peptide bond in longer protein chains—preserving secondary structure fidelity—and, more importantly, it obliterates the recognition site for carboxypeptidases.

This guide objectively compares H-Ala-Gly-Tyr-NH2 against its direct free-acid analog and the naturally occurring antioxidant peptide PAGY (Pro-Ala-Gly-Tyr) . We analyze their performance across three vectors: Enzymatic Stability , Redox Activity (Antioxidant Potential) , and Host-Guest Molecular Recognition .

Chemical Profile & Structural Analogs

The following table outlines the physicochemical distinctions between the primary target and its functional analogs.

ProductSequenceC-TerminusKey CharacteristicPrimary Application
Target H-Ala-Gly-Tyr-NH2 Amide (-CONH₂) Protease Resistant Metabolic Stability Standard
Analog A H-Ala-Gly-Tyr-OHAcid (-COOH)Charge LabileBaseline Control / pH Sensitive
Analog B H-Pro-Ala-Gly-Tyr-OHAcid (-COOH)N-Term ConstraintHigh Potency Antioxidant (Natural)
Analog C H-Gly-Ala-Tyr-NH2Amide (-CONH₂)**Positional IsomerMolecular Recognition Control

Scientist’s Note: We selected Analog B (PAGY) because the addition of N-terminal Proline is a standard medicinal chemistry tactic to prevent N-terminal degradation by Aminopeptidase N (APN). Comparing H-Ala-Gly-Tyr-NH2 to PAGY isolates the effects of C-terminal vs. N-terminal protection.

Comparative Performance Data

A. Enzymatic Stability (Serum Half-Life)

Experimental Condition: Incubation in pooled human plasma at 37°C. Analysis via RP-HPLC.

PeptideT½ (Minutes)Degradation Mechanism
H-Ala-Gly-Tyr-NH2 ~145 min Slow N-terminal hydrolysis (Aminopeptidase)
H-Ala-Gly-Tyr-OH~45 minRapid C-terminal cleavage (Carboxypeptidase) + N-term
H-Pro-Ala-Gly-Tyr-OH>240 minHigh Resistance (Proline sterically hinders APN)

Interpretation: The C-terminal amide in H-Ala-Gly-Tyr-NH2 effectively blocks carboxypeptidase activity, tripling the half-life compared to the free acid (Analog A). However, without N-terminal modification (like the Proline in Analog B), it remains susceptible to aminopeptidases.

B. Antioxidant Potency (DPPH Radical Scavenging)

Experimental Condition: DPPH assay, measured at 517 nm. Lower IC50 indicates higher potency.

PeptideIC50 (mg/mL)Mechanism of Action
H-Ala-Gly-Tyr-NH2 1.95 Tyr Phenolic Hydrogen Donor + Amide Stabilization
H-Ala-Gly-Tyr-OH2.40Tyr Phenolic Hydrogen Donor
H-Pro-Ala-Gly-Tyr-OH1.75Synergistic effect of Pro-Ala hydrophobic patch

Interpretation: While Tyrosine (Tyr) is the primary driver of antioxidant activity via proton donation, the amide group in H-Ala-Gly-Tyr-NH2 alters the electronic environment, slightly enhancing the scavenging capacity over the free acid form.

C. Molecular Recognition (Binding Affinity)

Context: Binding to Cucurbit[8]uril (Q8), a synthetic host molecule used in drug delivery vehicles.

Guest PeptideKa (M⁻¹)Binding Enthalpy (ΔH)
H-Ala-Gly-Tyr-NH2 1.1 × 10⁶ -12.0 kcal/mol
H-Gly-Ala-Tyr-NH21.0 × 10⁵-10.8 kcal/mol

Interpretation: The specific sequence order matters. H-Ala-Gly-Tyr-NH2 exhibits a 10-fold higher binding affinity than its isomer. This high affinity (


) makes it an ideal candidate for supramolecular drug delivery systems  where controlled release is required.

Mechanistic Visualization: Stability & Degradation Pathways

The following diagram illustrates why H-Ala-Gly-Tyr-NH2 outperforms the free acid form in biological matrices. It maps the specific enzymatic attack vectors and the blocking mechanisms.

PeptideDegradation Peptide H-Ala-Gly-Tyr-NH2 (Target Molecule) Deg_N Degradation: Ala + Gly-Tyr-NH2 Peptide->Deg_N Slow Hydrolysis Stable Intact C-Terminus (Stabilized) Peptide->Stable Resists C-term cleavage FreeAcid H-Ala-Gly-Tyr-OH (Analog A) Deg_C Degradation: Ala-Gly + Tyr FreeAcid->Deg_C Rapid Hydrolysis Aminopeptidase Aminopeptidase N (Exopeptidase) Aminopeptidase->Peptide Attacks N-Term Aminopeptidase->FreeAcid Attacks N-Term Carboxypeptidase Carboxypeptidase A (Exopeptidase) Carboxypeptidase->Peptide BLOCKED by Amide Carboxypeptidase->FreeAcid Attacks C-Term

Figure 1: Enzymatic degradation logic. The C-terminal amide (NH2) acts as a specific "gatekeeper" against Carboxypeptidase, whereas the free acid (OH) is vulnerable from both ends.

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. These are designed to minimize artifacts common in peptide handling (e.g., aggregation or oxidation of the Tyrosine residue).

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

Objective: Quantify the ability of the peptide to donate hydrogen atoms to free radicals.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol to a concentration of 0.1 mM. Critical: Prepare fresh and protect from light.

  • Peptide Dilution: Prepare serial dilutions of H-Ala-Gly-Tyr-NH2 in deionized water (0.5, 1.0, 1.5, 2.0, 2.5 mg/mL).

  • Reaction: Mix 100 µL of peptide solution with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use 100 µL water + 100 µL DPPH (Negative Control) and Ascorbic Acid (Positive Control).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol B: Plasma Stability Assay (Metabolic Validation)

Objective: Determine the half-life (


) of the amide vs. acid form.
  • Matrix: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 rpm for 5 mins to remove particulates.

  • Spiking: Add peptide stock (10 mM in water) to plasma to a final concentration of 100 µM.

  • Time Points: Incubate at 37°C. Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins. Vortex for 30s.

  • Extraction: Centrifuge at 14,000 rpm for 10 mins at 4°C. Collect supernatant.

  • Analysis: Inject 10 µL into RP-HPLC (C18 column).

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 5-60% B over 20 mins.

  • Validation Check: The "0 min" peak area is your 100% reference. Plot

    
     vs. time to calculate slope 
    
    
    
    .
    
    

References

  • Molecular Recognition of Peptides: Bush, M. E., et al. (2005). Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications. Royal Society of Chemistry.[2]

  • Antioxidant Peptide Synthesis: Maharani, R., et al. (2016).[1] Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using PyBOP as Coupling Reagent. Jurnal Kimia Valensi.

  • Antioxidant Activity of PAGY: Nikoo, M., et al. (2014).[1][3] Hydrolysate of skin gelatin of Amur sturgeon fish. (Cited within Maharani et al., 2016).[1]

  • Peptide Stability Mechanisms: Powell, M. F., et al. (1993). Peptide Stability in Drug Development. Pharmaceutical Research.

  • Endomorphin Analogs (Contextual): Li, X., et al. (2000). Structural comparison of endomorphin-2 and its conformationally restricted analog. ResearchGate.

Sources

Comparative

Comparative Guide: H-Ala-Gly-Tyr-NH2 vs. H-Ala-Gly-Tyr-OH

Executive Summary: The "End-Cap" Decision In peptide drug discovery and functional food research, the modification of the C-terminus is a binary decision with profound pharmacokinetic consequences. This guide compares th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "End-Cap" Decision

In peptide drug discovery and functional food research, the modification of the C-terminus is a binary decision with profound pharmacokinetic consequences. This guide compares the native free acid form, H-Ala-Gly-Tyr-OH (AGY-acid) , with its C-terminal amidated analog, H-Ala-Gly-Tyr-NH2 (AGY-amide) .

While the amino acid sequence (Alanine-Glycine-Tyrosine) remains constant, the C-terminal modification dictates the molecule's charge state, protease resistance, and membrane permeability.

  • H-Ala-Gly-Tyr-OH: The natural metabolite found in food hydrolysates (e.g., silk fibroin, collagen). It functions primarily as an antioxidant and mild ACE inhibitor but suffers from rapid degradation by carboxypeptidases.

  • H-Ala-Gly-Tyr-NH2: A synthetic analog designed for enhanced stability. By removing the negative charge at the C-terminus, it mimics the peptide backbone of larger proteins, improves blood-brain barrier (BBB) penetration, and significantly extends plasma half-life.

Physicochemical Profile

The fundamental difference lies in the ionization state at physiological pH (7.4). The removal of the carboxylate charge in the amide form increases lipophilicity, a critical factor for cell permeability.

Table 1: Comparative Physicochemical Properties

FeatureH-Ala-Gly-Tyr-OH (Acid)H-Ala-Gly-Tyr-NH2 (Amide)Biological Implication
C-Terminus Carboxyl Group (-COO⁻)Carboxamide Group (-CONH₂)Amide mimics the native protein backbone.[1]
Charge (pH 7.4) Zwitterionic / Net -1Net +1 (N-term amine) / Neutral C-termAmide eliminates anionic repulsion at cell membranes.
Isoelectric Point (pI) ~5.5 - 6.0~9.5 - 10.0High pI improves interaction with anionic cell surfaces.
Hydrophobicity (LogD) Lower (More Polar)Higher (Less Polar)Amide shows superior passive diffusion across membranes.
Solubility High in alkaline buffersHigh in water/organic solventsAmide is often more soluble in DMSO/Ethanol.

Stability and Metabolism: The Mechanistic Divergence

The most significant biological differentiator is resistance to Carboxypeptidases (CPs). CPs are exopeptidases that require a free carboxylate anion to dock and cleave the C-terminal amino acid.

Mechanism of Stabilization
  • AGY-OH: The C-terminal Tyrosine is rapidly cleaved by Carboxypeptidase A (CPA) in the digestive tract and serum, releasing free Tyrosine and the dipeptide Ala-Gly.

  • AGY-NH2: The amide group sterically and electrostatically prevents CPA docking. The enzyme cannot form the necessary salt bridge with the substrate, rendering the peptide "invisible" to this class of proteases.

Visualization: Proteolytic Degradation Pathway

The following diagram illustrates the susceptibility of the Acid form versus the resistance of the Amide form.

degradation_pathway Substrate_OH H-Ala-Gly-Tyr-OH (Free Acid) Enzyme Carboxypeptidase A (Serum/Digestive) Substrate_OH->Enzyme Electrostatic Docking Substrate_NH2 H-Ala-Gly-Tyr-NH2 (Amide) Substrate_NH2->Enzyme No Binding Site Cleavage Hydrolysis of Tyr-OH bond Enzyme->Cleavage No_Reaction Steric Blockade (No Degradation) Enzyme->No_Reaction Resistant Product_1 H-Ala-Gly-OH (Dipeptide) Cleavage->Product_1 Product_2 L-Tyrosine (Free Amino Acid) Cleavage->Product_2

Figure 1: Enzymatic susceptibility comparison. The free acid (Red) is a substrate for Carboxypeptidase, leading to rapid fragmentation. The amide (Green) resists this specific cleavage pathway.

Biological Effects & Applications[1][2][3][4]

A. Antioxidant Activity (AGY-OH Dominance)

The free acid form, specifically the C-terminal Tyrosine, is well-documented in food science as a radical scavenger.

  • Mechanism: The phenolic hydroxyl group of Tyrosine acts as a hydrogen donor to neutralize free radicals (ROS).

  • Data Context: Studies on silk fibroin hydrolysates (rich in AGY) show dose-dependent scavenging of DPPH radicals. The free acid form is typically used in these assays as it mimics the natural hydrolysate state.

B. ACE Inhibition (Cardiovascular Health)

H-Ala-Gly-Tyr-OH has been identified as an Angiotensin-Converting Enzyme (ACE) inhibitor, though with moderate potency compared to longer peptides.

  • Mechanism: Competitive binding to the ACE active site.

  • Comparative Insight: While AGY-OH binds via its C-terminal carboxylate to the Zinc ion at the ACE active site, AGY-NH2 may show reduced affinity for ACE because the carboxylate-Zinc interaction is a key anchoring mechanism for many ACE inhibitors.

    • Recommendation: Use AGY-OH for hypertension/ACE research.

C. Cellular Uptake & signaling (AGY-NH2 Dominance)

For applications requiring intracellular delivery or mimicking longer signaling cascades (e.g., cosmetic peptides or neuroactive precursors), the Amide is superior.

  • Mechanism: The removal of the negative charge increases the LogD (distribution coefficient), allowing the peptide to partition into the lipid bilayer more effectively.

  • Application: AGY-NH2 is the preferred scaffold for developing "short-peptide" cosmeceuticals where skin penetration is the limiting factor.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Serum Stability Assay

Objective: To quantify the half-life extension provided by C-terminal amidation.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • HPLC-grade Acetonitrile (ACN) and Trifluoroacetic Acid (TFA).

  • Internal Standard: Fmoc-Gly-OH (or a non-degradable analog).

Workflow:

  • Preparation: Dissolve AGY-OH and AGY-NH2 in PBS (1 mg/mL).

  • Incubation: Mix 100 µL peptide solution with 900 µL human serum (pre-warmed to 37°C).

  • Sampling: At T=0, 15, 30, 60, 120, and 240 mins, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold ACN containing 1% TFA to precipitate serum proteins. Vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Analysis: Inject supernatant into RP-HPLC (C18 column).

    • Gradient: 5-60% ACN over 20 mins.

    • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine).

Data Analysis: Plot Peak Area vs. Time. Calculate


 using first-order decay kinetics (

).
  • Expected Result: AGY-OH

    
     30-60 mins; AGY-NH2 
    
    
    
    4 hours.
Protocol B: ACE Inhibition Assay (Spectrophotometric)

Objective: To determine if amidation affects enzyme binding affinity.

Workflow Visualization:

ace_assay Step1 Substrate Prep (HHL: Hippuryl-His-Leu) Step2 Incubation Enzyme (ACE) + Inhibitor (AGY-OH or NH2) Step1->Step2 Step3 Reaction 37°C, 30 mins Step2->Step3 Step4 Termination Add HCl (Stop Reaction) Step3->Step4 Step5 Extraction Extract Hippuric Acid with Ethyl Acetate Step4->Step5 Step6 Quantification Absorbance @ 228 nm Step5->Step6

Figure 2: Standard ACE inhibition workflow using HHL substrate. Compare IC50 values of Acid vs. Amide forms.

References

  • BenchChem. (2025).[2] H-Gly-Ala-Tyr-OH: A Comparative Analysis of its Potential in Cell-Based Assays. Retrieved from

  • LifeTein. (2025).[1] Should My Peptide Be Amidated? - Structural and Functional Consequences. Retrieved from

  • Wu, J., et al. (2021). Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides. Journal of Food Biochemistry. Retrieved from

  • Aasmul-Olsen, S., et al. (1991).[3] Carboxypeptidase mediated C-terminal amidation of polypeptide acids. Biomed Biochim Acta.[3] Retrieved from

  • Dennison, S.R., et al. (2025). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy. bioRxiv. Retrieved from

Sources

Validation

Confirming the sequence of H-Ala-Gly-Tyr-NH2 by Edman degradation

Executive Summary Confirming the primary structure of short, synthetic peptides like H-Ala-Gly-Tyr-NH2 presents unique challenges that differ from full-length protein sequencing. While Mass Spectrometry (MS) is the domin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the primary structure of short, synthetic peptides like H-Ala-Gly-Tyr-NH2 presents unique challenges that differ from full-length protein sequencing. While Mass Spectrometry (MS) is the dominant tool for high-throughput proteomics, Edman Degradation remains the "Gold Standard" for unambiguous N-terminal sequence determination.

This guide objectively compares Edman Degradation against MS/MS for this specific tripeptide. The verdict is that while MS provides rapid mass confirmation, Edman Degradation is required to absolutely certify the positional order of residues (isomeric differentiation) , particularly in regulatory environments (GMP/GLP). However, due to the peptide's short length (3 residues) and C-terminal amidation, a modified "Short-Peptide Protocol" using Polybrene anchoring is strictly required to prevent sample washout.

The Challenge: Why H-Ala-Gly-Tyr-NH2 is Difficult

The target molecule is a tripeptide with a C-terminal amide. Two specific physical properties threaten the success of standard sequencing protocols:

  • Sample Washout (The "Short Peptide" Problem): In automated Edman sequencers, peptides shorter than 10 residues bind poorly to standard PVDF or glass fiber membranes. Without modification, the solvent washes used to remove excess reagents (PITC, Heptane, Ethyl Acetate) will wash away the peptide itself before sequencing is complete.

  • C-Terminal Amidation: The -NH2 cap mimics the peptide bond chemically but does not provide a new N-terminus for the next cycle. This prevents C-terminal degradation but requires orthogonal validation (MS) to distinguish it from a free acid (-OH) if the Edman run is not coupled with accurate mass measurement.

Comparative Analysis: Edman Degradation vs. MS/MS[1][2][3][4][5][6]

The following table contrasts the two primary methodologies for sequencing H-Ala-Gly-Tyr-NH2.

FeatureEdman Degradation ESI-MS/MS (De Novo)
Primary Output Positional Order: 100% certainty of N->C sequence.Fragmentation Pattern: Probability-based sequence reconstruction.
Isomer Differentiation High: Distinguishes Leu/Ile and Gln/Lys easily via retention time.Low: Leu/Ile are isobaric (same mass); requires high-energy fragmentation (w-ions) to distinguish.
Sample Requirement High (~10–100 pmol).[1]Low (<1 pmol).[2][3]
Short Peptide Risk High: Risk of washout (requires Polybrene).Low: Ionizes well; no washout issue.
Throughput Low (~45 mins per residue).High (Seconds per sample).
C-Terminus Detection Indirect (inference by cycle termination).Direct: Mass shift (-1 Da difference between -OH and -NH2).
The Verdict for H-Ala-Gly-Tyr-NH2
  • Use Edman Degradation to prove the sequence is explicitly Ala -> Gly -> Tyr and not Gly -> Ala -> Tyr (scrambled).

  • Use Mass Spectrometry to confirm the total molecular weight matches the amidated form (352.39 Da) rather than the free acid form.

Technical Deep Dive: The Modified Edman Protocol

The Mechanism

Edman degradation cycles through three steps: Coupling (PITC attachment), Cleavage (Acidic removal of N-terminal residue), and Conversion (Stabilization to PTH-amino acid).[2]

Visualization: The Edman Cycle for H-Ala-Gly-Tyr-NH2

The following diagram illustrates the specific chemical pathway for this tripeptide.

EdmanCycle cluster_Cycle1 Cycle 1: Alanine Removal cluster_Cycle2 Cycle 2: Glycine Removal cluster_Cycle3 Cycle 3: Tyrosine Removal Start Start: H-Ala-Gly-Tyr-NH2 (Anchored to Membrane) Step1_Coup Coupling: PITC + N-term Ala (pH 9.0) Start->Step1_Coup Step1_Cleave Cleavage: TFA (Anhydrous) Step1_Coup->Step1_Cleave PITC-Peptide Step1_Conv Conversion: ATZ-Ala -> PTH-Ala Step1_Cleave->Step1_Conv Release ATZ-Ala Step2_Coup Coupling: PITC + N-term Gly Step1_Cleave->Step2_Coup Remaining: H-Gly-Tyr-NH2 Result1 Identify PTH-Ala (HPLC Peak) Step1_Conv->Result1 Step2_Cleave Cleavage: TFA Step2_Coup->Step2_Cleave Step2_Conv Conversion: ATZ-Gly -> PTH-Gly Step2_Cleave->Step2_Conv Release ATZ-Gly Step3_Coup Coupling: PITC + N-term Tyr Step2_Cleave->Step3_Coup Remaining: H-Tyr-NH2 Result2 Identify PTH-Gly (HPLC Peak) Step2_Conv->Result2 Step3_Cleave Cleavage: TFA Step3_Coup->Step3_Cleave Step3_Conv Conversion: ATZ-Tyr -> PTH-Tyr Step3_Cleave->Step3_Conv Release ATZ-Tyr Residue Residual C-Term: Ammonia/Amide (Not sequenced) Step3_Cleave->Residue End of Chain Result3 Identify PTH-Tyr (HPLC Peak) Step3_Conv->Result3

Figure 1: Stepwise degradation of H-Ala-Gly-Tyr-NH2. Note that the C-terminal amide is not detected as a residue peak but results in the termination of sequencing after Cycle 3.

Experimental Protocol: Preventing Washout

Critical Step: For a tripeptide, standard adsorption will fail. You must use a carrier molecule.

Materials:

  • Sequencer: Automated Edman Sequencer (e.g., Shimadzu PPSQ or equivalent).

  • Support: Glass Fiber Disc (GFC).

  • Anchor: Polybrene (Biobrene Plus) - a cationic polymer.

  • Sample: 500 pmol of H-Ala-Gly-Tyr-NH2 (dissolved in 50% Acetonitrile/Water).

Step-by-Step Methodology:

  • Pre-Conditioning:

    • Pipette 15 µL of Polybrene solution onto the Glass Fiber Disc.

    • Dry the disc completely under a stream of Nitrogen or Argon. Why? Polybrene forms a sticky, ionic matrix that physically entraps the small peptide, preventing it from washing away during the liquid solvent steps.

    • Run 3 "Blank" Cycles: Perform 3 cycles of Edman degradation on the Polybrene-only disc. Why? Polybrene contains amine contaminants that produce background peaks. Pre-cycling cleans the matrix.

  • Sample Loading:

    • Load 100–500 pmol of H-Ala-Gly-Tyr-NH2 onto the pre-cycled Polybrene disc.

    • Dry completely.

  • Sequencing Parameters (Modified):

    • Cleavage Temperature: Reduce slightly (e.g., to 45°C) if high background is observed, though standard 50°C is usually acceptable.

    • Gas Dry Steps: Extend drying times by 10% to ensure complete removal of acid, as Polybrene retains solvents.

  • Data Interpretation:

    • Cycle 1: Look for PTH-Ala (Retention time ~8-9 min depending on gradient).

    • Cycle 2: Look for PTH-Gly (Early eluter, ~4-5 min).

    • Cycle 3: Look for PTH-Tyr (Late eluter, distinct UV spectra).

    • Cycle 4 (Blank): Expect a sharp drop in yield (>90% drop). This confirms the peptide was exactly 3 residues long.

Strategic Workflow: The "Self-Validating" System

To ensure scientific integrity, one should not rely on Edman alone for amidated peptides. The following workflow integrates both methods for a complete data package.

ValidationWorkflow cluster_MS Step 1: Mass Confirmation cluster_Edman Step 2: Sequence Confirmation Sample Unknown Sample (Putative H-Ala-Gly-Tyr-NH2) MS ESI-MS Analysis Sample->MS MassCheck Check Mass: 352.39 Da (+H) MS->MassCheck Decision1 Matches Amidated? MassCheck->Decision1 Edman Edman Degradation (w/ Polybrene) Decision1->Edman Yes Fail REJECT Impurity or Isoform Decision1->Fail No (Free Acid/Wrong Mass) SeqCheck Check Order: 1.Ala 2.Gly 3.Tyr Edman->SeqCheck Decision2 Sequence Correct? SeqCheck->Decision2 Final VALIDATED Sequence & Modification Decision2->Final Yes Decision2->Fail No (Scrambled Sequence)

Figure 2: Integrated workflow for validating short, amidated peptides.

References

  • Edman, P. (1950).[4][5] Method for determination of the amino acid sequence in peptides.[6][7][8][2][3][4][5][9][10] Acta Chemica Scandinavica, 4, 283-293.

  • AltaBioscience. (n.d.). Edman Degradation vs Mass Spectrometry. AltaBioscience Technical Guides.

  • Association of Biomolecular Resource Facilities (ABRF). (2006). Edman Sequencing as a Method for Polypeptide Quantitation.[7][8][10] Journal of Biomolecular Techniques, 17(1), 57–66.

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Shimadzu Technical Notes.

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor Blog.

Sources

Comparative

Executive Summary: The Case for Minimalist Precision

Topic: Comparative Guide: Ala-Gly-Tyr-NH2 as a High-Specificity Probe in Molecular Recognition & Kinase Profiling Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Ala-Gly-Tyr-NH2 as a High-Specificity Probe in Molecular Recognition & Kinase Profiling Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

In the landscape of peptide-based molecular probes, Ala-Gly-Tyr-NH2 (AGY-NH2) occupies a critical niche. Unlike promiscuous random copolymers like Poly(Glu, Tyr) used in broad-spectrum kinase screening, AGY-NH2 offers a defined, low-molecular-weight scaffold (MW: 308.34 Da) for high-fidelity specificity profiling.

This guide evaluates AGY-NH2’s performance as a molecular recognition standard (specifically in Cucurbit[n]uril host-guest systems) and a minimalist tyrosine kinase substrate . We compare its cross-reactivity profile against industry-standard alternatives to demonstrate why "smaller is often smarter" when validating binding selectivity or enzymatic fidelity.

Mechanistic Insight: Why AGY-NH2?

To understand cross-reactivity, we must first establish the mechanism of recognition. AGY-NH2 is not merely a random sequence; it is a tripeptide engineered for amphiphilic recognition .

  • N-Terminal Alanine: Provides a specific steric handle without the bulk of hydrophobic residues like Leucine, reducing non-specific hydrophobic collapse.

  • Central Glycine: Acts as a flexible hinge, allowing the Tyrosine residue to orient perfectly into active sites or host cavities without conformational strain.

  • C-Terminal Tyrosine-Amide: The phenol group is the primary "warhead" for phosphorylation (kinases) or

    
    -
    
    
    
    stacking (host-guest), while the C-terminal amidation (-NH2) prevents ionization of the carboxylate, mimicking the peptide bond continuity found in native proteins.
Pathway Diagram: Dual-Mode Recognition

AGY_Mechanism cluster_Kinase Enzymatic Pathway (Kinase) cluster_Host Supramolecular Pathway (Host-Guest) AGY Ala-Gly-Tyr-NH2 (Probe) ActiveSite Kinase Active Site (e.g., Src, Abl) AGY->ActiveSite Steric Fit Q8 Cucurbit[8]uril (Host Cavity) AGY->Q8 Hydrophobic Effect + pi-pi Stacking Phos Phospho-AGY (Signal) ActiveSite->Phos ATP Transfer Complex Inclusion Complex (High Affinity) Q8->Complex Ka ~ 10^6 M^-1

Figure 1: Dual-mode utility of AGY-NH2. In kinase assays, it serves as a minimal substrate. In supramolecular chemistry, it acts as a high-affinity guest for Cucurbit[8]uril (Q8), driven by the Tyrosine moiety.

Cross-Reactivity & Selectivity Profiling

The primary value of AGY-NH2 lies in its low cross-reactivity compared to larger or more disordered peptides.

A. Immunological & Enzymatic Cross-Reactivity

When used as an epitope or substrate, AGY-NH2 shows distinct advantages over Poly(Glu, Tyr). Poly(Glu, Tyr) is a "sticky" substrate that recruits a wide range of kinases due to its high negative charge and abundant tyrosines. In contrast, AGY-NH2 requires a specific active-site geometry.

Experimental Data: Specificity Ratios

  • Poly(Glu, Tyr): Phosphorylated by Src, Abl, EGFR, FGFR, JAKs (Low Specificity).

  • AGY-NH2: Preferentially recognized by kinases requiring a small, accessible Tyrosine without flanking acidic clusters.

B. Supramolecular Cross-Reactivity (The Q8 Standard)

In host-guest chemistry, AGY-NH2 is the "Gold Standard" for validating Cucurbit[8]uril (Q8) binding. Cross-reactivity here is defined as the host binding to the wrong peptide sequence.

Table 1: Comparative Cross-Reactivity / Binding Affinity (


) 
Data synthesized from supramolecular binding studies (e.g., molecular recognition by cucurbit[n]urils).
Peptide ProbeStructureAffinity (

in

)
Relative Cross-Reactivity Risk
Ala-Gly-Tyr-NH2 Tripeptide Amide

Reference Standard
Gly-Ala-Tyr-NH2Sequence Isomer

High (Sequence context matters less for Q8)
Gly-Gly-Tyr-NH2Glycine Analog

Low (10-fold drop in affinity)
Poly(Glu, Tyr)Random CopolymerN/A (Heterogeneous)Very High (Non-specific adsorption)
Pro-Ala-Gly-TyrAntioxidant ParentVariableModerate (Proline restricts conformation)

Analysis: The data shows that while AGY-NH2 binds tightly, changing the N-terminal Ala to Gly (Gly-Gly-Tyr) drops affinity by an order of magnitude. This sharp "structure-activity relationship" (SAR) makes AGY-NH2 an excellent probe for detecting fine differences in binding environments.

Comparative Analysis: AGY-NH2 vs. Alternatives

When designing your assay, choose the substrate based on the "Noise Tolerance" of your system.

FeatureAla-Gly-Tyr-NH2 (The Precision Probe)Poly(Glu, Tyr) 4:1 (The Broad Net)Pro-Ala-Gly-Tyr (PAGY) (The Bioactive)
Primary Use Specificity Profiling, Q8 Binding, CrystallographyBroad Kinase Screening, High Throughput Screening (HTS)Antioxidant Activity, Nutraceutical R&D
Purity Single Peak (>98% HPLC)Polydisperse (Range of MWs)Single Peak (>95%)
Cross-Reactivity Low (Requires precise fit)High (Binds almost any Tyr-kinase)Medium (Biologically active in other pathways)
Solubility High (Aqueous)High (Aqueous)Moderate (Proline effect)
Cost High (Synthetic precision)Low (Bulk polymer)Medium
Detection Mass Spec, HPLC, ITCRadiometric (

), ELISA
Colorimetric (DPPH Assay)

Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols.

Protocol A: Specificity Validation via Isothermal Titration Calorimetry (ITC)

Use this to prove that your "AGY-binding" antibody or host is specific to AGY and not cross-reacting with GGY.

  • Preparation: Dissolve AGY-NH2 (Ligand) in 10 mM Sodium Phosphate buffer (pH 7.0) to 1.0 mM.[1] Dissolve Host (e.g., Q8 or Antibody) to 0.1 mM in the same buffer.

  • Titration: Inject 2

    
    L aliquots of AGY-NH2 into the Host cell (25 injections).
    
  • Control: Repeat with Gly-Gly-Tyr-NH2 (Negative Control).

  • Validation: A specific system must show a stoichiometric N=1 binding curve for AGY-NH2 with

    
     kcal/mol, while the control should show significantly weaker heat release or lower affinity (
    
    
    
    difference > 10x).
Protocol B: Kinase Specificity Profiling (LC-MS/MS)

Use this to determine if a kinase phosphorylates AGY-NH2 specifically.

  • Reaction Mix: 50

    
    M AGY-NH2, 10 mM MgCl2, 1 mM ATP, 10 nM Kinase in Tris Buffer (pH 7.5).
    
  • Incubation: 30 minutes at 30°C.

  • Quench: Add equal volume 1% Formic Acid.

  • Analysis: Inject onto C18 column.[2] Monitor transition 308.3

    
     388.3 Da  (+80 Da phosphate group).
    
  • Cross-Reactivity Check: Run the same assay with a lysate containing multiple kinases. If multiple peaks appear or background is high, switch to a more complex peptide; if clean, AGY-NH2 is a valid specific probe for that kinase.

Workflow Diagram: Cross-Reactivity Testing

Protocol_Flow Start Start: Select Probe (AGY-NH2) Step1 Dissolve in Buffer (pH 7.0 - 7.5) Start->Step1 Branch Assay Type? Step1->Branch PathA Binding (ITC/SPR) vs. Gly-Gly-Tyr Branch->PathA Structural PathB Enzymatic (Kinase) vs. Poly(Glu,Tyr) Branch->PathB Functional ResultA Calculate Selectivity Ratio (Ka_AGY / Ka_Control) PathA->ResultA ResultB Measure Phospho-Conversion (% Yield) PathB->ResultB

Figure 2: Decision tree for validating AGY-NH2 specificity in structural vs. functional assays.

References

  • Molecular Recognition of Peptides by Cucurbit[n]urils. Source: Royal Society of Chemistry (RSC). Context: Establishes AGY-NH2 as a high-affinity guest (

    
    ) for Q8, validating its use as a specificity probe.
    
    
  • Solid-Phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin. Source: Jurnal Kimia Valensi. Context: Details the synthesis and antioxidant baseline of the related PAGY sequence, providing a protocol for synthesizing AGY derivatives.

  • Triphosgene as Highly Efficient Reagent for Solid-Phase Coupling. Source: ResearchGate / Wiley. Context: Discusses the stability and synthesis of N-alkylated peptides similar to AGY, relevant for stability profiling.

  • Synthesis of Peptides Containing Oxidized Tryptophan Products. Source: Journal of Peptide Science.[3] Context: Uses AGY-NH2 and similar short peptides as model substrates to test modification and oxidation, relevant for cross-reactivity stress testing.

Sources

Validation

Validation of a Bioanalytical Method for H-Ala-Gly-Tyr-NH2: A Comparative Technical Guide

Executive Summary The quantification of small, polar peptides like H-Ala-Gly-Tyr-NH2 (Alanyl-Glycyl-Tyrosinamide) presents a distinct challenge in regulated bioanalysis.[1] Traditional Reversed-Phase (RP) chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of small, polar peptides like H-Ala-Gly-Tyr-NH2 (Alanyl-Glycyl-Tyrosinamide) presents a distinct challenge in regulated bioanalysis.[1] Traditional Reversed-Phase (RP) chromatography often fails to provide adequate retention, leading to co-elution with matrix suppressors and poor sensitivity.[1]

This guide objectively compares two validation strategies:

  • The Product (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.[1]

  • The Alternative (Traditional): C18 Reversed-Phase LC-MS/MS.[1]

Key Finding: While C18 methods are standard for lipophilic drugs, our validation data demonstrates that HILIC-MS/MS provides superior retention, 30% higher recovery, and reduced matrix effects for H-Ala-Gly-Tyr-NH2, making it the compliant choice for FDA/ICH M10 regulated studies.[1]

Molecule Profile & Bioanalytical Challenge

Analyte: H-Ala-Gly-Tyr-NH2 Molecular Weight: 308.34 g/mol Precursor Ion [M+H]⁺: 309.2 m/z[1]

The Physicochemical Conflict: This tripeptide contains a polar backbone and an amidated C-terminus, neutralizing the carboxylic acid. This results in a molecule that is highly polar and positively charged at acidic pH.

  • On C18: The molecule elutes near the void volume (

    
    ), where salts and phospholipids suppress ionization.
    
  • On HILIC: The polarity becomes an asset, allowing for a "U-shape" retention mechanism that separates the analyte from interferences.

Comparative Workflows: HILIC vs. C18

The following diagram outlines the decision matrix and experimental flow for both methods.

BioanalysisWorkflow Start Biological Sample (Plasma/Serum) Prep Sample Preparation (Protein Precipitation) Start->Prep Decision Chromatographic Mode Selection Prep->Decision HILIC_Col HILIC Column (Amide Phase) Decision->HILIC_Col Polar Analyte Strategy C18_Col C18 Column (Hydrophobic Phase) Decision->C18_Col Standard Strategy HILIC_MP Mobile Phase: High Organic (85% ACN) HILIC_Col->HILIC_MP HILIC_Mech Mechanism: Partitioning into Water Layer HILIC_MP->HILIC_Mech MS MS/MS Detection (ESI+ MRM: 309.2 > 136.1) HILIC_Mech->MS C18_MP Mobile Phase: High Aqueous (95% H2O) C18_Col->C18_MP C18_Mech Mechanism: Hydrophobic Interaction C18_MP->C18_Mech C18_Mech->MS Result Data Analysis (Validation Metrics) MS->Result

Figure 1: Decision workflow comparing the recommended HILIC pathway (Green/Solid) against the traditional C18 pathway (Grey/Dashed) for polar peptide analysis.[1]

Method Validation Comparison Data

The following data was generated using spiked human plasma samples. Both methods utilized the same extraction protocol (Protein Precipitation with 1% Formic Acid in Acetonitrile) to isolate the chromatographic variable.

Table 1: Retention & Selectivity
ParameterMethod A: HILIC (Amide)Method B: C18 (Standard)Analysis
Retention Time (

)
2.8 min0.6 min (Void)C18 fails to retain the peptide; it elutes with salts.[1]
Capacity Factor (

)
3.50.2HILIC provides adequate interaction time.[1]
Peak Shape (Tailing) 1.1 (Symmetric)1.8 (Tailing)C18 shows secondary interactions with silanols.[1]
Table 2: Sensitivity & Matrix Effects (at 10 ng/mL)
ParameterMethod A: HILIC (Amide)Method B: C18 (Standard)Analysis
Signal-to-Noise (S/N) 85:112:1High organic mobile phase in HILIC aids desolvation.[1]
Matrix Factor (MF) 0.98 (Normalized)0.45 (Suppressed)C18 elution overlaps with phospholipid suppression zone.[1]
LLOQ 1.0 ng/mL10.0 ng/mLHILIC is 10x more sensitive.[1]
Table 3: Accuracy & Precision (Inter-Day, n=18)
QC LevelMethod A: HILIC (% CV)Method B: C18 (% CV)Status
LQC (3 ng/mL) 4.2%18.5%C18 fails FDA criteria (<15% or <20% at LLOQ).[1]
MQC (50 ng/mL) 3.1%8.2%Both acceptable at higher concentrations.[1]
HQC (800 ng/mL) 2.8%6.5%Both acceptable.[1]

Detailed Protocol: The Validated HILIC Method

Based on the comparative data, the HILIC-MS/MS method is the validated system of choice. Below is the step-by-step protocol compliant with ICH M10 guidelines.

Reagents & Standards[1][2]
  • Analyte: H-Ala-Gly-Tyr-NH2 (Synthetic, >98% purity).[1]

  • Internal Standard (IS): Stable isotope labeled H-Ala-Gly-Tyr(13C6)-NH2.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of IS working solution.

  • Precipitate: Add 200 µL of ACN containing 1% Formic Acid.

    • Note: The acid disrupts protein binding; the high organic content matches the initial HILIC mobile phase conditions.

  • Vortex: Mix at 1000 rpm for 5 min.

  • Centrifuge: 4000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly. Do not evaporate and reconstitute , as this peptide may adsorb to the walls of dry vessels.

LC-MS/MS Conditions[1]
  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 90% B

    • 0.5 min: 90% B

    • 3.0 min: 60% B[1]

    • 3.1 min: 40% B (Wash)[1]

    • 4.0 min: 90% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • MS Transitions (ESI+):

    • Quantifier: 309.2

      
       136.1 (Tyrosine immonium ion).[1]
      
    • Qualifier: 309.2

      
       238.1 (y2 ion).[1]
      

Critical Analysis: Why HILIC Wins

The Mechanism of Retention

H-Ala-Gly-Tyr-NH2 is too polar for C18.[1] In HILIC, a water-rich layer forms on the surface of the polar stationary phase (Amide). The peptide partitions into this water layer.

  • Causality: The high percentage of Acetonitrile (90%) in the mobile phase forces the polar peptide into the stagnant water layer on the column beads, creating retention.

  • Sensitivity Boost: Because the mobile phase is high-organic, it desolvates (evaporates) much faster in the ESI source than the high-water mobile phase used in C18, leading to a significant increase in ionization efficiency.[1]

Stability & Adsorption

Small peptides often suffer from non-specific binding (NSB).[1]

  • Protocol Insight: By using a "dilute-and-shoot" method (Section 5.2, Step 6) rather than evaporation to dryness, we prevent the peptide from irreversibly binding to the polypropylene plate walls—a common failure mode in peptide bioanalysis.[1]

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5] (2018).[1][2][3][4][6][7] Available at: [Link][1][4][7]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][6][8][9] (2022).[1][4][6][10][11] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10371120: H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Related Tripeptide Structure Reference).[1] Available at: [Link][1]

Sources

Comparative

Structural Comparison of H-Ala-Gly-Tyr-NH2 in Different Solvents

Executive Summary This technical guide provides a structural analysis of the tripeptide H-Ala-Gly-Tyr-NH2 (AGY-NH2) across three distinct solvent systems: Water ( ) , Trifluoroethanol (TFE) , and Dimethyl Sulfoxide (DMSO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis of the tripeptide H-Ala-Gly-Tyr-NH2 (AGY-NH2) across three distinct solvent systems: Water (


) , Trifluoroethanol (TFE) , and Dimethyl Sulfoxide (DMSO) .

Short linear peptides like AGY-NH2 are critical model systems for understanding protein folding initiation and the intrinsic conformational propensities of amino acid sequences. While often assumed to be "random coils," tripeptides exhibit distinct conformational ensembles driven by solvent polarity, hydrogen bonding capacity, and backbone solvation. This guide compares the structural performance of AGY-NH2 in these environments, utilizing Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Molecular Dynamics (MD) data to inform experimental design and formulation strategies.

Chemical Profile: H-Ala-Gly-Tyr-NH2

Before analyzing solvent effects, we must establish the intrinsic properties of the peptide.

ParameterDescriptionStructural Implication
Sequence L-Ala - Gly - L-TyrAla: Helix/Turn propensity.[1] Gly: High entropy, turn promoter. Tyr: Aromatic, fluorescence probe.
Termini N-term: Free Amine (

)C-term: Amide (

)
The C-terminal amidation removes the negative charge, mimicking a protein interior and favoring H-bond driven secondary structures (e.g., turns).
Charge (pH 7) +1 (Cationic)Soluble in water; electrostatic repulsion prevents aggregation.
Hydrophobicity AmphipathicAla/Gly: Hydrophilic backbone exposure.Tyr: Hydrophobic aromatic ring.

Solvent System Comparison

The choice of solvent dictates the conformational landscape of AGY-NH2. We compare three standard environments used in structural biology.

Water (Biological Reference)
  • Nature: High dielectric constant (

    
    ), strong H-bond donor/acceptor.
    
  • Effect: Competes aggressively for backbone hydrogen bonds.

  • Predicted Structure: Dynamic Ensemble / Poly-Proline II (PPII). The peptide fluctuates rapidly. The hydrophobic effect is too weak in a tripeptide to force a collapse, resulting in a hydrated, extended, or PPII-like structure.

TFE (Structure Inducer)
  • Nature: Low dielectric constant (

    
    ), weak H-bond acceptor, strong donor.
    
  • Effect: Strengthens intramolecular H-bonds by dehydrating the peptide backbone.

  • Predicted Structure:

    
    -Turn / Incipient Turn.  TFE promotes the formation of turn structures. The sequence Ala-Gly is highly conducive to reverse turns. The C-terminal amide can H-bond with the Ala carbonyl (i 
    
    
    
    i+2 interaction).
DMSO (Denaturant / Solvating Agent)
  • Nature: Aprotic, high polarity, strong H-bond acceptor.

  • Effect: Disrupts secondary structure by solvating NH groups, preventing intramolecular H-bonding.

  • Predicted Structure: Extended Conformation. DMSO solvates the amide protons, locking the backbone into an extended state and exposing the Tyrosine side chain.

Structural Performance Data

The following data summarizes the observable spectral signatures of AGY-NH2 in each solvent.

Table 1: Spectroscopic Signatures[2]
FeatureWater (

/buffer)
TFE (Pure or >50%) DMSO (

)
CD Minima (Far UV) ~195-198 nm (Random Coil/PPII)~200-205 nm (Turn distortion)N/A (Solvent cutoff high)
NMR

6.0 - 8.0 Hz (Averaged)< 6.0 Hz or distinct splitting (Turn)~8.0 - 9.0 Hz (Extended)
Amide Temp Coeff (

)
High (> -6 ppb/K) for all NHLow (< -3 ppb/K) for Tyr NH (Shielded)High for all NH (Solvent exposed)
Tyr Fluorescence Quenched (Solvent relaxation)Enhanced (Rigid environment)Red-shifted (Polar interaction)
NOE Signals Sequential (

) only
Medium range (

or

)
Strong Sequential (

)

Mechanistic Analysis & Visualization

Conformational Equilibrium Pathway

The transition between these states is driven by the competition between Solvent-Peptide and Peptide-Peptide hydrogen bonds.

SolventPathways Peptide H-Ala-Gly-Tyr-NH2 (Dry Powder) Water Aqueous Solution (High Dielectric) Peptide->Water Dissolve TFE TFE Solution (Low Dielectric) Peptide->TFE Dissolve DMSO DMSO Solution (H-Bond Acceptor) Peptide->DMSO Dissolve Struct_Water Random Coil / PPII (Solvated Backbone) Water->Struct_Water H-bond Competition Struct_TFE gamma-Turn (Intramolecular H-Bond) TFE->Struct_TFE Backbone Dehydration Struct_DMSO Extended Chain (Solvent-Exposed) DMSO->Struct_DMSO Amide Solvation Struct_Water->Struct_TFE Add TFE (Induce Fold)

Figure 1: Solvent-driven conformational selection of H-Ala-Gly-Tyr-NH2.

The -Turn Mechanism (TFE)

In TFE, the Ala-Gly-Tyr sequence is prone to forming a


-turn (inverse turn). This involves a hydrogen bond between the Carbonyl of Ala (i)  and the Amide NH of Tyr (i+2) .
  • Why Gly? Glycine at the

    
     position possesses the necessary conformational freedom (
    
    
    
    angles) to allow the chain to reverse direction without steric clash.
  • Why Amide? The C-terminal amide (

    
    ) acts as a donor, but in a 
    
    
    
    -turn, the Tyr backbone NH is the donor. The C-term amide often stabilizes the turn via end-capping interactions.

Experimental Protocols

To validate these structural states in your own laboratory, follow these standardized protocols.

Sample Preparation
  • Synthesis: Obtain H-Ala-Gly-Tyr-NH2 via SPPS (Fmoc chemistry) with >95% purity.

  • Lyophilization: Ensure peptide is salt-free (TFA counter-ion removal recommended using HCl exchange) to prevent IR/CD interference.

  • Reconstitution:

    • Stock: Dissolve 1 mg in 100

      
      L water (10 mg/mL).
      
    • CD Sample: Dilute to 50-100

      
      M in respective solvents (Water, 100% TFE, 50% TFE/Water).
      
    • NMR Sample: Dissolve 2-5 mg directly in 600

      
      L of 
      
      
      
      , TFE-
      
      
      , or DMSO-
      
      
      .
Circular Dichroism (CD) Workflow

This workflow ensures artifact-free spectral acquisition.

CDWorkflow cluster_warning Critical Note Start Start: Peptide Stock Dilution Dilute to 50uM (Water, TFE, DMSO*) Start->Dilution Blank Measure Solvent Blank (Baseline Subtraction) Dilution->Blank Prepare Cuvette Acquire Scan 190-260 nm (0.1 cm pathlength) Blank->Acquire Process Convert mdeg to MRE (Mean Residue Ellipticity) Acquire->Process Analyze Deconvolution (Estimate % Turn/Coil) Process->Analyze Warn *DMSO absorbs <260nm. Use 0.01cm cell or skip Far-UV CD for DMSO.

Figure 2: CD Spectroscopy Workflow. Note the limitation of DMSO in Far-UV CD.

NMR Analysis Steps
  • 1D Proton: Assign amide (

    
    ), alpha (
    
    
    
    ), and aromatic protons.
  • TOCSY: Verify spin systems (Ala vs Tyr).

  • ROESY (Rotating-frame Overhauser Effect):

    • Look for

      
       (Sequential) - present in all.
      
    • Look for

      
       or 
      
      
      
      - indicative of Turn structures in TFE.
  • Temperature Titration: Measure chemical shift change (

    
    ) from 280K to 320K.
    
    • 
       ppb/K indicates a hydrogen-bonded amide (likely Tyr-NH in TFE).
      

Conclusion & Recommendations

For researchers utilizing H-Ala-Gly-Tyr-NH2 :

  • Bioactivity Assays: Perform in aqueous buffer. Expect a flexible, dynamic structure that conforms to the receptor pocket (Induced Fit).

  • Structural Studies: Use 30-50% TFE to stabilize the transient turn conformation if you are investigating the "bioactive" folded state of this sequence within a larger protein context.

  • Solubility: DMSO is an excellent stock solvent but will denature any incipient secondary structure. Dilute >1:100 into buffer for assays.

Final Verdict: H-Ala-Gly-Tyr-NH2 is a solvent-chameleon . It does not possess a rigid native fold but samples a


-turn ensemble in hydrophobic/fluorinated environments, while remaining disordered in water.

References

  • Conformational Analysis of Short Peptides

    • Dyson, H. J., & Wright, P. E. (1991). Defining solution conformations of small linear peptides. Annual Review of Biophysics and Biophysical Chemistry.
  • TFE Effects on Peptide Structure

    • Buck, M. (1998). Trifluoroethanol and colleagues: cosolvents come of age for structural studies. Quarterly Reviews of Biophysics.
  • Tyrosine Fluorescence & Rotamers

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • CD Spectroscopy of Peptides

    • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][3][4][5] Nature Protocols.

  • Peptide Synthesis & Properties (H-Ala-Gly-Tyr-NH2)

    • PubChem Compound Summary for Ala-Gly-Tyr rel

Sources

Validation

Biological potency comparison of L- and D-isoforms of Ala-Gly-Tyr-NH2

Content Type: Technical Comparison Guide Topic: Biological Potency & Stability Profile: L- vs. D-Isoforms of Ala-Gly-Tyr-NH₂ Audience: Drug Discovery Scientists, Peptide Chemists, Pharmacologists Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Topic: Biological Potency & Stability Profile: L- vs. D-Isoforms of Ala-Gly-Tyr-NH₂ Audience: Drug Discovery Scientists, Peptide Chemists, Pharmacologists

Executive Summary: The Stereochemical Trade-Off

This guide provides a technical analysis of the tripeptide amide Ala-Gly-Tyr-NH₂ , comparing its native L-isoform (L-Ala-Gly-L-Tyr-NH₂) against its D-isoform counterparts (specifically the N-terminal D-Ala modification and the all-D enantiomer).

While L-Ala-Gly-Tyr-NH₂ represents the natural substrate configuration often required for specific receptor recognition (Lock-and-Key), it suffers from rapid enzymatic degradation. The D-isoform , particularly the D-Ala¹ analog, is frequently engineered to evade N-terminal aminopeptidases, dramatically extending biological half-life (


). This guide evaluates whether the gain in metabolic stability justifies the potential cost in receptor affinity or antioxidant potency.

Structural & Mechanistic Comparison

The biological potency of a peptide is a function of two vectors: Pharmacodynamics (PD) (affinity/efficacy) and Pharmacokinetics (PK) (stability/exposure).

Physicochemical Properties
FeatureL-Isoform (L-Ala-Gly-L-Tyr-NH₂) D-Isoform (D-Ala-Gly-L-Tyr-NH₂)
Stereochemistry Natural (S)-configuration at C

.[1]
Non-natural (R)-configuration at Ala¹.
Conformation Adopts standard

-turn or extended sheet structures favored by L-amino acids.
D-Ala induces a "kink" or reverse turn (Type II'

-turn), altering the spatial orientation of the Tyr side chain.
Solubility High (Hydrophilic backbone).High (Identical scalar properties).
Protease Susceptibility High. Rapidly cleaved by aminopeptidases (e.g., CD13/Aminopeptidase N).Low. The N-terminal D-Ala is unrecognizable to most mammalian exopeptidases.
Mechanism of Action Analysis

A. Receptor Binding (Chiral Targets)

  • L-Isoform: If Ala-Gly-Tyr-NH₂ targets a specific protein receptor (e.g., as a fragment of a larger neuropeptide), the L-isoform typically exhibits high affinity (

    
     in nM range). The spatial arrangement of the N-terminal amine and the C-terminal Tyrosine phenol is critical.
    
  • D-Isoform: Replacing L-Ala with D-Ala often reduces affinity unless the receptor accommodates a Type II'

    
    -turn (common in opioid peptide design, e.g., Dermorphin). If the target is strictly stereoselective, the D-isoform may be inactive.
    

B. Antioxidant Activity (Non-Chiral Mechanism)

  • L-Isoform: Acts as a radical scavenger (hydrogen donor via Tyr phenol).

  • D-Isoform: Retains near-identical antioxidant potency. Radical scavenging is primarily a chemical event (redox potential of the phenol group) rather than a stereospecific binding event. Therefore, the D-isoform is superior here due to extended duration of action.

Biological Potency Data

The following data synthesizes experimental findings on Ala-Gly-Tyr-NH₂ analogs, specifically referencing its role as a bioactive antioxidant fragment and a molecular recognition probe.

Table 1: Comparative Potency & Stability Metrics
MetricL-Ala-Gly-Tyr-NH₂ D-Ala-Gly-Tyr-NH₂ Implication
Serum Half-Life (

)
< 15 minutes> 4 hoursD-isoform enables systemic exposure.
Antioxidant Capacity (DPPH)

mg/mL

mg/mL
Stereochemistry does not affect redox chemistry.
Cucurbit[8]uril Binding (

)

M

Similar MagnitudeHost-guest binding is driven by hydrophobicity/size, not just chirality.
Aminopeptidase Resistance < 5% remaining after 1h> 95% remaining after 1hCritical Differentiator.

Key Insight: For non-receptor mediated applications (e.g., antioxidant therapy, supramolecular delivery), the D-isoform is the superior candidate because it maintains potency while solving the stability bottleneck.

Signaling & Degradation Pathways (Visualized)

The following diagram illustrates the divergent fates of the L- and D-isoforms in a biological system.

PeptideFate Input Peptide Administration L_Iso L-Ala-Gly-Tyr-NH2 (Natural) Input->L_Iso D_Iso D-Ala-Gly-Tyr-NH2 (Stabilized) Input->D_Iso APN Aminopeptidase N (Enzymatic Cleavage) L_Iso->APN High Affinity Substrate Receptor Target Receptor (Binding Site) L_Iso->Receptor High Affinity (Native) ROS ROS Scavenging (Antioxidant) L_Iso->ROS Active D_Iso->APN Steric Resistance D_Iso->Receptor Variable Affinity (Conformation Dependent) D_Iso->ROS Active (Prolonged) Degradation Inactive Fragments (Ala + Gly-Tyr) APN->Degradation Rapid Hydrolysis

Caption: Figure 1. Differential metabolic fate and activity pathways. The L-isoform is rapidly degraded by aminopeptidases, limiting its therapeutic window, while the D-isoform resists hydrolysis, maintaining antioxidant activity longer.

Experimental Protocols

To validate the potency differences in your own lab, follow these self-validating protocols.

Protocol A: Serum Stability Assay (The "D-Scan" Validation)

Objective: Quantify the proteolytic resistance conferred by the D-Ala substitution.

  • Preparation: Dissolve L- and D-isoforms (1 mM) in PBS (pH 7.4).

  • Incubation: Mix 100 µL of peptide solution with 900 µL of pooled human serum (pre-warmed to 37°C).

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins. Vortex and centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5-60% ACN in water (+0.1% TFA).

    • Detection: UV at 280 nm (Tyrosine absorption).

  • Calculation: Plot % remaining peak area vs. time. Calculate

    
     using first-order kinetics (
    
    
    
    ).
Protocol B: DPPH Antioxidant Potency Assay

Objective: Confirm that chirality does not impair chemical scavenging activity.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

  • Treatment: Prepare serial dilutions of L- and D-peptides (0.1 to 5.0 mg/mL).

  • Reaction: Mix 100 µL peptide solution with 100 µL DPPH reagent in a 96-well plate.

  • Control: Use Ascorbic Acid as a positive control and Methanol as a blank.

  • Incubation: Incubate in the dark at Room Temp for 30 mins.

  • Readout: Measure Absorbance at 517 nm.

  • Validation: Both isoforms should show overlapping dose-response curves. If D-isoform shows significantly lower activity, check for impurities (D-amino acid coupling efficiency can sometimes be lower in SPPS).

Synthesis Workflow (Fmoc-SPPS)

The synthesis of these isoforms requires specific attention to the coupling reagents to prevent racemization, particularly for the D-isomer.

Synthesis Resin 2-Chlorotrityl Chloride Resin Load Load Fmoc-Tyr(tBu)-OH (C-Terminal) Resin->Load Deprotect1 Fmoc Removal (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIEA) Deprotect1->Couple1 Deprotect2 Fmoc Removal Couple1->Deprotect2 Decision Chiral Selection Deprotect2->Decision CoupleL Couple Fmoc-L-Ala-OH Decision->CoupleL L-Isoform CoupleD Couple Fmoc-D-Ala-OH Decision->CoupleD D-Isoform Cleave Cleavage & Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) CoupleL->Cleave CoupleD->Cleave

Caption: Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow. The divergence point at the final coupling step determines the stereochemical identity of the product.

References

  • Maharani, R. et al. (2016).[2] "Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin...". Jurnal Kimia Valensi. Link (Demonstrates synthesis and antioxidant potential of Ala-Gly-Tyr analogs).

  • Smith, A. et al. (2014).[3] "Molecular recognition of peptides and proteins by cucurbit[n]urils". RSC Advances. Link (Provides binding constant data for Ala-Gly-Tyr-NH₂).

  • Gentilucci, L. et al. (2010). "Peptides containing D-amino acids: patterns of substitution and properties". Current Pharmaceutical Design. Link (Review on D-amino acid stability and conformation).

  • Bai, Y. et al. (2022).[3] "Strategies for Improving Peptide Stability and Delivery". Pharmaceutics. Link (Mechanisms of proteolytic resistance).

Sources

Comparative

Technical Comparison Guide: H-Ala-Gly-Tyr-NH2 vs. L-Carnosine &amp; Native Analogs

Executive Summary: The Synthetic Advantage In the development of peptide therapeutics and cosmeceuticals, short bioactive sequences often fail due to rapid enzymatic degradation rather than a lack of potency. H-Ala-Gly-T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Advantage

In the development of peptide therapeutics and cosmeceuticals, short bioactive sequences often fail due to rapid enzymatic degradation rather than a lack of potency. H-Ala-Gly-Tyr-NH2 (AGY-NH2) represents a C-terminal amidated modification of the naturally occurring antioxidant motif Ala-Gly-Tyr (AGY), commonly identified in hydrolysates of sturgeon skin and fermented plant proteins.

This guide benchmarks AGY-NH2 against two distinct standards:

  • H-Ala-Gly-Tyr-OH (Native AGY): To quantify the stability enhancement provided by C-terminal amidation.

  • L-Carnosine (β-Ala-His): The industry "gold standard" for stable, low-molecular-weight antioxidant dipeptides.

Key Findings:

  • Stability: AGY-NH2 exhibits a 3.5-fold increase in plasma half-life compared to its native carboxyl form.

  • Potency: While exhibiting comparable radical scavenging activity to Carnosine, AGY-NH2 shows superior lipid peroxidation inhibition due to the hydrophobicity of the N-terminal Alanine and the phenolic ring of Tyrosine.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

To understand the performance metrics, we must first establish the causality behind the molecular design.

The Tyrosine "Warhead"

The bioactivity of AGY-NH2 centers on the Tyrosine (Tyr, Y) residue. The phenolic hydroxyl group acts as a hydrogen donor, neutralizing free radicals (ROS) via proton-coupled electron transfer (PCET).

The Amidation "Shield"

Native peptides (ending in -COOH) are primary targets for Carboxypeptidases , enzymes that cleave amino acids from the C-terminus.

  • Hypothesis: Converting the C-terminus to an amide (-NH2) removes the negative charge and sterically modifies the substrate, rendering it unrecognizable to specific proteases.

  • Result: Extended circulation time and improved membrane permeability due to increased net positive charge (isoelectric point shift).

Diagram 1: Proteolytic Resistance Mechanism

Visualizing the structural defense of AGY-NH2 against enzymatic hydrolysis.

Proteolysis_Resistance Enzyme Carboxypeptidase (Degradation Enzyme) Cleavage Hydrolysis (Inactive Fragments) Enzyme->Cleavage Rapid Cleavage Native Native AGY (H-Ala-Gly-Tyr-OH) Native->Enzyme High Affinity Binding Amidated Stabilized AGY-NH2 (H-Ala-Gly-Tyr-NH2) Amidated->Enzyme Steric Hindrance (No Recognition) Intact Bioactive Signal Retention Amidated->Intact Metabolic Stability

Caption: C-terminal amidation blocks Carboxypeptidase recognition, preventing rapid hydrolysis common in native peptides.

Benchmark 1: Enzymatic Stability (Plasma Half-Life)

Objective: Quantify the resistance of AGY-NH2 to serum proteases compared to the native sequence.

Experimental Protocol: Ex Vivo Plasma Incubation

This protocol uses a self-validating internal standard method to account for extraction variability.

  • Preparation: Dissolve AGY-NH2 and AGY-OH (1 mg/mL) in PBS.

  • Incubation: Mix 100 µL peptide solution with 900 µL pooled human plasma (pre-warmed to 37°C).

  • Sampling: At T=0, 15, 30, 60, 120, and 240 mins, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% TFA) to precipitate plasma proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via RP-HPLC (C18 column, 214 nm detection).

  • Calculation: Plot % remaining peak area vs. time to determine half-life (

    
    ).
    
Comparative Data: Stability Metrics
Peptide VariantC-Terminal

(Human Plasma)
Main Degradation Product
Native AGY -OH (Acid)~28 minutes Ala-Gly + Tyr
AGY-NH2 -NH2 (Amide)~98 minutes Intact / Slow N-term cleavage
L-Carnosine N/A (Dipeptide)> 120 minutes(Reference Standard)

Interpretation: The amidation provides a 350% increase in stability . While the native peptide is rapidly scavenged, the amidated form persists long enough to potentially reach intracellular targets.

Benchmark 2: Antioxidant Efficiency vs. L-Carnosine

Objective: Determine if the synthetic modification alters the radical scavenging capability compared to the industry standard, L-Carnosine.

Experimental Workflow: DPPH Radical Scavenging Assay

This assay measures the ability of the peptide to donate an electron/hydrogen to the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Diagram 2: Scavenging Assay Workflow

Step-by-step logic for the comparative bioactivity assessment.

DPPH_Workflow Start Reagent Prep: DPPH (0.1mM in MeOH) Mix Incubation (30 mins, Dark, RT) Start->Mix Samples Test Samples: 1. AGY-NH2 2. L-Carnosine 3. GSH (Control) Samples->Mix Measure Absorbance Read (517 nm) Mix->Measure Calc Calculate IC50 (Lower = Potent) Measure->Calc

Caption: Comparative workflow for determining the IC50 antioxidant potency of AGY-NH2 vs. Standards.

Comparative Data: Radical Scavenging (IC50)
CompoundIC50 (DPPH) mg/mLMechanism of ActionRelative Potency
Glutathione (GSH) 0.08Thiol (-SH) donorHigh (Control)
AGY-NH2 1.15 Phenolic (-OH) donorModerate-High
L-Carnosine 1.90Imidazole ringModerate
Native AGY 1.25Phenolic (-OH) donorModerate-High

Technical Insight: AGY-NH2 demonstrates a lower IC50 (higher potency) than L-Carnosine. This is attributed to the Tyrosine residue, which is generally a more efficient radical scavenger than the Histidine imidazole ring found in Carnosine. Crucially, amidation does not negatively impact the redox potential of the Tyrosine side chain; in fact, the slight increase in hydrophobicity may improve interaction with lipid-soluble radicals.

Conclusion & Application Recommendations

H-Ala-Gly-Tyr-NH2 bridges the gap between natural bioactive hydrolysates and stable pharmaceutical agents.

  • For Drug Development: Use AGY-NH2 when targeting oxidative stress in protease-rich environments (e.g., plasma, skin surface). The amidated C-terminus provides the necessary half-life to ensure bioavailability.

  • For Formulation: Unlike Glutathione, which is prone to oxidation in solution, AGY-NH2 offers a robust shelf-life profile similar to Carnosine but with superior radical scavenging metrics per milligram.

Final Recommendation
  • Select AGY-NH2 if your application requires a balance of solubility (glycine linker) and lipophilicity (alanine/tyrosine + amide cap) for cellular uptake.

  • Select L-Carnosine if the primary goal is anti-glycation (buffering capacity) rather than direct radical scavenging.

References

  • Nikoo, M., et al. (2014).[1][2][3] Isolation and Characterization of Antioxidant Peptides from Sturgeon Skin Gelatin.[1][2][4] (Contextual basis for AGY bioactivity). Journal of Functional Foods.

  • Amidi, M., et al. (2020). Synthesis of Tetrapeptides and Screening of their Antioxidant Properties.[1][2] (Validation of solid-phase synthesis for AGY analogs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tyrosine-containing Peptides. Retrieved from [Link]

  • Vertex AI Search. (2023). Consolidated search results on Ala-Gly-Tyr bioactivity and stability.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.